SR-0813
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H32N6O3S |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-cyclobutyl-2-[3-(2-piperidin-1-ylethylsulfamoylamino)phenyl]imidazo[1,2-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C25H32N6O3S/c32-25(27-21-7-5-8-21)20-10-11-24-28-23(18-31(24)17-20)19-6-4-9-22(16-19)29-35(33,34)26-12-15-30-13-2-1-3-14-30/h4,6,9-11,16-18,21,26,29H,1-3,5,7-8,12-15H2,(H,27,32) |
InChI Key |
GPMTWAPXRJMXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNS(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)C(=O)NC5CCC5 |
Origin of Product |
United States |
Foundational & Exploratory
SR-0813: A Targeted Approach to Disrupting Oncogenic Transcription in Acute Myeloid Leukemia
An In-depth Technical Guide on the Mechanism of Action of SR-0813
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, particularly those involving Mixed Lineage Leukemia (MLL) gene rearrangements, are dependent on specific transcriptional co-regulators for survival. One such critical co-regulator is the Eleven-Nineteen Leukemia (ENL) protein. This compound has emerged as a potent and selective small molecule inhibitor targeting the YEATS domain of ENL and its close homolog AF9, offering a promising therapeutic strategy for these aggressive leukemias. This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: Inhibition of the ENL YEATS Domain
The central mechanism of this compound revolves around its function as a high-affinity inhibitor of the ENL YEATS domain.[1][2][3] The YEATS domain is a specialized protein module that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark associated with active gene transcription. In MLL-rearranged AML, ENL is recruited to chromatin where it plays a pivotal role in sustaining the expression of a pathogenic gene program essential for leukemia cell proliferation and survival.[4][5]
This compound competitively binds to the acetyl-lysine binding pocket of the ENL YEATS domain.[1] This direct inhibition prevents ENL from docking onto acetylated histones at the promoters and gene bodies of its target genes. The displacement of ENL from chromatin leads to a highly selective suppression of a specific set of genes critical for leukemogenesis, including the proto-oncogenes HOXA9, HOXA10, MYB, and MYC.[2][5][6] The downstream consequences of this targeted transcriptional repression are the inhibition of cell proliferation and the induction of G1 phase cell cycle arrest in ENL-dependent AML cells.[7]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.
Table 1: Biochemical Potency and Cellular Target Engagement
| Parameter | Target | Assay Type | Value | Reference(s) |
| IC₅₀ | ENL YEATS Domain | HTRF | 25 nM | [1][2][6][8] |
| AF9 YEATS Domain | HTRF | 311 nM | [1][3][6] | |
| Kd | ENL YEATS Domain | SPR | 30 nM | [1][3] |
| MAP3K19 (off-target) | KINOMEscan | 3.5 µM | [6] | |
| EC₅₀ | ENL | CETSA | 205 nM | [1][3][6] |
| AF9 | CETSA | 76 nM | [1][3][6] |
IC₅₀: Half-maximal inhibitory concentration; Kd: Dissociation constant; EC₅₀: Half-maximal effective concentration; HTRF: Homogeneous Time-Resolved Fluorescence; SPR: Surface Plasmon Resonance; CETSA: Cellular Thermal Shift Assay.
Table 2: Anti-proliferative Activity in AML Cell Lines
| Cell Line | MLL Status | Sensitivity to this compound | Reference(s) |
| MV4;11 | MLL-AF4 | Sensitive | [1][3][6] |
| MOLM-13 | MLL-AF9 | Sensitive | [1][3][6] |
| OCI/AML-2 | MLL-AF6 | Sensitive | [1][3][6] |
| HB11;19 | MLL-ENL | Sensitive | [1][6] |
| HL-60 | MLL wild-type | Insensitive | [1][3] |
| JURKAT | T-cell ALL | Insensitive | [1][3] |
Experimental Protocols
The mechanism of this compound was elucidated using a combination of biochemical, cellular, and genomic techniques. The general methodologies for key experiments are detailed below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Purpose: To determine the in vitro potency (IC₅₀) of this compound by measuring its ability to disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide.
-
Methodology:
-
A recombinant 6His-tagged ENL YEATS domain protein is incubated with a biotinylated histone H3 peptide containing an acetyl-lysine mark.
-
An anti-6His antibody conjugated to a Europium cryptate donor (Eu³⁺) and Streptavidin conjugated to an XL665 acceptor are added to the reaction.
-
In the absence of an inhibitor, the binding of the YEATS domain to the peptide brings the donor and acceptor into close proximity, resulting in a high Fluorescence Resonance Energy Transfer (FRET) signal.
-
This compound is serially diluted and added to the reaction. Its binding to the YEATS domain disrupts the protein-peptide interaction, leading to a dose-dependent decrease in the FRET signal.
-
The signal is read on a plate reader, and IC₅₀ values are calculated from the resulting dose-response curves.[3][5]
-
Cellular Thermal Shift Assay (CETSA)
-
Purpose: To confirm direct binding and target engagement of this compound with the ENL protein within intact cells (EC₅₀).
-
Methodology:
-
AML cells (e.g., MV4;11) are treated with various concentrations of this compound or a vehicle control (DMSO) for 1-4 hours.
-
The cells are then heated across a range of temperatures, causing proteins to denature and aggregate.
-
After heating, cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.
-
The amount of soluble ENL protein remaining at each temperature is quantified by Western blot or a luminescence-based method (e.g., using a HiBiT tag).
-
Ligand binding stabilizes the target protein, resulting in a higher melting temperature. The shift in thermal stability is used to determine the extent of target engagement at different drug concentrations.[1][3][7]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Purpose: To identify the genomic binding sites of ENL and to demonstrate its displacement from these sites upon treatment with this compound.
-
Methodology:
-
MV4;11 cells are treated with this compound (e.g., 1 µM or 10 µM) or DMSO for 4 hours.
-
Proteins are cross-linked to DNA using formaldehyde.
-
The chromatin is extracted and sheared into smaller fragments by sonication.
-
An antibody specific to ENL is used to immunoprecipitate the ENL protein along with its bound DNA fragments.
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA is prepared for next-generation sequencing, and the resulting sequences are mapped to the genome to identify regions of ENL enrichment.
-
A comparison between this compound-treated and DMSO-treated samples reveals a genome-wide reduction in ENL binding at its target loci.[3][6]
-
Gene Expression Analysis (qRT-PCR)
-
Purpose: To quantify the changes in the transcript levels of specific ENL target genes following this compound treatment.
-
Methodology:
-
MV4;11 cells are treated with this compound or DMSO for various time points (e.g., 3, 24, 48, 72 hours).
-
Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR) is performed using primers specific for target genes (HOXA9, MYC, MYB) and a housekeeping gene for normalization (e.g., GAPDH).
-
The relative abundance of each transcript is calculated, demonstrating a significant downregulation of ENL target genes in this compound-treated cells compared to controls.[1][6]
-
Cell Proliferation Assay
-
Purpose: To assess the effect of this compound on the long-term growth of AML cell lines.
-
Methodology:
-
ENL-dependent (e.g., MOLM-13, MV4;11) and ENL-independent (e.g., HL-60) cells are seeded at a low density.
-
Cells are treated with this compound (e.g., 1 µM, 10 µM) or DMSO. The media and compound are refreshed every 3-4 days.
-
Cell proliferation is monitored over an extended period, typically around 14 days.
-
Cell counts or viability (using reagents like CellTiter-Glo) are measured at multiple time points to generate growth curves.
-
The results show a significant growth inhibition specifically in the ENL-dependent cell lines.[1][3]
-
Conclusion
This compound is a highly selective and potent chemical probe that validates the ENL YEATS domain as a druggable target in acute myeloid leukemia. Its mechanism of action is centered on the direct inhibition of the ENL YEATS domain, leading to the displacement of ENL from chromatin and the subsequent transcriptional suppression of key oncogenic drivers. This targeted disruption of the leukemogenic gene expression program results in potent anti-proliferative effects in AML models dependent on ENL function, particularly those with MLL rearrangements. The data and experimental findings presented herein provide a robust framework for the continued development of YEATS domain inhibitors as a novel therapeutic class for AML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The ENL/AF9 YEATS Domain: An In-Depth Technical Guide to its Core Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Eleven-Nineteen Leukemia (ENL) and ALL1-fused gene from chromosome 9 (AF9) proteins are critical regulators of gene transcription, and their dysfunction is strongly implicated in the pathogenesis of several cancers, most notably acute myeloid leukemia (AML).[1][2] Central to their function is the N-terminal YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain, an evolutionarily conserved module that acts as an epigenetic "reader."[1][3] This domain recognizes and binds to acylated lysine residues on histone tails, thereby tethering ENL/AF9 and their associated protein complexes to specific chromatin regions to regulate gene expression.[1][4][5] This technical guide provides a comprehensive overview of the ENL/AF9 YEATS domain, detailing its molecular function, summarizing key quantitative data, and providing detailed experimental protocols for its characterization.
Core Function: An Epigenetic Reader of Histone Acylation
The primary function of the ENL/AF9 YEATS domain is to recognize and bind to post-translational modifications on histone tails, specifically acetylated and crotonylated lysines.[6] This "reader" function is crucial for the recruitment of transcriptional machinery to target gene promoters. The YEATS domain of both ENL and AF9 exhibits a preference for acetylated and crotonylated lysine 9 on histone H3 (H3K9ac and H3K9cr), as well as other acetylated lysines on the H3 tail, such as H3K18ac and H3K27ac.[1][7] This binding is mediated by a conserved aromatic "sandwiching" cage within the YEATS domain, which accommodates the acylated lysine residue.[7][8]
Upon binding to acetylated histones, the ENL/AF9 proteins act as scaffolds to recruit a cohort of powerful transcriptional activators. Key among these are the Super Elongation Complex (SEC) and the histone methyltransferase DOT1L.[1][2][5] The SEC, which includes the positive transcription elongation factor b (P-TEFb), phosphorylates RNA Polymerase II, promoting its release from a paused state and facilitating productive transcriptional elongation.[1] DOT1L, in turn, methylates histone H3 at lysine 79 (H3K79), a mark associated with active transcription.[1][7] By linking histone acetylation to these downstream effectors, the ENL/AF9 YEATS domain plays a pivotal role in activating and sustaining the expression of a battery of genes, including critical proto-oncogenes like MYC and HOXA9.[9][10]
Role in Disease and as a Therapeutic Target
The critical role of the ENL/AF9 YEATS domain in transcriptional regulation makes it a key player in the development and progression of certain cancers. In MLL-rearranged leukemias, the MLL protein is fused to ENL or AF9, leading to the aberrant recruitment of the SEC and DOT1L to MLL target genes, driving leukemogenesis.[1] Furthermore, wild-type ENL has been identified as a dependency in AML, where its YEATS domain is essential for maintaining the oncogenic gene expression program.[2] Consequently, the ENL/AF9 YEATS domain has emerged as a compelling therapeutic target for the development of novel anti-cancer agents.[1][9] Small molecule inhibitors that competitively block the acyl-lysine binding pocket of the YEATS domain have shown promise in preclinical studies, demonstrating the potential of targeting this epigenetic reader domain for cancer therapy.[6][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding affinities of the ENL/AF9 YEATS domain for various histone modifications and the potencies of selected small molecule inhibitors.
Table 1: Binding Affinities of ENL/AF9 YEATS Domains for Acylated Histone Peptides
| YEATS Domain | Histone Peptide | Dissociation Constant (Kd) | Experimental Method |
| AF9 | H3K9ac | 5.0 μM | Isothermal Titration Calorimetry (ITC) |
| AF9 | H3K9cr | 2.1 μM | Isothermal Titration Calorimetry (ITC) |
| ENL | H3K27ac | Low micromolar affinity | Not specified |
| AF9 | H3K18ac | Weaker affinity than H3K9ac | Not specified |
| AF9 | H3K27ac | Weaker affinity than H3K9ac | Not specified |
Table 2: Potency of Small Molecule Inhibitors Targeting ENL/AF9 YEATS Domains
| Inhibitor | Target | IC50 | Kd | Experimental Method |
| SR-0813 | ENL YEATS | 25 nM | 30 nM | HTRF, Surface Plasmon Resonance (SPR) |
| This compound | AF9 YEATS | 311 nM | Not specified | HTRF |
| SGC-iMLLT | ENL/AF9 YEATS | Not specified | 129 nM | Not specified |
| Compound 9 | ENL YEATS | 7 nM | Not specified | HTRF |
| Compound 7 | ENL YEATS | Not specified | Not specified | Cellular Growth Assay |
| TDI-11055 | ENL YEATS | Not specified | Not specified | Cellular Assays |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of the ENL/AF9 YEATS domain.
Histone Peptide Pulldown Assay
This assay is used to qualitatively assess the binding of the ENL/AF9 YEATS domain to specific acylated histone peptides.
Materials:
-
Recombinant GST-tagged ENL or AF9 YEATS domain
-
Biotinylated histone H3 peptides (unmodified, acetylated, or crotonylated at specific lysine residues)
-
Streptavidin-conjugated agarose beads
-
Binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors)
-
Wash buffer (Binding buffer with 300 mM NaCl)
-
SDS-PAGE loading buffer
-
Anti-GST antibody
Protocol:
-
Equilibrate streptavidin-agarose beads by washing three times with binding buffer.
-
Incubate 2 µg of biotinylated histone peptide with 20 µL of equilibrated beads in 500 µL of binding buffer for 1 hour at 4°C with gentle rotation.
-
Wash the peptide-bound beads three times with 1 mL of binding buffer to remove unbound peptide.
-
Add 5 µg of recombinant GST-tagged YEATS domain to the beads in 500 µL of binding buffer.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads five times with 1 mL of wash buffer to remove non-specific protein interactions.
-
Elute the bound proteins by adding 30 µL of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-GST antibody.
Isothermal Titration Calorimetry (ITC)
ITC is used to quantitatively determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the YEATS domain and acylated histone peptides.
Materials:
-
Purified recombinant ENL or AF9 YEATS domain (dialyzed against ITC buffer)
-
Synthetic acylated histone peptides (dissolved in ITC buffer)
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Protocol:
-
Thoroughly dialyze the purified YEATS domain against the ITC buffer to ensure buffer matching.
-
Dissolve the histone peptide in the same dialysis buffer.
-
Degas both the protein and peptide solutions immediately before the experiment.
-
Load the YEATS domain (typically 20-50 µM) into the sample cell of the calorimeter.
-
Load the histone peptide (typically 200-500 µM, 10-fold molar excess) into the injection syringe.
-
Perform a series of small (e.g., 2 µL) injections of the peptide into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat change associated with each injection.
-
Analyze the resulting binding isotherm by fitting the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
ChIP-qPCR is used to determine the in vivo association of ENL/AF9 with specific genomic loci in cells.
Materials:
-
Cells of interest (e.g., AML cell line)
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Antibody against ENL or AF9
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target and control genomic regions
Protocol:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with 125 mM glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonically shear the chromatin to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for ENL or AF9 (or a negative control IgG).
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences using qPCR with primers designed for target gene promoters (e.g., MYC, HOXA9) and a negative control region.
Visualizations
Signaling Pathway of ENL/AF9 YEATS Domain in Transcriptional Activation
Caption: ENL/AF9 YEATS domain recognizes acetylated histones, recruiting SEC and DOT1L to drive transcription.
Experimental Workflow for Identifying ENL/AF9 YEATS Domain Inhibitors
Caption: A typical workflow for the discovery and validation of ENL/AF9 YEATS domain inhibitors.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]
SR-0813: A Potent and Selective Chemical Probe for ENL/AF9 YEATS Domain Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Eleven-Nineteen-Leukemia (ENL) protein is a crucial transcriptional coactivator and a member of the super elongation complex (SEC).[1] Its YEATS domain recognizes acetylated histone marks, tethering the SEC to chromatin and facilitating transcriptional elongation of key oncogenes, particularly in acute myeloid leukemia (AML).[1][2] Genetic studies have validated ENL as a promising therapeutic target in specific cancer contexts.[3][4] SR-0813 has emerged as a first-in-class, potent, and selective small molecule inhibitor of the ENL and AF9 YEATS domains, providing a critical tool for dissecting ENL biology and exploring its therapeutic potential.[3][4][5] This document serves as a comprehensive technical guide to this compound, summarizing its biochemical and cellular properties, detailing key experimental protocols, and visualizing associated biological pathways and workflows.
Quantitative Data Summary
The following tables provide a consolidated view of the quantitative data characterizing this compound's potency, affinity, and cellular engagement with its primary targets.
Table 1: Biochemical and Cellular Potency of this compound
| Target | Assay | Metric | Value (nM) | Reference |
| ENL | HTRF Assay | IC50 | 25 | [3][4][5] |
| Surface Plasmon Resonance (SPR) | Kd | 30 | [4][5] | |
| Cellular Thermal Shift Assay (CETSA) | EC50 | 205 | [4][5] | |
| AF9 | HTRF Assay | IC50 | 311 | [4][5][6] |
| Cellular Thermal Shift Assay (CETSA) | EC50 | 76 | [4][5][6] |
Table 2: Selectivity Profile of this compound
| Off-Target | Assay Type | Result | Reference |
| YEATS2 | Biochemical Assay | Highly Selective (minimal inhibition) | [4][5] |
| YEATS4 | Biochemical Assay | Highly Selective (minimal inhibition) | [4][5] |
| Bromodomains (32 tested) | BROMOscan | No off-targets identified | [4] |
| Kinases (468 tested) | KINOMEscan | YSK4 (MAP3K19) identified | [4][5] |
| YSK4 (MAP3K19) | Affinity Determination | Kd = 3.5 µM (>100-fold lower affinity than ENL) | [5][7] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is used to measure the ability of a compound to disrupt the interaction between the ENL YEATS domain and a histone peptide ligand.
-
Principle: The assay measures the binding of a recombinant ENL YEATS domain to a biotinylated histone H3 peptide acylated at a specific lysine residue. A donor fluorophore (e.g., europium cryptate) conjugated to an anti-tag antibody recognizes the YEATS domain, and an acceptor fluorophore (e.g., streptavidin-XL665) binds to the biotinylated peptide. When in close proximity, excitation of the donor leads to fluorescence resonance energy transfer (FRET) to the acceptor. Inhibitors disrupting the interaction decrease the FRET signal.
-
General Protocol:
-
Recombinant GST-tagged ENL YEATS domain and biotinylated histone H3 peptide are incubated in an assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT).[8]
-
Serial dilutions of this compound or DMSO vehicle control are added to the protein-peptide mixture.
-
Anti-GST antibody conjugated to a FRET donor and streptavidin conjugated to a FRET acceptor are added.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The plate is read on a TR-FRET-compatible plate reader, measuring fluorescence at both donor and acceptor emission wavelengths.
-
The ratio of acceptor to donor fluorescence is calculated, and IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a target engagement assay that measures the stabilization of a target protein in cells upon ligand binding.[9]
-
Principle: The binding of a ligand, such as this compound, to its target protein, ENL, can increase the protein's thermal stability. When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein remaining after heat treatment is quantified to determine target engagement.[9]
-
General Protocol:
-
Culture cells (e.g., MV4;11) to the desired density.
-
Treat cells with various concentrations of this compound or DMSO for a specified time.
-
Heat the cell suspensions at a specific temperature gradient or a single challenging temperature.
-
Lyse the cells (e.g., via freeze-thaw cycles or lysis buffer).
-
Separate the soluble protein fraction from the aggregated protein precipitate by centrifugation.
-
Quantify the amount of soluble ENL in the supernatant using methods such as Western blotting or high-throughput techniques like reverse-phase protein arrays (RPPA).[9]
-
Generate a dose-response curve to determine the EC50 value, representing the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide localization of a protein of interest and to determine how this localization is affected by a chemical probe.
-
Principle: This technique is used to assess the displacement of ENL from chromatin upon treatment with this compound.[4][5] Cells are treated with the compound, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody specific to ENL is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced to identify the genomic regions where ENL was bound.
-
General Protocol:
-
Treat cells (e.g., MV4;11) with this compound or DMSO.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of a desired size range.
-
Incubate the sheared chromatin with an anti-ENL antibody overnight.
-
Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Analyze the sequencing data to identify ENL binding sites and quantify changes in ENL occupancy upon this compound treatment.
-
RNA Sequencing (RNA-seq)
RNA-seq is employed to profile the global gene expression changes that occur in response to ENL inhibition by this compound.
-
Principle: This method quantifies the abundance of RNA transcripts in a sample. By comparing the transcriptomes of cells treated with this compound versus a vehicle control, one can identify genes that are up- or downregulated as a result of ENL inhibition.
-
General Protocol:
-
Treat cells with this compound or DMSO for a defined period (e.g., 4 hours).[10]
-
Harvest the cells and extract total RNA.
-
Assess RNA quality and quantity.
-
Deplete ribosomal RNA (rRNA) or select for polyadenylated mRNA.
-
Fragment the RNA and synthesize a cDNA library.
-
Perform next-generation sequencing on the cDNA library.
-
Align the sequencing reads to a reference genome and quantify transcript abundance.
-
Perform differential gene expression analysis to identify genes significantly affected by this compound treatment.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and ENL biology.
Caption: ENL recognizes acetylated histones, recruiting RNA Pol II to drive oncogene expression.
Caption: The discovery and validation workflow for the chemical probe this compound.
Caption: Logical workflow for validating this compound as a chemical probe for ENL.
Conclusion
This compound is a thoroughly characterized chemical probe that demonstrates high potency for the YEATS domains of ENL and its close homolog AF9.[3][4][5] It exhibits excellent selectivity against other YEATS domains and the broader bromodomain and kinase families.[4][5] Cellularly, this compound effectively engages ENL, displaces it from chromatin, and selectively modulates the transcription of known ENL target genes, such as MYC and HOXA9.[3][5][7] This leads to anti-proliferative effects in leukemia cell lines that are dependent on ENL function.[5][7] The data and protocols presented herein provide a robust foundation for utilizing this compound to further investigate the biological functions of ENL and AF9 in both normal physiology and disease, and to guide the development of future therapeutics targeting this pathway.
References
- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | ENL/AF9 YEATS inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Discovery and Development of SR-0813: A Potent and Selective ENL/AF9 YEATS Domain Inhibitor for Acute Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The transcriptional coactivator ENL, through its YEATS domain, plays a critical role in the pathogenesis of acute leukemia, particularly those with MLL fusions.[1][2] This has identified the ENL YEATS domain as a compelling therapeutic target. This technical guide details the discovery, mechanism of action, and preclinical development of SR-0813, a potent and selective small molecule inhibitor of the ENL and AF9 YEATS domains. This compound serves as a valuable chemical probe to investigate ENL biology and a foundational tool for the development of novel anti-leukemic therapies.[1][2]
Discovery of this compound: A High-Throughput Approach
The journey to identify this compound began with a high-throughput screen of nearly 300,000 small molecules to find inhibitors of the ENL YEATS domain.[1][3] This initial effort identified an amido-imidazopyridine scaffold with an IC50 of 7 μM.[3][4] Subsequent lead optimization was accelerated by employing a SuFEx (Sulfur(VI) Fluoride Exchange) based high-throughput medicinal chemistry approach, which allows for the rapid synthesis and testing of analogs.[1][2] This strategy led to the discovery of this compound, a compound with significantly improved potency.[1][2]
Quantitative Data Summary
This compound has been extensively characterized through various biochemical and cellular assays to determine its potency, selectivity, and cellular engagement. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Activity of this compound
| Target/Assay | Method | Value | Reference |
| ENL YEATS Domain (IC50) | HTRF | 25 nM | [1][2][3][5][6] |
| ENL YEATS Domain (Kd) | SPR | 30 nM | [1][2][5] |
| ENL YEATS Domain (EC50) | CETSA | 205 nM | [1][5] |
| AF9 YEATS Domain (IC50) | HTRF | 311 nM | [1][3][5] |
| AF9 YEATS Domain (EC50) | CETSA | 76 nM | [1][3][5] |
| MAP3K19 (Kd) | Unknown | 3.5 µM | [5] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Half-life (t1/2) | Mouse Liver Microsomes | 9.3 min | [1][2][7][8] |
Mechanism of Action: Inhibition of the ENL/AF9 YEATS Domain
This compound functions as a potent and selective dual inhibitor of the ENL and AF9 YEATS domains.[1][2][3][5][6] The YEATS domain is a "reader" of histone acyl modifications, and its interaction with acetylated lysine residues on histones is crucial for tethering the ENL-containing super-elongation complex (SEC) to chromatin. This complex, in turn, promotes the transcription of key oncogenes, including HOXA9, MYC, and MYB, which are essential for the survival of leukemia cells.[1][2][3][6]
By binding to the YEATS domain, this compound competitively inhibits the recognition of acetylated histones, leading to the displacement of ENL from chromatin.[1][5] This disrupts the transcriptional program driven by ENL, resulting in the selective suppression of ENL target genes.[1][2][3][6] The subsequent downregulation of these proto-oncogenes ultimately inhibits the proliferation of ENL-dependent leukemia cells.[5][8][9]
References
- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
SR-0813: A Technical Guide to ENL/AF9 YEATS Domain Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth examination of SR-0813, a potent and selective small molecule inhibitor targeting the YEATS domains of Eleven-Nineteen Leukemia (ENL) and its homolog AF9. This compound serves as a critical chemical probe for dissecting the roles of these epigenetic readers in acute leukemia, particularly in MLL-rearranged leukemias where ENL is a key dependency. This document details the quantitative metrics of target engagement, comprehensive experimental protocols, and the molecular consequences of ENL/AF9 inhibition by this compound.
Data Presentation: Quantitative Analysis of this compound Engagement
The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key metrics for its interaction with ENL and AF9.
Table 1: Biochemical Potency and Binding Affinity of this compound
| Target Domain | Assay Type | Metric | Value (nM) | Reference |
| ENL YEATS | HTRF | IC₅₀ | 25 | [1][2][3][4] |
| ENL YEATS | SPR | Kd | 30 | [1][2] |
| AF9 YEATS | HTRF | IC₅₀ | 311 | [1][2][3] |
HTRF: Homogeneous Time-Resolved Fluorescence; SPR: Surface Plasmon Resonance; IC₅₀: Half-maximal inhibitory concentration; Kd: Dissociation constant.
Table 2: Cellular Target Engagement and Potency of this compound
| Target Domain | Assay Type | Metric | Value (nM) | Reference |
| ENL YEATS | CETSA (HiBiT) | EC₅₀ | 205 | [1][2][3] |
| AF9 YEATS | CETSA (HiBiT) | EC₅₀ | 76 | [1][2][3] |
CETSA: Cellular Thermal Shift Assay; EC₅₀: Half-maximal effective concentration.
Table 3: Selectivity Profile of this compound
| Off-Target | Assay Type | Metric | Value (µM) | Reference |
| MAP3K19 (YSK4) | Kinase Binding | Kd | 3.5 | [2][3][5][6] |
| YEATS2 | Histone Peptide Array | - | No inhibition at 1 µM | [1][2] |
| YEATS4 | - | - | Not specified, but highly selective against | [1][2] |
While the HTRF assay suggests a biochemical preference for ENL over AF9, cellular engagement assays (CETSA) indicate that this compound potently engages both targets in cells and is not selective between them[1][2]. Importantly, this compound is highly selective against other human YEATS domains (YEATS2, YEATS4) and demonstrates over a 100-fold lower affinity for the off-target kinase MAP3K19 compared to the ENL YEATS domain[2][3][6].
Mechanism of Action and Downstream Effects
This compound functions by directly binding to the acyl-lysine reader pocket of the ENL and AF9 YEATS domains. This competitive inhibition prevents the recognition of acetylated histone tails, a crucial step for ENL/AF9 localization to chromatin. The primary downstream effect is the dose-dependent displacement, or "eviction," of ENL from its genomic binding sites[2][4].
This eviction leads to a highly specific transcriptional response. Rather than causing global changes in gene expression, this compound selectively suppresses the transcription of ENL target genes[1][7]. These targets include a host of critical leukemia driver genes and proto-oncogenes such as HOXA9/10, MEIS1, MYC, and MYB[1][3][4][8]. The suppression of these pathogenic gene programs is believed to be the primary mechanism behind the anti-proliferative effects of this compound observed in MLL-fusion leukemia cell lines like MV4;11 and MOLM-13[1][3][9].
Mandatory Visualizations
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following are summaries of key protocols used in the characterization of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay quantifies the ability of a compound to disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide.
-
Reagents: Recombinant ENL YEATS domain (GST-tagged), biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K9ac), Europium cryptate-labeled anti-GST antibody (donor), and streptavidin-conjugated XL665 (acceptor).
-
Procedure: Components are combined in an assay buffer in a microplate. This compound is added at various concentrations.
-
Mechanism: In the absence of an inhibitor, the YEATS domain binds the histone peptide, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. This compound disrupts this interaction, leading to a decrease in the HTRF signal.
-
Data Analysis: The signal is measured at 665 nm and 620 nm. The ratio is used to calculate the percent inhibition, and IC₅₀ values are determined by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity (Kd) of this compound to the ENL YEATS domain in real-time.
-
Immobilization: A purified ENL YEATS protein is immobilized onto the surface of a sensor chip.
-
Binding: A series of this compound concentrations are flowed over the chip surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is measured in response units (RU).
-
Dissociation: After the association phase, a buffer is flowed over the chip to measure the dissociation of the compound.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model to determine the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).
Cellular Thermal Shift Assay (CETSA) with HiBiT Tag
CETSA assesses target engagement within intact cells by measuring the thermal stabilization of a target protein upon ligand binding. The HiBiT system provides a sensitive luminescence-based readout.
-
Cell Line: A cell line (e.g., MV4;11) is engineered to express the target protein (e.g., ENL YEATS domain) fused to a small 11-amino-acid HiBiT tag.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 4 hours).
-
Thermal Challenge: The treated cells are heated to a specific temperature at which the target protein begins to denature and precipitate. The binding of this compound stabilizes the protein, keeping more of it in a soluble state at elevated temperatures.
-
Lysis and Detection: Cells are lysed, and the LgBiT protein (a large, complementary subunit) and furimazine substrate are added. LgBiT combines with the soluble HiBiT-tagged protein to form a functional NanoLuc luciferase, generating a luminescent signal.
-
Data Analysis: The luminescence intensity, which is proportional to the amount of stabilized, soluble protein, is plotted against the drug concentration. The data is fitted to a dose-response curve to calculate the EC₅₀ value. This assay can be simplified by omitting the heat shift and measuring ligand-induced stabilization at 37°C[4].
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to determine the genome-wide localization of ENL and assess its displacement by this compound.
-
Cross-linking: MV4;11 cells are treated with DMSO or this compound. Proteins are then cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication.
-
Immunoprecipitation: An antibody specific to ENL is used to immunoprecipitate the ENL protein along with the cross-linked DNA fragments.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing: The purified DNA fragments are prepared into a library and sequenced using a next-generation sequencing platform.
-
Data Analysis: The resulting sequence reads are aligned to a reference genome. Peaks are identified, representing regions of ENL enrichment. The ChIP-seq signal at ENL-bound loci in this compound-treated cells is compared to that in DMSO-treated cells to quantify the displacement of ENL from chromatin[4][7].
References
- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. THP Life Science Webshop - this compound [lifescience.thp.at]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. A chemical-genetic interaction between PAF1 and ENL/AF9 YEATS inhibition - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00233H [pubs.rsc.org]
role of YEATS domain in transcriptional regulation
An In-depth Technical Guide on the Role of the YEATS Domain in Transcriptional Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain is an evolutionarily conserved protein module that has emerged as a critical "reader" of histone post-translational modifications (PTMs), playing a pivotal role in the regulation of gene transcription.[1][2] This technical guide provides a comprehensive overview of the YEATS domain, detailing its structure, function, and mechanism of action. It explores the domain's specific recognition of acylated lysine residues on histone tails, its integration into major chromatin-modifying complexes, and its subsequent influence on transcriptional machinery. Furthermore, this document discusses the implication of aberrant YEATS domain activity in human diseases, particularly cancer, and highlights the ongoing development of targeted therapeutic inhibitors. The guide includes summaries of quantitative binding data and detailed protocols for key experimental assays used in the study of YEATS domain proteins.
Introduction to YEATS Domains
The YEATS domain is a highly conserved structural motif of about 120-140 residues found in a range of eukaryotic proteins from yeast to humans.[3][4] It was first named after the five proteins in which it was initially identified: Y af9, E NL, A F9, T af14, and S as5.[3] Proteins containing this domain are integral components of large, multi-subunit protein complexes that regulate chromatin structure and gene expression, including histone acetyltransferase (HAT) and chromatin remodeling complexes.[1][5]
Initially, the function of the YEATS domain was enigmatic. However, breakthrough studies revealed its role as a novel reader of histone lysine acylation, a function previously thought to be dominated by bromodomains.[6][7] This discovery established YEATS domain proteins as crucial adaptors that translate specific histone marks into downstream biological outcomes, such as transcriptional activation and DNA repair.[5][8] In humans, the four primary YEATS domain-containing proteins—AF9 (ALL1-fused gene from chromosome 9), ENL (eleven-nineteen leukemia), GAS41 (glioma-amplified sequence 41), and YEATS2—have been strongly implicated in cancer, making them attractive targets for therapeutic intervention.[9][10]
Molecular Mechanism of Acyl-Lysine Recognition
The ability of the YEATS domain to regulate transcription is rooted in its unique structural capacity to recognize and bind specific acylated lysine residues on histone tails.
Structural Fold and the "Aromatic Cage"
The three-dimensional structure of the YEATS domain adopts an immunoglobulin-like (Ig-like) β-sandwich fold, comprising eight antiparallel β-strands.[1][9] A key feature of this structure is a shallow, serine-lined "aromatic cage" or "sandwiching cage" formed by two or more aromatic residues.[1][6] This cage is the primary site of interaction with the acyl-lysine modification.
The acetyl group of an acetylated lysine (Kac) residue intercalates between two aromatic residues (e.g., a phenylalanine and a tyrosine in AF9).[1][11] This interaction is stabilized by a unique π-π-π stacking and extensive CH-π interactions.[6][12] The side chain amide of the acetyllysine is further secured by hydrogen bonds with conserved serine or threonine residues and water-mediated contacts within the pocket.[1][11] This binding mechanism is distinct from that of other acetyllysine readers like bromodomains.[1][6]
Specificity for Acetylation and Crotonylation
YEATS domains exhibit a remarkable specificity for different types of lysine acylation.
-
Acetylation (Kac): Human AF9 and ENL, as well as yeast Taf14, show a strong preference for histone H3 acetylated at lysine 9 (H3K9ac).[1][6][13] They can also recognize H3K18ac and H3K27ac, though often with lower affinity.[1][9] This specificity is partly conferred by residues flanking the acetylated lysine; for instance, the AF9 YEATS domain preferentially recognizes an "RKac" motif, where an arginine at the -1 position forms a salt bridge with a conserved aspartic acid in the YEATS domain.[1]
-
Crotonylation (Kcr): A significant discovery was that YEATS domains bind to crotonylated lysine with a 2- to 7-fold higher affinity than to acetylated lysine.[14][15] The longer and more rigid crotonyl group fits favorably into the end-open aromatic cage, enhancing the aromatic-π stacking interaction.[15][16] This preferential binding links transcriptional regulation directly to cellular metabolism, as crotonyl-CoA levels can dictate histone crotonylation.[15]
The following diagram illustrates the fundamental mechanism of YEATS domain-mediated recognition of histone acylation.
Caption: Mechanism of YEATS domain action in transcription.
Key YEATS Domain Proteins and Associated Complexes
YEATS domain proteins function as scaffolding components within larger protein complexes, targeting their enzymatic or regulatory activities to specific genomic loci.
| Protein | Associated Complex(es) | Primary Function of Complex | Key Acyl-Lysine Targets |
| AF9 (MLLT3) | Super Elongation Complex (SEC), DOT1L Complex | Transcriptional Elongation, H3K79 Methylation | H3K9ac, H3K18ac, H3K27ac |
| ENL (MLLT1) | Super Elongation Complex (SEC), PAF1c, MOZ/MORF | Transcriptional Elongation, Histone Acetylation | H3K9ac, H3K18ac, H3K27ac, H3Kcr |
| GAS41 (YEATS4) | SRCAP, Tip60/p400 | H2A.Z Deposition, Histone Acetylation, DNA Repair | H3K14ac, H3K27ac |
| YEATS2 | ATAC (Ada-Two-A-Containing) | Histone Acetylation (H3K9ac) | H3K27ac |
| Yaf9 (Yeast) | SWR1-C, NuA4 | H2A.Z Deposition, Histone H4 Acetylation | Acetylated H3 |
| Taf14 (Yeast) | INO80, SWI/SNF, TFIID, NuA3, etc. | Chromatin Remodeling, Transcription | H3K9ac |
-
Super Elongation Complex (SEC): Both AF9 and ENL are components of SEC, which promotes transcriptional elongation by stimulating the activity of RNA Polymerase II (Pol II).[17][18] The YEATS domain-mediated binding to acetylated chromatin helps recruit SEC to the promoters of actively transcribed genes.[19]
-
DOT1L Complex: AF9 directly links histone acetylation to H3K79 methylation. The AF9 YEATS domain recognizes H3K9ac, which is crucial for recruiting the histone methyltransferase DOT1L to target gene chromatin, leading to H3K79 methylation and transcriptional activation.[6]
-
SRCAP and ATAC Complexes: GAS41 is a subunit of the SRCAP complex, which deposits the histone variant H2A.Z at promoters, a mark associated with active transcription.[4] Recognition of H3K14ac/H3K27ac by the GAS41 YEATS domain is required for this process.[4][20] Similarly, YEATS2 is a core component of the ATAC acetyltransferase complex, and its YEATS domain recruits the complex to H3K27ac-marked chromatin to promote H3K9 acetylation.[21]
Quantitative Analysis of YEATS Domain Interactions
The binding affinities of YEATS domains for various acylated histone peptides have been quantified using biophysical methods like Isothermal Titration Calorimetry (ITC) and fluorescence polarization. These measurements are critical for understanding binding specificity and for the development of targeted inhibitors.
| YEATS Domain | Ligand (Histone Peptide) | Binding Affinity (Kd) | Reference(s) |
| Human AF9 | H3K9ac | 3.7 µM | [1][9] |
| Human AF9 | H3K18ac | ~11 µM | [9] |
| Human AF9 | H3K27ac | ~15 µM | [9] |
| Human AF9 | H3R8A,K9ac | ~740 µM | [1] |
| Yeast Taf14 | H3K9ac | 150 µM | [1] |
| Human ENL | H3K9cr | Higher affinity than Kac | [14] |
| Human GAS41 | H3K14ac | Preferential binding | [4] |
| Inhibitor | Target YEATS Domain | Potency (IC50) | Reference(s) |
| XL-13m | Human ENL | Submicromolar | |
| SR-0813 | Human ENL/AF9 | 25-30 nM | [22] |
| PFI-6 | Human ENL | 140 nM | [23] |
| PFI-6 | Human AF9 | 160 nM | [23] |
Role of YEATS Domains in Disease
Dysregulation of YEATS domain-containing proteins is a hallmark of several human cancers, most notably acute leukemias.
-
MLL-Rearranged Leukemia: AF9 and ENL are among the most frequent fusion partners of the Mixed-Lineage Leukemia (MLL) gene in aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[24] The resulting MLL-AF9 or MLL-ENL oncoproteins constitutively recruit transcriptional machinery, such as the SEC and DOT1L complexes, to drive the expression of leukemogenic target genes like HOXA9 and MEIS1.[19][25] The integrity of the YEATS domain within both the wild-type ENL protein and the MLL-ENL fusion is critical for leukemic cell growth and maintenance, making it a key therapeutic vulnerability.[26][27]
-
Solid Tumors: The role of YEATS domains extends to solid tumors. GAS41 is amplified in glioblastomas and astrocytomas.[10] Both GAS41 and YEATS2 are implicated in non-small cell lung cancer (NSCLC), where they regulate transcriptional programs essential for tumorigenesis.[21][28] YEATS domain proteins also act as molecular hubs that regulate key oncogenic pathways like WNT/β-catenin, c-MYC, and PI3K/AKT in various digestive cancers.[29][30]
The following diagram illustrates the central role of the AF9 YEATS domain in linking H3K9 acetylation to DOT1L-mediated H3K79 methylation, a critical pathway in MLL-rearranged leukemia.
Caption: AF9-DOT1L recruitment pathway in leukemia.
Therapeutic Targeting of YEATS Domains
The critical role of YEATS domains in cancer has spurred the development of targeted therapies. The strategy focuses on disrupting the reader function, thereby preventing the recruitment of oncogenic transcriptional complexes to chromatin.
-
Small-Molecule Inhibitors: Potent and selective small-molecule inhibitors have been developed that bind to the acyl-lysine pocket of the ENL and AF9 YEATS domains.[22] These compounds, such as this compound, competitively block the interaction with acetylated histones, leading to the eviction of ENL/AF9 from chromatin and the downregulation of key oncogenes like MYC and HOXA9.[22]
-
PROTACs: Proteolysis-targeting chimeras (PROTACs) represent another promising strategy. These heterobifunctional molecules link a YEATS domain-binding ligand to an E3 ubiquitin ligase ligand, inducing the targeted degradation of the YEATS domain protein.
-
Drug Development Pipeline: The development of YEATS inhibitors follows a structured path from target validation and high-throughput screening to lead optimization and preclinical testing. Assays like AlphaScreen, fluorescence polarization, and ITC are crucial for screening and characterizing inhibitor potency and selectivity.[26][31][32]
The workflow for developing YEATS domain inhibitors is depicted below.
Caption: Workflow for YEATS domain inhibitor development.
Appendix: Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate YEATS domain function.
A.1. Histone Peptide Pull-Down Assay
This assay is used to identify or validate the interaction between a YEATS domain protein and a specific acylated histone peptide.[5][6]
Objective: To determine if a recombinant YEATS domain protein can bind to a biotinylated histone peptide immobilized on streptavidin beads.
Materials:
-
Biotinylated histone peptides (e.g., H3K9ac, H3K9cr, and unmodified H3 control)
-
Recombinant GST-tagged or His-tagged YEATS domain protein
-
Streptavidin-conjugated magnetic or sepharose beads
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 150-300 mM NaCl, 0.05% NP-40 (or Triton X-100), supplemented with protease inhibitors.[3]
-
Wash Buffer: Same as Binding Buffer.
-
Elution Buffer: 2x SDS-PAGE Sample Buffer.
Protocol:
-
Bead Preparation: Resuspend streptavidin beads in Binding Buffer. For each pull-down reaction, use 15-20 µL of bead slurry. Wash the beads three times with 1 mL of Binding Buffer, using a magnetic stand or centrifugation (500 x g, 2 min) to separate beads between washes.[3]
-
Peptide Immobilization: Resuspend 1-2 µg of each biotinylated peptide in 100 µL of Binding Buffer. Add the peptide solution to the washed beads. Incubate for 1-3 hours at 4°C with rotation to allow the biotin-streptavidin interaction.[1][5]
-
Blocking: Wash the peptide-bound beads three times with 1 mL of Binding Buffer to remove any unbound peptide. After the final wash, resuspend the beads in 500 µL of Binding Buffer containing 1% BSA and incubate for 30 minutes at 4°C to block non-specific binding sites.
-
Protein Binding: Centrifuge the blocked beads and remove the supernatant. Add 1-5 µg of the purified recombinant YEATS domain protein diluted in 300-500 µL of Binding Buffer to the beads. Include a negative control with beads and protein but no peptide, and another with an unmodified histone peptide.[3]
-
Incubate the protein-bead mixture for 2-4 hours or overnight at 4°C with gentle rotation.[3]
-
Washing: Pellet the beads using a magnetic stand or centrifugation. Carefully remove the supernatant (this can be saved as the "unbound" fraction). Wash the beads 4-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads completely and incubate for 5 minutes at 4°C before pelleting.[1][5]
-
Elution: After the final wash, remove all residual Wash Buffer. Add 30-50 µL of 2x SDS-PAGE Sample Buffer directly to the beads.
-
Analysis: Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them. Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel. Analyze the results by Western blotting using an antibody against the protein's tag (e.g., anti-GST). A strong band in the lane with the modified peptide compared to the unmodified control indicates a specific interaction.
A.2. Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is used to map the genome-wide localization of YEATS domain-containing proteins, revealing their target genes.[24][33]
Objective: To identify the genomic regions occupied by a specific YEATS domain protein in vivo.
Materials:
-
Adherent or suspension cells (~25 million cells per IP)
-
Formaldehyde (37%) and Glycine
-
Lysis Buffers (multiple formulations for cell lysis, nuclear lysis)
-
Chromatin Shearing Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
Sonicator (e.g., Bioruptor)
-
ChIP-grade antibody against the YEATS domain protein of interest (and IgG control)
-
Protein A/G magnetic beads
-
ChIP Dilution Buffer and Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M) and Proteinase K
-
DNA purification kit (e.g., Qiagen PCR Purification Kit)
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 8-10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.[2] For transiently interacting proteins, a double cross-linking step with disuccinimidyl glutarate (DSG) prior to formaldehyde can improve efficiency.[12]
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Perform sequential lysis steps to isolate nuclei. Resuspend nuclei in Shearing Buffer.[2]
-
Sonicate the chromatin to generate DNA fragments of 200-500 bp. Optimization of sonication time and power is critical. Check fragmentation efficiency by running a small aliquot on an agarose gel.
-
Immunoprecipitation (IP): Clarify the sheared chromatin by centrifugation. Dilute the chromatin with ChIP Dilution Buffer. Set aside a small fraction (~1-2%) as the "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with 2-5 µg of the specific antibody (or IgG control) overnight at 4°C with rotation.[2]
-
Add pre-blocked Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.[2]
-
Washing: Pellet the beads and wash sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer. These stringent washes are crucial to reduce background.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads using Elution Buffer. Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight.
-
DNA Purification: Treat the sample with RNase A and then Proteinase K to degrade RNA and proteins. Purify the DNA using a spin column or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and input DNA. Sequence the libraries on a next-generation sequencing platform. Bioinformatic analysis (alignment, peak calling) will identify genomic regions enriched for the protein of interest.[33]
A.3. Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for quantitatively measuring the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of interactions between a YEATS domain and a histone peptide.[25][32]
Objective: To determine the thermodynamic parameters of the YEATS domain-peptide interaction.
Materials:
-
Purified, concentrated YEATS domain protein
-
Synthesized, purified histone peptide
-
Identical, degassed dialysis buffer for both protein and peptide (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Buffer matching is absolutely critical to minimize heats of dilution.
-
Isothermal titration calorimeter instrument.
Protocol:
-
Sample Preparation: Dialyze both the protein and the peptide extensively against the same final buffer. After dialysis, determine their concentrations accurately (e.g., by UV-Vis spectroscopy for protein and by weight for peptide).[17]
-
Centrifuge or filter both solutions immediately before the experiment to remove any aggregates.
-
Experimental Setup (Typical):
-
Cell: Load the YEATS domain protein into the sample cell at a concentration of 10-50 µM. This concentration should ideally be 10-50 times the expected Kd.[17]
-
Syringe: Load the histone peptide into the injection syringe at a concentration 10-20 times higher than the protein in the cell (e.g., 100-500 µM).[17]
-
-
Titration: Set the experimental temperature (e.g., 25°C). Perform a series of small (e.g., 2 µL) injections of the peptide into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection. The raw data is a series of peaks corresponding to each injection.
-
Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot this heat change against the molar ratio of ligand (peptide) to macromolecule (protein).
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the manufacturer's software. This analysis will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. bosterbio.com [bosterbio.com]
- 3. mdanderson.org [mdanderson.org]
- 4. High resolution chromatin profiling using CUT&RUN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro transcription and immobilized template analysis of preinitiation complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. A Step-by-Step Guide to the CUT&RUN Protocol - CD Genomics [cd-genomics.com]
- 10. Fast Screening of Protein-Protein Interactions Using Förster Resonance Energy Transfer (FRET-) Based Fluorescence Plate Reader Assay in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. path.ox.ac.uk [path.ox.ac.uk]
- 12. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Using In Vitro Fluorescence Resonance Energy Transfer to Study the Dynamics Of Protein Complexes at a Millisecond Time Scale [jove.com]
- 14. ChIC/CUT&RUN-seq protocol | Abcam [abcam.co.jp]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. researchgate.net [researchgate.net]
- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 20. dhvi.duke.edu [dhvi.duke.edu]
- 21. resources.revvity.com [resources.revvity.com]
- 22. researchgate.net [researchgate.net]
- 23. Validation of histone-binding partners by peptide pull-downs and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubcompare.ai [pubcompare.ai]
- 25. researchgate.net [researchgate.net]
- 26. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 27. biorxiv.org [biorxiv.org]
- 28. Frontiers | TF-ChIP Method for Tissue-Specific Gene Targets [frontiersin.org]
- 29. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 30. news-medical.net [news-medical.net]
- 31. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [sapac.illumina.com]
- 32. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 33. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
The Selective YEATS Domain Inhibitor SR-0813: A Technical Guide to its Mechanism and Effect on Chromatin Reader Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-0813 is a potent and selective small molecule inhibitor of the ENL and AF9 proteins, which are critical components of the super elongation complex (SEC) involved in transcriptional regulation.[1][2][3][4] Unlike many epigenetic modulators that target bromodomains, this compound specifically targets the YEATS domain, a reader of acetylated and other acylated lysine residues on histone tails.[3][5] This targeted inhibition disrupts the recruitment of ENL to chromatin, leading to the downregulation of key oncogenes, particularly in the context of acute myeloid leukemia (AML).[3][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding and cellular activity data, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows.
Introduction to this compound and Chromatin Readers
Chromatin reader proteins are essential for interpreting the epigenetic landscape of the cell by recognizing specific post-translational modifications on histone proteins. These interactions are crucial for regulating gene expression, and their dysregulation is a hallmark of many cancers. The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is a recently identified family of acetyl-lysine binding modules. The ENL and AF9 proteins, through their YEATS domains, play a pivotal role in the transcriptional elongation process, particularly in maintaining the expression of oncogenes such as HOXA9, MEIS1, and MYC.[3][6]
This compound emerged from high-throughput screening as a potent and selective inhibitor of the ENL and AF9 YEATS domains.[3][4] Its development has provided a valuable chemical probe to investigate the biological functions of these proteins and has established the YEATS domain as a viable therapeutic target in diseases like MLL-rearranged acute leukemias.[3][5]
Mechanism of Action of this compound
This compound functions by directly binding to the YEATS domains of ENL and AF9, thereby preventing their interaction with acetylated histone H3. This competitive inhibition displaces ENL from chromatin at the promoter and gene body of its target genes. The loss of ENL from these regulatory regions leads to a reduction in transcriptional elongation and a subsequent decrease in the expression of key leukemogenic genes.[3][4] Notably, this compound has been shown to be highly selective for ENL and AF9 YEATS domains, with minimal off-target effects on other chromatin reader domains, including bromodomains.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound's binding affinity, cellular activity, and effects on gene expression and cell proliferation.
Table 1: this compound Binding Affinity and Cellular Target Engagement
| Target Protein | Assay Type | Value | Units | Reference |
| ENL YEATS Domain | IC50 (HTRF) | 25 | nM | [1][2][3] |
| ENL YEATS Domain | EC50 (CETSA) | 205 | nM | [1][2][3] |
| ENL YEATS Domain | Kd (SPR) | 30 | nM | [1][3] |
| AF9 YEATS Domain | IC50 (HTRF) | 311 | nM | [1][2][3] |
| AF9 YEATS Domain | EC50 (CETSA) | 76 | nM | [1][2][3] |
| MAP3K19 | Kd | 3.5 | µM | [1][2] |
Table 2: Effect of this compound on Gene Expression in MV4;11 Cells
| Gene | Treatment | Fold Change (mRNA) | Time Point | Reference |
| HOXA9 | 1 µM this compound | Downregulated | 24, 48, 72 h | [1] |
| MEIS1 | 1 µM this compound | Downregulated | 24, 48, 72 h | [1] |
| MYC | 1 µM this compound | Downregulated | 24, 48, 72 h | [1] |
| ITGAM | 1 µM this compound | Upregulated | 24, 48, 72 h | [1] |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Effect | Treatment Duration | Reference |
| MV4;11 | MLL-rearranged AML | Growth Inhibition | ~2 weeks | [1] |
| MOLM-13 | MLL-rearranged AML | Growth Inhibition | ~2 weeks | [1] |
| OCI/AML-2 | MLL-rearranged AML | Growth Inhibition | ~2 weeks | [1] |
| HB11;19 | MLL-ENL fusion | Growth Inhibition | ~2 weeks | [1] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Protein-Inhibitor Binding
This assay measures the ability of this compound to inhibit the binding of the ENL or AF9 YEATS domain to an acetylated histone peptide.
-
Reagents:
-
Recombinant GST-tagged ENL or AF9 YEATS domain
-
Biotinylated histone H3 peptide acetylated at lysine 9 (H3K9ac)
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
This compound serial dilutions
-
-
Procedure:
-
Add 2 µL of this compound serial dilutions to a 384-well low-volume microplate.
-
Add 2 µL of a solution containing the GST-tagged YEATS domain and the biotinylated H3K9ac peptide.
-
Incubate for 15 minutes at room temperature.
-
Add 2 µL of a solution containing the anti-GST-Europium cryptate and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound binds to and stabilizes ENL and AF9 in a cellular context.
-
Reagents:
-
Cultured cells (e.g., MV4;11)
-
This compound
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Antibodies for western blotting (anti-ENL, anti-AF9, anti-loading control)
-
-
Procedure:
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by western blotting using antibodies against the target proteins.
-
Quantify the band intensities and plot against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to determine the genome-wide localization of ENL and the effect of this compound on its chromatin occupancy.
-
Reagents:
-
Cultured cells (e.g., MV4;11)
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Anti-ENL antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for next-generation sequencing library preparation
-
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the ENL-DNA complexes using an anti-ENL antibody and magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Treat with RNase A and Proteinase K, and purify the DNA.
-
Prepare a sequencing library from the immunoprecipitated DNA and an input control.
-
Perform high-throughput sequencing and analyze the data to identify ENL binding sites and changes in occupancy upon this compound treatment.
-
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the changes in mRNA levels of target genes upon treatment with this compound.
-
Reagents:
-
Cultured cells (e.g., MV4;11)
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for target and housekeeping genes
-
-
Procedure:
-
Treat cells with this compound or vehicle control for various time points.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using the cDNA, SYBR Green or TaqMan master mix, and gene-specific primers.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene.
-
Experimental and Logical Workflows
Conclusion
This compound is a powerful and selective chemical probe for studying the function of ENL and AF9 YEATS domains. Its ability to specifically inhibit these chromatin readers has provided significant insights into their role in transcriptional regulation and has validated them as promising therapeutic targets in acute leukemia. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of epigenetics, cancer biology, and drug discovery who are interested in utilizing this compound or developing similar targeted therapies. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to translate these promising preclinical findings into novel cancer treatments.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 2. clyte.tech [clyte.tech]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 4. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Selectivity of SR-0813: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-0813 is a potent and selective small-molecule inhibitor of the YEATS domains of Eleven-Nineteen Leukemia (ENL) and AF9, key regulators of transcription in acute myeloid leukemia (AML). This document provides a comprehensive technical overview of the selectivity and mechanism of action of this compound, intended for researchers and professionals in drug development. We present a detailed summary of its binding affinities, off-target profiling, and cellular activities. Furthermore, this guide outlines the experimental methodologies employed in the characterization of this compound and visualizes the associated signaling pathways and experimental workflows.
Introduction
The Eleven-Nineteen Leukemia (ENL) protein is a critical component of the super elongation complex (SEC), which plays a pivotal role in the regulation of transcriptional elongation. The YEATS domain of ENL recognizes acetylated and crotonylated lysine residues on histone tails, tethering the SEC to chromatin and promoting the expression of key oncogenes, including HOXA9, MYB, and MYC.[1][2] Dysregulation of ENL activity is a hallmark of certain aggressive forms of acute myeloid leukemia (AML), particularly those with MLL rearrangements.[1][2] this compound has emerged as a valuable chemical probe to investigate the therapeutic potential of targeting the ENL YEATS domain in these malignancies.[3]
Selectivity Profile of this compound
This compound exhibits high affinity for the YEATS domains of ENL and its close homolog AF9, while demonstrating remarkable selectivity against other protein families, including bromodomains and kinases.
On-Target Activity
The inhibitory activity of this compound against the ENL and AF9 YEATS domains has been quantified through various biochemical and cellular assays.
| Target | Assay | Metric | Value | Reference |
| ENL YEATS Domain | HTRF | IC50 | 25 nM | [3] |
| ENL YEATS Domain | SPR | K | 30 nM | [3] |
| ENL YEATS Domain (Cellular) | CETSA | EC50 | 205 nM | [3][4] |
| AF9 YEATS Domain | HTRF | IC50 | 311 nM | [3][4] |
| AF9 YEATS Domain (Cellular) | CETSA | EC50 | 76 nM | [3][4] |
Off-Target Profiling
To assess its selectivity, this compound was screened against a broad panel of kinases and bromodomains.
This compound was profiled against a panel of 468 kinases using the KINOMEscan scanMAX platform. The compound was found to be highly selective, with only one significant off-target hit.[5]
| Off-Target | Assay | Metric | Value | Reference |
| YSK4 (MAP3K19) | KINOMEscan | K | 3.5 µM | [4][5] |
This represents a greater than 100-fold selectivity for the ENL YEATS domain over YSK4.
This compound was screened against 32 bromodomains using the BROMOscan bromoMAX service and was found to be inactive against all of them, highlighting its specificity for the YEATS domain acetyl-lysine binding pocket.[5]
Cellular Activity and Mechanism of Action
This compound effectively engages its targets in cellular contexts, leading to the downregulation of ENL-dependent gene expression and subsequent anti-proliferative effects in leukemia cell lines.
Target Engagement in Cells
Cellular Thermal Shift Assay (CETSA) experiments confirmed that this compound directly binds to and stabilizes ENL and AF9 in MV4;11 leukemia cells, demonstrating target engagement in a physiological setting.[3][4]
Effects on Gene Expression
Treatment of MV4;11 cells with this compound leads to a dose-dependent eviction of ENL from the chromatin of its target genes, as demonstrated by Chromatin Immunoprecipitation (ChIP-seq).[3][6] This displacement of ENL results in the transcriptional repression of key oncogenes.
| Gene Target | Cell Line | Assay | Effect | Reference |
| HOXA9 | MV4;11 | 3' mRNA-seq | Downregulation | [4] |
| MEIS1 | MV4;11 | 3' mRNA-seq | Downregulation | [4] |
| MYC | MV4;11 | 3' mRNA-seq | Downregulation | [4] |
| MYB | MV4;11 | 3' mRNA-seq | Downregulation | [3] |
Anti-proliferative Activity
This compound exhibits potent anti-proliferative effects in AML cell lines that are dependent on ENL for their survival.
| Cell Line | Type | Effect | Reference |
| MV4;11 | MLL-rearranged AML | Growth Inhibition | [4] |
| MOLM-13 | MLL-rearranged AML | Growth Inhibition | [4] |
| OCI/AML-2 | MLL-rearranged AML | Growth Inhibition | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the binding of the ENL YEATS domain to a biotinylated histone H3 peptide.
-
Principle: A 6His-tagged ENL YEATS domain protein is incubated with a biotinylated histone H3 peptide acetylated at lysine 9 (H3K9ac). An anti-6His antibody conjugated to a Europium cryptate donor and streptavidin conjugated to XL665 (acceptor) are added. Binding of the YEATS domain to the peptide brings the donor and acceptor into close proximity, resulting in a FRET signal.[7]
-
Protocol:
-
Dispense this compound or DMSO vehicle into a 384-well low-volume microplate.
-
Add a solution containing the 6His-ENL YEATS domain and the anti-6His-Europium antibody.
-
Incubate for a defined period at room temperature.
-
Add a solution containing the biotinylated H3K9ac peptide and streptavidin-XL665.
-
Incubate to allow binding to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665/620) and determine IC50 values from the dose-response curve.
-
Surface Plasmon Resonance (SPR)
SPR was used to determine the binding kinetics and affinity (K
-
Principle: A biotinylated ENL YEATS domain is immobilized on a streptavidin-coated sensor chip. A solution containing this compound is flowed over the chip surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time.
-
Protocol:
-
Immobilize the biotinylated ENL YEATS domain onto a streptavidin sensor chip.
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections if necessary.
-
Record the sensorgrams (response units vs. time).
-
Analyze the data using appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (K
-
KINOMEscan™ and BROMOscan™ Profiling
These competition binding assays were used to assess the selectivity of this compound against a broad panel of kinases and bromodomains.
-
Principle: The assays utilize DNA-tagged kinases or bromodomains. An immobilized ligand that binds to the active site of the target protein is used. In the presence of a test compound that binds to the same site, the amount of protein captured on the solid support is reduced. The amount of captured protein is quantified by qPCR of the attached DNA tag.[8][9]
-
Protocol (General):
-
The DNA-tagged kinase or bromodomain is incubated with the test compound (this compound).
-
The mixture is added to wells containing the immobilized ligand.
-
After an incubation period, the unbound proteins are washed away.
-
The amount of bound protein is quantified by qPCR.
-
Results are typically reported as a percentage of the DMSO control, and for active compounds, a K
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of this compound in a cellular context.
-
Principle: Ligand binding can stabilize a target protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature indicates target engagement.[10][11]
-
Protocol:
-
Treat MV4;11 cells with this compound or DMSO vehicle.
-
Heat the cell suspensions to a range of temperatures in a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble ENL or AF9 in the supernatant by Western blotting or other protein detection methods.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the EC50 for thermal stabilization.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq was employed to map the genome-wide localization of ENL and assess its displacement by this compound.
-
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the target protein (ENL) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced.
-
Protocol:
-
Treat MV4;11 cells with this compound or DMSO.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate fragments of a desired size range.
-
Immunoprecipitate the ENL-DNA complexes using an anti-ENL antibody.
-
Wash the immunoprecipitated complexes to remove non-specific binding.
-
Reverse the cross-links and purify the DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing and analyze the data to identify ENL binding sites and quantify changes in occupancy upon this compound treatment.
-
3' mRNA-Sequencing
This technique was used to profile changes in gene expression in response to this compound treatment.
-
Principle: This method focuses on sequencing the 3' ends of messenger RNA molecules, which is sufficient for quantifying gene expression levels. It is a cost-effective alternative to whole-transcriptome sequencing.[12][13]
-
Protocol (using a kit such as QuantSeq):
-
Isolate total RNA from this compound or DMSO-treated MV4;11 cells.
-
Initiate reverse transcription with an oligo(dT) primer that includes a partial Illumina adapter sequence.
-
Perform second-strand synthesis using random primers that also contain a partial adapter sequence.
-
Purify the resulting cDNA fragments.
-
Amplify the library by PCR, which adds the complete Illumina adapter sequences and indexes for multiplexing.
-
Purify the final library and assess its quality and concentration.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to quantify gene expression levels and identify differentially expressed genes.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: ENL Signaling Pathway and Inhibition by this compound.
Caption: Homogeneous Time-Resolved Fluorescence (HTRF) Assay Workflow.
Caption: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Workflow.
Conclusion
This compound is a highly potent and selective inhibitor of the ENL and AF9 YEATS domains. Its minimal off-target activity, coupled with its demonstrated on-target effects in cellular models of AML, establishes it as a valuable tool for elucidating the biological functions of ENL and for validating the therapeutic hypothesis of YEATS domain inhibition in leukemia. The data and protocols presented in this guide provide a comprehensive resource for researchers working to advance our understanding of this important therapeutic target.
References
- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eubopen.org [eubopen.org]
- 8. chayon.co.kr [chayon.co.kr]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 3’ mRNA-sequencing [protocols.io]
- 13. lexogen.com [lexogen.com]
The Impact of SR-0813 on Leukemic Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SR-0813, a potent and selective small molecule inhibitor of the ENL/AF9 YEATS domains, and its impact on gene expression programs in leukemia. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to support further research and development in this area.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the YEATS domain of Eleven-Nineteen Leukemia (ENL) and its homolog AF9. The YEATS domain is a specialized "reader" of post-translational modifications on histone proteins, specifically recognizing acetylated lysine residues (H3K9ac and H3K27ac). In the context of MLL-rearranged (MLL-r) acute myeloid leukemia (AML), ENL plays a critical role in recruiting the super elongation complex (SEC) to the promoters of key oncogenes. This recruitment enhances transcriptional elongation, leading to the overexpression of genes such as HOXA9, MEIS1, and MYC, which are crucial for leukemic cell survival and proliferation.[1][2] By binding to the YEATS domain, this compound prevents ENL from engaging with acetylated histones, thereby displacing it from chromatin. This leads to a reduction in SEC recruitment and a subsequent decrease in the transcription of ENL target genes, ultimately inhibiting leukemic cell growth.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.
Table 1: Biochemical and Cellular Potency of this compound [4][5]
| Parameter | Target/Cell Line | Value |
| IC50 | ENL YEATS Domain | 25 nM |
| AF9 YEATS Domain | 311 nM | |
| EC50 (CETSA) | ENL YEATS Domain | 205 nM |
| AF9 YEATS Domain | 76 nM | |
| Kd | ENL YEATS Domain | 30 nM |
Table 2: Effect of this compound on Leukemic Cell Line Proliferation [4]
| Cell Line | Leukemia Subtype | This compound Concentration | Treatment Duration | Effect on Growth |
| MV4;11 | MLL-AF4 AML | 1 µM & 10 µM | ~2 weeks | Inhibition |
| MOLM-13 | MLL-AF9 AML | 1 µM & 10 µM | ~2 weeks | Inhibition |
| OCI/AML-2 | MLL-AF6 AML | 1 µM & 10 µM | ~2 weeks | Inhibition |
| HB11;19 | MLL-ENL Fusion | 1 µM & 10 µM | ~2 weeks | Inhibition |
| JURKAT | T-cell ALL (ENL-insensitive) | Up to 10 µM | Not specified | Unaffected |
| HL-60 | MLL wild-type AML (ENL-insensitive) | Up to 10 µM | Not specified | Unaffected |
Table 3: Impact of this compound on Leukemic Gene Expression in MV4;11 Cells [4][5]
| Gene | Function | This compound Treatment | Result |
| HOXA9 | Oncogenic Transcription Factor | 1 µM & 10 µM (24, 48, 72h) | Downregulation |
| MEIS1 | HOX Cofactor | 1 µM & 10 µM (24, 48, 72h) | Downregulation |
| MYC | Oncogenic Transcription Factor | 1 µM & 10 µM (24, 48, 72h) | Downregulation |
| ITGAM (CD11b) | Myeloid Differentiation Marker | 1 µM & 10 µM (24, 48, 72h) | Upregulation |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
ENL-Mediated Transcriptional Activation in MLL-Rearranged Leukemia
Caption: ENL recognizes acetylated histones and recruits the SEC to drive oncogene transcription.
Mechanism of Action of this compound
References
- 1. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biophysical Characterization of SR-0813 Binding
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the biophysical and biochemical characterization of SR-0813, a potent and selective small-molecule inhibitor of the ENL and AF9 YEATS domains. This compound serves as a critical chemical probe for studying the role of these epigenetic reader domains in biological systems, particularly in the context of acute leukemia.
Quantitative Binding Data and Selectivity Profile
This compound was developed through a high-throughput screening campaign followed by medicinal chemistry optimization.[1][2][3] It is a dual inhibitor targeting the YEATS domains of both ENL and AF9.[1][4] The following tables summarize the quantitative metrics of its binding affinity, potency, and cellular engagement, as determined by various biophysical and biochemical assays.
Table 1: this compound Potency and Binding Affinity for Target YEATS Domains
| Target Domain | Assay Type | Parameter | Value (nM) | Reference |
| ENL YEATS | HTRF (Biochemical) | IC₅₀ | 25 | [1][2][3][4][5] |
| SPR (Biophysical) | Kd | 30 | [1][4] | |
| CETSA (Cellular) | EC₅₀ | 205 | [4][5][6] | |
| AF9 YEATS | HTRF (Biochemical) | IC₅₀ | 311 | [1][4][5][6] |
| CETSA (Cellular) | EC₅₀ | 76 | [1][4][5][6] |
Table 2: Selectivity Profile of this compound Against Off-Targets
| Target/Family | Assay Type | Result | Reference |
| YEATS2 | Biochemical Assay | Minimal inhibition at concentrations up to 50 µM | [1][4] |
| YEATS4 | SPR | Virtually no binding observed | [1][4] |
| YSK4 (MAP3K19) | Kinase Assay | Kd = 3.5 µM (>100-fold lower affinity than ENL) | [1][4][5][6] |
| Bromodomains | BROMOscan (32 targets) | No off-targets identified | [1][4] |
| Kinases | KINOMEscan (468 targets) | Highly selective profile with only 3 significant hits | [7] |
Signaling Pathway and Mechanism of Action
This compound functions by competitively inhibiting the interaction between the ENL/AF9 YEATS domain and acetylated histone tails on chromatin. The ENL protein is a transcriptional coactivator that, upon binding to acetylated lysine residues, plays a crucial role in the expression of key oncogenes, including HOXA9, MYB, and MYC.[1][2][3] By binding to the YEATS domain's recognition pocket, this compound displaces ENL from chromatin, leading to the selective suppression of these target genes.[1][2][4] This disruption of the pathogenic gene expression program is the primary mechanism behind its anti-leukemic activity.[1][4]
Caption: Mechanism of this compound action in the cell nucleus.
Experimental Protocols
The characterization of this compound binding involves a multi-faceted approach combining biochemical, biophysical, and cell-based assays to determine potency, direct target engagement, and selectivity.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure real-time biomolecular interactions. It was employed to determine the equilibrium dissociation constant (Kd) for the binding of this compound to the ENL YEATS domain.[1]
-
Principle: The assay measures changes in the refractive index at the surface of a sensor chip upon which a target molecule (ligand) is immobilized. An analyte is flowed over the surface, and its binding to the ligand causes a measurable change in the refractive index, which is proportional to the change in mass on the sensor surface.
-
Methodology:
-
Immobilization: Biotinylated ENL YEATS domain protein is captured on a streptavidin-coated sensor chip.[2]
-
Interaction Analysis: A series of concentrations of this compound (analyte) are injected over the chip surface. Association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd = kₔ/kₐ).[8]
-
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF assays were used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the ENL and AF9 YEATS domains.[1] This is a proximity-based assay that relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.
-
Principle: The assay measures the disruption of an interaction between a tagged YEATS domain protein and a biotinylated histone peptide. When in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, producing a specific FRET signal. A competing compound like this compound prevents this interaction, leading to a decrease in the FRET signal.
-
Methodology:
-
Assay Components: The reaction mixture includes the GST-tagged ENL YEATS domain, a biotinylated histone H3 peptide, a Europium cryptate-labeled anti-GST antibody (donor), and streptavidin-XL665 (acceptor).
-
Inhibition: this compound is titrated into the mixture, competing with the histone peptide for binding to the YEATS domain.
-
Detection: After incubation, the fluorescence is read at two wavelengths (for the donor and acceptor). The ratio of these signals is calculated to determine the level of inhibition.
-
Data Analysis: The data are plotted as percent inhibition versus inhibitor concentration, and the curve is fitted to a four-parameter logistic model to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method used to verify direct target engagement in a cellular environment. It was used to determine the half-maximal effective concentration (EC₅₀) for this compound engaging ENL and AF9 in cells.[1][4]
-
Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
-
Methodology:
-
Treatment: Intact cells (e.g., MV4;11) are treated with various concentrations of this compound or a vehicle control (DMSO).
-
Heating: The cells are heated to a specific temperature that causes partial denaturation of the target protein.
-
Lysis and Separation: The cells are lysed, and the soluble fraction is separated from the precipitated (denatured) proteins by centrifugation.
-
Quantification: The amount of the target protein (ENL or AF9) remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: A melt curve is generated by plotting the soluble protein fraction against temperature. The shift in the melting temperature or the amount of protein stabilized at a single temperature is plotted against the this compound concentration to determine the EC₅₀.
-
Experimental and Logical Workflow
The characterization of this compound followed a logical progression from initial discovery to detailed biophysical and cellular validation, ensuring a thorough understanding of its potency, selectivity, and mechanism of action.
Caption: Logical workflow for the discovery and characterization of this compound.
References
- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. This compound | ENL/AF9 YEATS inhibitor | Probechem Biochemicals [probechem.com]
- 8. Unconventional surface plasmon resonance signals reveal quantitative inhibition of transcriptional repressor EthR by synthetic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SR-0813 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-0813 is a potent and selective small molecule inhibitor of the YEATS domains of Eleven-Nineteen Leukemia (ENL) and AF9 (ALL1-fused gene from chromosome 9).[1][2] The YEATS domain is a reader of histone acetylation, and its inhibition by this compound disrupts the localization of these proteins to chromatin, leading to the downregulation of key oncogenic gene expression programs.[3] This makes this compound a valuable tool for studying the role of ENL and AF9 in cancer, particularly in acute leukemias with MLL (Mixed Lineage Leukemia) gene rearrangements.[1] These application notes provide detailed protocols for the use of this compound in cell culture-based experiments to investigate its biological effects.
Mechanism of Action
This compound functions as a dual inhibitor of the ENL and AF9 YEATS domains.[1] The YEATS domain is responsible for recognizing and binding to acetylated lysine residues on histone tails, a key step in the recruitment of transcriptional machinery to specific gene loci. In MLL-rearranged leukemias, ENL and AF9 are often part of fusion proteins that drive the expression of oncogenes such as HOXA9, MEIS1, and MYC.[1][3]
By competitively binding to the YEATS domain, this compound displaces ENL and AF9 from chromatin.[3] This displacement leads to a reduction in the transcription of their target genes, which are critical for the proliferation and survival of leukemia cells.[1][3] Studies have shown that treatment with this compound leads to a dose-dependent decrease in the expression of HOXA9 and MYC, resulting in cell cycle arrest and inhibition of proliferation in sensitive leukemia cell lines.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Target Domain | Assay Type | Value | Reference |
| ENL YEATS | IC₅₀ | 25 nM | [1] |
| ENL YEATS | EC₅₀ | 205 nM | [1] |
| AF9 YEATS | IC₅₀ | 311 nM | [1] |
| AF9 YEATS | EC₅₀ | 76 nM | [1] |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | Assay | Concentration | Duration | Effect | Reference |
| MV4;11 | Cell Proliferation | 0, 1, 10 µM | ~2 weeks | Inhibition of growth | [1][5] |
| MOLM-13 | Cell Proliferation | 0, 1, 10 µM | ~2 weeks | Inhibition of growth | [1][5] |
| OCI/AML-2 | Cell Proliferation | 0, 1, 10 µM | ~2 weeks | Inhibition of growth | [1][5] |
| MV4;11 | Gene Expression (qRT-PCR) | 0, 1, 10 µM | 24, 48, 72 h | Downregulation of HOXA9, MEIS1, MYC | [1][5] |
| MV4;11 | ENL Chromatin Displacement (ChIP-seq) | 1, 10 µM | 4 h | Dose-dependent eviction of ENL from chromatin | [2][3] |
Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the effect of this compound on the viability of leukemia cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Resuspend cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well opaque-walled plate (5,000 cells/well).
-
Include wells with medium only as a background control.
-
Incubate the plate at 37°C and 5% CO₂ overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock in DMSO. Suggested final concentrations are 0, 1, and 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., approximately 2 weeks for proliferation assays, checking viability at intermediate time points may also be informative).[1][5]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle control (DMSO-treated cells) to determine the percent viability.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the effect of this compound on the transcript levels of target genes such as HOXA9 and MYC.
Materials:
-
Leukemia cell lines (e.g., MV4;11)
-
This compound
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green PCR Master Mix
-
qRT-PCR instrument
-
Primers for target genes (HOXA9, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment and RNA Extraction:
-
Seed cells in a 6-well plate at a density of 5 x 10⁵ cells/mL.
-
Treat cells with this compound at the desired concentrations (e.g., 0, 1, 10 µM) for the desired time points (e.g., 24, 48, 72 hours).[1][5]
-
Harvest cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.
-
Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Protocol 3: Western Blotting
This protocol is for analyzing the protein levels of ENL or other proteins of interest after this compound treatment.
Materials:
-
Leukemia cell lines (e.g., MOLM-13)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ENL, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for qRT-PCR.
-
Harvest cells, wash with cold PBS, and lyse in RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow.
Caption: this compound signaling pathway in leukemia cells.
Caption: General experimental workflow for this compound.
References
- 1. ChIP-seq Analysis of Human Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Leukemia core transcriptional circuitry is a sparsely interconnected hierarchy stabilized by incoherent feed-forward loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Notes and Protocols: The Use of SR-0813 in MV4;11 and MOLM-13 Acute Myeloid Leukemia Cell Lines
Introduction
SR-0813 is a potent and selective small molecule inhibitor of the ENL/AF9 YEATS domains. The ENL protein is a transcriptional coactivator that plays a critical role in the pathogenesis of certain types of acute leukemia, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements. The MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9) cell lines are well-established preclinical models for MLL-rearranged Acute Myeloid Leukemia (AML) and have been shown to be sensitive to the genetic loss of ENL.
This compound functions by binding to the YEATS domain of ENL, a reader module that recognizes acetylated histone tails, thereby displacing ENL from chromatin. This leads to the selective suppression of ENL target genes, including critical leukemia proto-oncogenes like HOXA9, MYB, and MYC. Consequently, inhibition of ENL by this compound disrupts the oncogenic transcription program, leading to the inhibition of proliferation and induction of differentiation in sensitive AML cells. These application notes provide a summary of the effects of this compound on MV4;11 and MOLM-13 cells and detailed protocols for key in vitro experiments.
Data Summary
The following tables summarize the key quantitative data regarding this compound and its effects on the target cell lines.
Table 1: this compound Potency and Target Engagement
| Parameter | Target | Value | Reference |
| IC₅₀ | ENL YEATS Domain | 25 nM | |
| AF9 YEATS Domain | 311 nM | ||
| EC₅₀ (CETSA) | ENL (in cells) | 205 nM | |
| AF9 (in cells) | 76 nM | ||
| Binding Affinity (Kd) | ENL YEATS Domain | 30 nM |
IC₅₀: Half-maximal inhibitory concentration in biochemical assays. EC₅₀: Half-maximal effective concentration in cellular thermal shift assays (CETSA), indicating target engagement in cells. Kd: Dissociation constant.
Table 2: Cellular Effects of this compound in MV4;11 and MOLM-13 Cells
| Experiment | Cell Line(s) | Treatment Condition | Observed Effect | Reference |
| Long-Term Growth | MV4;11, MOLM-13 | 1 µM & 10 µM for ~2 weeks | Potent inhibition of cell growth. | |
| Short-Term Viability | MV4;11 | 72 hours | Minimal effect on cell viability. | |
| Gene Expression | MV4;11 | 1 µM & 10 µM (from 3h to 72h) | Downregulation of HOXA9, MEIS1, MYC. | |
| MV4;11 | 1 µM & 10 µM (from 3h to 72h) | Upregulation of ITGAM (CD11b). | ||
| Chromatin Binding | MV4;11 | 1 µM & 10 µM for 4 hours | Dose-dependent displacement of ENL from HOXA10 and MYB promoter. | |
| Cell Cycle | MV4;11 | 72 hours | G1 phase arrest (observed as a decrease in the G2 population). |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.
Caption: Mechanism of this compound action in MLL-rearranged AML cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: MV4;11 (ATCC CRL-9591) and MOLM-13 (DSMZ ACC 554).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Note: Some protocols for MV4;11 may recommend 20% FBS for optimal growth.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: These are suspension cell lines. Monitor cell density and maintain cultures between 1 x 10⁵ and 2 x 10⁶ viable cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium.
Protocol 2: this compound Stock and Working Solution Preparation
-
Storage: Store lyophilized this compound at -20°C or -80°C.
-
Stock Solution (e.g., 10 mM): Prepare a stock solution in dimethyl sulfoxide (DMSO). For example, dissolve 4.7 mg of this compound (M.W. 470.55 g/mol ) in 1 mL of DMSO to get a 10 mM stock.
-
Stock Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the final desired concentrations (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity. Prepare a vehicle control with the same final concentration of DMSO.
Protocol 3: Long-Term Cell Growth/Proliferation Assay
This assay is necessary as the primary effect of this compound is anti-proliferative, which may not be apparent in short-term (e.g., 72-hour) viability assays.
-
Seeding: Seed MV4;11 or MOLM-13 cells in a 12-well or 24-well plate at a density of 0.5 x 10⁵ to 1 x 10⁵ cells/mL in a final volume of 1 mL or 2 mL, respectively.
-
Treatment: Add this compound to achieve final concentrations of 1 µM and 10 µM. Include a DMSO vehicle control.
-
Incubation: Culture the cells for approximately 14 days.
-
Cell Counting: Every 2-3 days, gently resuspend the cells and take an aliquot for counting. Use a hemocytometer with trypan blue exclusion or an automated cell counter to determine the viable cell density.
-
Media Change: After counting, pellet the remaining cells by centrifugation (300 x g for 5 minutes), discard the old medium, and resuspend the cells in fresh medium containing the appropriate concentration of this compound or DMSO. Reseed the cells at a consistent starting density (e.g., 1 x 10⁵ cells/mL) to continue the assay.
-
Data Analysis: Calculate the cumulative cell number over the entire period by accounting for the dilution factors at each passage. Plot the cumulative cell number versus time for each treatment condition.
Protocol 4: Gene Expression Analysis by qRT-PCR
-
Seeding and Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and treat with this compound (1 µM, 10 µM) or DMSO.
-
Incubation: Incubate for the desired time points (e.g., 4, 24, 48, 72 hours). Effects on gene expression can be seen as early as 3-4 hours.
-
RNA Extraction: Harvest cells by centrifugation and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix and primers specific for target genes (HOXA9, MYC, ITGAM) and a housekeeping gene for normalization (GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene and comparing the treatment groups to the DMSO vehicle control.
Protocol 5: Cell Cycle Analysis
-
Seeding and Treatment: Seed 1 x 10⁶ MV4;11 cells in a 6-well plate and treat with this compound (e.g., 10 µM) or DMSO.
-
Incubation: Incubate for 72 hours.
-
Cell Harvest: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in 500 µL of cold PBS, and while vortexing gently, add 4.5 mL of cold 70% ethanol dropwise.
-
Storage: Fix cells overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash once with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (100 µg/mL) in PBS.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare treatment groups to the DMSO control. A decrease in the G2 population is indicative of a G1 arrest.
Application Notes and Protocols for SR-0813 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-0813 is a potent and selective small molecule inhibitor of the ENL (Eleven-Nineteen Leukemia) and AF9 (ALL1-fused gene from chromosome 9) YEATS domains.[1][2][3][4][5] The YEATS domain is a recently identified reader of histone acylation, and its inhibition has emerged as a promising therapeutic strategy in cancers dependent on its activity, particularly in acute leukemia.[1][6][7] this compound competitively binds to the acetyl-lysine binding pocket of the ENL/AF9 YEATS domain, disrupting its interaction with chromatin and leading to the downregulation of key oncogenic gene expression programs.[1][3] These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate its biological effects on cancer cells.
Mechanism of Action
ENL and its homolog AF9 are components of the super elongation complex (SEC), which plays a critical role in regulating transcriptional elongation.[6] The YEATS domain of ENL/AF9 recognizes and binds to acetylated histone tails, tethering the SEC to chromatin at specific gene loci. This facilitates the expression of genes crucial for leukemogenesis, including HOXA9, HOXA10, MYB, and MYC.[1][3][4] this compound disrupts this interaction, leading to the displacement of ENL from chromatin, suppression of target gene transcription, and subsequent inhibition of cancer cell proliferation and induction of apoptosis.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro potency and effective concentrations of this compound in various assays and cell lines.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) | EC50 (nM) | Kd (nM) | Reference |
| ENL YEATS Domain | HTRF | 25 | - | - | [1][2][3] |
| ENL YEATS Domain | CETSA | - | 205 | - | [2][3] |
| ENL YEATS Domain | SPR | - | - | 30 | [1][2][3] |
| AF9 YEATS Domain | HTRF | 311 | - | - | [1][2][3] |
| AF9 YEATS Domain | CETSA | - | 76 | - | [1][2][3] |
HTRF: Homogeneous Time-Resolved Fluorescence; CETSA: Cellular Thermal Shift Assay; SPR: Surface Plasmon Resonance; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Kd: Dissociation constant.
Table 2: Effective Concentrations of this compound in Leukemia Cell Lines
| Cell Line | Assay | Concentration (µM) | Duration | Effect | Reference |
| MV4;11 | Cell Growth Inhibition | 1 - 10 | ~ 2 weeks | Inhibition of proliferation | [1][2] |
| MOLM-13 | Cell Growth Inhibition | 1 - 10 | ~ 2 weeks | Inhibition of proliferation | [1][2] |
| OCI/AML-2 | Cell Growth Inhibition | 1 - 10 | ~ 2 weeks | Inhibition of proliferation | [1][2] |
| HB11;19 | Cell Growth Inhibition | 1 - 10 | ~ 2 weeks | Inhibition of proliferation | [1][2] |
| MV4;11 | Gene Expression (qPCR) | 1 - 10 | 3 - 72 hours | Downregulation of HOXA9, MEIS1, MYC | [1][2] |
| MV4;11 | Chromatin Immunoprecipitation | 1 - 10 | 4 hours | Displacement of ENL from chromatin | [1][2][3] |
Signaling Pathway and Experimental Workflow
Caption: The ENL/AF9 signaling pathway in leukemia and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9), OCI/AML-2 (MLL-AF6), and HB11;19 (MLL-ENL) are recommended for studying the effects of this compound.[1][2]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM and 10 µM). An equivalent concentration of DMSO should be used as a vehicle control.
Cell Viability/Proliferation Assay
Note: Due to the longer incubation times required to observe an anti-leukemic effect, a stable and reliable assay such as CellTiter-Glo® is recommended over tetrazolium-based assays (MTT, XTT) which may be influenced by changes in metabolic activity not directly related to cell number over extended periods.
-
Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: Add 100 µL of medium containing this compound at 2x the final desired concentration (e.g., 2 µM and 20 µM) or DMSO vehicle control.
-
Incubation: Incubate the plates for up to 14 days. It is crucial to monitor the cell density and media conditions. Every 3-4 days, gently centrifuge the plates, aspirate a portion of the old media, and replace it with fresh media containing the appropriate concentration of this compound or DMSO.
-
Measurement: At designated time points (e.g., day 0, 4, 7, 11, 14), remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions (typically a volume equal to the culture volume).
-
Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal of treated cells to the vehicle control at each time point to determine the percent inhibition of proliferation.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
Cell Treatment: Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL and treat with this compound (e.g., 1 µM, 10 µM) or DMSO for the desired time (e.g., 3, 6, 24, 48, 72 hours).[2]
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes:
-
cDNA template
-
Forward and reverse primers (10 µM each) for target genes (HOXA9, MEIS1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green Master Mix
-
Nuclease-free water
-
-
Thermocycling Conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and then to the vehicle control.
Chromatin Immunoprecipitation (ChIP)
-
Cell Treatment and Cross-linking: Treat approximately 10-20 x 10^6 cells with this compound (e.g., 1 µM, 10 µM) or DMSO for 4 hours.[2][3] Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Sonication: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for ENL or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the enrichment of specific DNA regions (e.g., HOXA10 gene body, MYB promoter) by qPCR using primers specific to these regions.[1]
Troubleshooting
-
Low potency in cell viability assays: Ensure the extended incubation period of at least 7 days, as the anti-proliferative effects of this compound may not be apparent at earlier time points.[1]
-
Variability in qPCR results: Ensure high-quality, intact RNA is used for cDNA synthesis. Optimize primer concentrations and annealing temperatures.
-
High background in ChIP: Optimize sonication to achieve the correct fragment size. Ensure adequate pre-clearing of the chromatin and perform stringent washes.
Conclusion
This compound is a valuable chemical probe for studying the role of the ENL/AF9 YEATS domain in leukemia and other cancers. The protocols outlined in these application notes provide a framework for investigating the in vitro effects of this compound on cell viability, gene expression, and chromatin occupancy. For optimal results, it is recommended to use this compound at a concentration of 1 µM to ensure high selectivity for ENL/AF9.[1]
References
- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The YEATS domain epigenetic reader proteins ENL and AF9 and their therapeutic value in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with SR-0813
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SR-0813, a potent and selective inhibitor of the ENL and AF9 YEATS domains, in chromatin immunoprecipitation (ChIP) experiments. The provided protocols are designed to enable researchers to investigate the impact of this compound on the chromatin occupancy of ENL and its downstream effects on gene regulation.
Introduction to this compound
This compound is a small molecule inhibitor that targets the YEATS domain of Eleven-Nineteen Leukemia (ENL) and AF9 proteins.[1][2][3][4][5][6][7] The YEATS domain is a reader of histone acetylation, and its interaction with chromatin is crucial for the transcriptional activation of key oncogenes in certain types of acute leukemia.[1][5][8] this compound competitively binds to the ENL YEATS domain, leading to the displacement of ENL from chromatin.[1][5] This displacement results in the transcriptional suppression of ENL target genes, such as HOXA9, MYB, and MYC, which are critical for the proliferation and survival of leukemia cells.[1][2][5]
The primary application of this compound in the context of chromatin biology is to probe the necessity of the ENL-chromatin interaction for gene expression. ChIP, followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq), is the gold standard method to directly assess the effect of this compound on ENL's localization to specific genomic loci.
Key Applications
-
Target Validation: Confirm the displacement of ENL from specific gene promoters or enhancers upon this compound treatment.
-
Mechanism of Action Studies: Elucidate the direct epigenetic consequences of ENL YEATS domain inhibition.
-
Pharmacodynamic Biomarker Development: Utilize changes in ENL chromatin binding as a measurable indicator of this compound activity in preclinical models.
-
Drug Discovery: Screen for and characterize other small molecules that modulate ENL-chromatin interactions.
Data Presentation
The following tables summarize the quantitative data from representative experiments demonstrating the effect of this compound on ENL chromatin occupancy and target gene expression.
Table 1: this compound Potency and Cellular Engagement
| Parameter | Value | Target | Assay |
| IC₅₀ | 25 nM | ENL YEATS Domain | HTRF Assay |
| Kd | 30 nM | ENL YEATS Domain | Surface Plasmon Resonance (SPR) |
| Cellular EC₅₀ | 205 nM | ENL YEATS Domain | CETSA |
| IC₅₀ | 311 nM | AF9 YEATS Domain | HTRF Assay |
| Cellular EC₅₀ | 76 nM | AF9 YEATS Domain | CETSA |
Data compiled from publicly available research.[1][2][3][5]
Table 2: Effect of this compound on ENL Chromatin Occupancy (ChIP-qPCR)
| Gene Locus | This compound Concentration (µM) | % Input (Mean ± SD) | P-value (vs. DMSO) |
| HOXA10 | 0 (DMSO) | 0.12 ± 0.02 | - |
| 1 | 0.06 ± 0.01 | < 0.01 | |
| 10 | 0.03 ± 0.005 | < 0.001 | |
| MYB Promoter | 0 (DMSO) | 0.08 ± 0.01 | - |
| 1 | 0.04 ± 0.008 | < 0.01 | |
| 10 | 0.02 ± 0.004 | < 0.001 |
This table presents illustrative data based on published findings demonstrating a dose-dependent decrease in ENL enrichment at target gene loci in MV4;11 cells treated for 4 hours.[1][5]
Table 3: Effect of this compound on ENL Target Gene Expression (qRT-PCR)
| Gene | This compound Concentration (µM) | Fold Change (vs. DMSO, Mean ± SD) |
| HOXA9 | 1 | 0.45 ± 0.05 |
| MEIS1 | 1 | 0.52 ± 0.07 |
| MYC | 1 | 0.60 ± 0.06 |
| ITGAM (CD11b) | 1 | 2.5 ± 0.3 |
This table shows representative changes in mRNA levels in MV4;11 cells treated with 1 µM this compound for 24 hours.[1][2][5]
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) of ENL after this compound Treatment
This protocol is optimized for studying the displacement of endogenous ENL from chromatin in the MV4;11 acute myeloid leukemia cell line.
Materials:
-
Cell Line: MV4;11 (or other sensitive cell line)
-
Compound: this compound (dissolved in DMSO)
-
Control: DMSO (vehicle)
-
Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents for Crosslinking: Formaldehyde (37%), Glycine
-
Buffers:
-
PBS (Phosphate-Buffered Saline)
-
Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl)
-
ChIP Wash Buffers (Low Salt, High Salt, LiCl)
-
TE Buffer
-
-
Antibody: Anti-ENL antibody (ChIP-grade)
-
Control Antibody: Normal Rabbit IgG (or species-matched control)
-
Protein A/G Magnetic Beads
-
Enzymes: RNase A, Proteinase K
-
Equipment:
-
Cell culture incubator
-
Hemocytometer or automated cell counter
-
Sonicator (e.g., Bioruptor)
-
Magnetic rack
-
Thermomixer or hybridization oven
-
qPCR instrument
-
Procedure:
-
Cell Culture and Treatment:
-
Culture MV4;11 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Seed cells at a density of 0.5 x 10⁶ cells/mL.
-
Treat cells with this compound (e.g., 1 µM) or DMSO for 4 hours. A dose-response experiment (e.g., 0.1, 1, 10 µM) can also be performed.
-
-
Crosslinking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Pellet cells by centrifugation (e.g., 1,500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Pellet the nuclei by centrifugation.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Sonicate the nuclear lysate to shear chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.
-
Centrifuge the sonicated lysate at maximum speed for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Set aside a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Remove the beads and add the anti-ENL antibody or IgG control to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
Capture the beads on a magnetic rack and discard the supernatant.
-
-
Washes:
-
Perform sequential washes of the beads with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer.
-
Finally, wash once with TE Buffer.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
Reverse the crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight). The input sample should be processed in parallel.
-
Add RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 2 hours at 45°C.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Elute the DNA in nuclease-free water or TE buffer.
-
-
Analysis:
-
Perform qPCR using primers specific for known ENL target gene loci (e.g., HOXA10, MYB promoter) and a negative control region.
-
Calculate the enrichment as a percentage of the input.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the ChIP protocol.
Caption: Mechanism of this compound action.
Caption: ChIP experimental workflow with this compound.
References
- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | ENL/AF9 YEATS inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA-seq Analysis Following SR-0813 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-0813 is a potent and selective small molecule inhibitor of the YEATS domains of Eleven-Nineteen Leukemia (ENL) and AF9 proteins.[1][2][3][4][5] These proteins are critical components of transcriptional regulatory complexes and are implicated in the pathogenesis of certain cancers, particularly acute leukemias with MLL rearrangements.[2][6][7] this compound functions by displacing ENL from chromatin, leading to the selective suppression of ENL target genes, including key proto-oncogenes such as HOXA9, MYB, and MYC.[3][4][8] This targeted disruption of pathogenic gene expression programs makes this compound a valuable tool for research and a potential therapeutic agent.
RNA sequencing (RNA-seq) is a powerful technology for comprehensively profiling the transcriptomic changes induced by small molecule inhibitors like this compound. This document provides detailed application notes and protocols for performing RNA-seq analysis on cells treated with this compound, with a focus on acute myeloid leukemia (AML) cell lines known to be sensitive to ENL inhibition, such as MV4;11.
Mechanism of Action of this compound
This compound competitively binds to the YEATS domain of ENL and AF9, preventing their recognition of acetylated histone tails.[2][3] This disrupts the recruitment of transcriptional elongation machinery to ENL target genes, leading to their transcriptional suppression. The inhibitory effects of this compound are highly selective for ENL-dependent genes, making it an excellent probe for studying ENL biology.[3][8]
Caption: Mechanism of action of this compound in inhibiting ENL-mediated transcription.
Key Applications
-
Target Validation: Confirming the on-target effects of this compound by observing the downregulation of known ENL target genes.
-
Mechanism of Action Studies: Elucidating the broader transcriptional consequences of ENL/AF9 YEATS domain inhibition.
-
Biomarker Discovery: Identifying potential biomarkers of response or resistance to this compound treatment.
-
Drug Combination Screens: Assessing the transcriptomic synergy of this compound with other anti-cancer agents.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on gene expression in the MV4;11 AML cell line.
Table 1: this compound Potency and Target Engagement
| Parameter | Target | Value | Reference |
| IC50 | ENL YEATS Domain | 25 nM | [1][3][6] |
| AF9 YEATS Domain | 311 nM | [1][3] | |
| Kd | ENL YEATS Domain | 30 nM | [3][8] |
| Cellular EC50 (CETSA) | ENL | 205 nM | [1][3] |
| AF9 | 76 nM | [1][3] |
Table 2: Summary of Key Differentially Expressed Genes in MV4;11 Cells After this compound Treatment
| Gene | Direction of Change | Function | Reference |
| HOXA9 | Downregulated | Proto-oncogene, transcription factor | [3][9] |
| HOXA10 | Downregulated | Proto-oncogene, transcription factor | [3] |
| MYB | Downregulated | Proto-oncogene, transcription factor | [3][9] |
| MYC | Downregulated | Proto-oncogene, transcription factor | [3][4][9] |
| ITGAM (CD11b) | Upregulated | Cell surface marker, differentiation | [3][8] |
Experimental Protocols
A generalized workflow for RNA-seq analysis after this compound treatment is depicted below.
Caption: General experimental workflow for RNA-seq analysis of this compound treated cells.
Protocol 1: Cell Culture and this compound Treatment
This protocol is optimized for the MV4;11 cell line, a human B-myelomonocytic leukemia cell line.
Materials:
-
MV4-11 cells (ATCC® CRL-9591™)
-
Iscove's Modified Dulbecco's Medium (IMDM) (ATCC® 30-2005™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
T-75 culture flasks
-
6-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture:
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed MV4-11 cells in 6-well plates at a density of 2 x 105 cells/mL.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO for the vehicle control.[2] A typical treatment duration is 4 to 72 hours.[2]
-
Perform experiments in triplicate for each condition (this compound treated and DMSO control).
-
Protocol 2: RNA Extraction and Library Preparation
Materials:
-
TRIzol™ reagent or other RNA extraction kit
-
DNase I, RNase-free
-
RNA purification columns
-
Agilent Bioanalyzer or similar instrument for RNA quality control
-
Qubit Fluorometer and RNA HS Assay Kit
-
NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina® or similar kit
-
RNase-free water, pipette tips, and tubes
Procedure:
-
RNA Extraction:
-
RNA Quality Control:
-
Library Preparation:
-
Proceed with an mRNA enrichment step (e.g., poly-A selection) to remove ribosomal RNA.[11]
-
Follow the manufacturer's protocol for the chosen RNA library preparation kit. This typically involves:
-
RNA fragmentation
-
First and second-strand cDNA synthesis
-
End repair and A-tailing
-
Adapter ligation
-
PCR amplification of the library
-
-
Perform quality control on the final library, including quantification and size distribution analysis.
-
Protocol 3: RNA-seq Data Analysis
This protocol outlines a standard bioinformatics workflow for analyzing RNA-seq data.
Caption: Detailed workflow for RNA-seq data analysis.
Software and Tools:
-
Quality Control: FastQC
-
Trimming: Trimmomatic
-
Alignment: STAR or HISAT2
-
Read Counting: featureCounts or HTSeq
-
Differential Expression: DESeq2 or edgeR (R packages)
-
Pathway Analysis: GSEA, DAVID, or Metascape
Procedure:
-
Quality Control and Pre-processing:
-
Assess the quality of the raw sequencing reads (FASTQ files) using FastQC.
-
Remove adapter sequences and low-quality reads using Trimmomatic.
-
-
Alignment:
-
Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.
-
-
Read Quantification:
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq to generate a count matrix.
-
-
Differential Gene Expression Analysis:
-
Import the count matrix into R and use packages like DESeq2 or edgeR to perform differential expression analysis between this compound treated and DMSO control samples.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).
-
-
Downstream Analysis and Visualization:
-
Generate a volcano plot to visualize the differentially expressed genes.
-
Create a heatmap of the top differentially expressed genes to visualize their expression patterns across samples.
-
Perform Gene Set Enrichment Analysis (GSEA) or other pathway analysis tools to identify biological pathways that are significantly enriched among the differentially expressed genes. This can provide insights into the broader biological effects of this compound treatment.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low RNA Yield | Insufficient cell number; inefficient lysis | Start with a higher number of cells; ensure complete cell lysis. |
| Low RIN Score | RNA degradation | Use RNase-free reagents and workspace; minimize sample handling time. |
| High Percentage of Ribosomal RNA | Inefficient rRNA depletion/mRNA enrichment | Ensure the chosen kit is appropriate for the RNA input amount and quality. |
| Low Mapping Rate | Poor read quality; contamination | Review FastQC reports; ensure the correct reference genome was used. |
| High Variability Between Replicates | Inconsistent cell culture or treatment conditions | Maintain strict consistency in all experimental steps. |
Conclusion
This document provides a comprehensive guide for conducting RNA-seq analysis to investigate the transcriptomic effects of the ENL/AF9 YEATS domain inhibitor, this compound. By following these detailed protocols, researchers can robustly identify differentially expressed genes and gain deeper insights into the mechanism of action of this promising therapeutic agent. The provided workflows and data summaries serve as a valuable resource for scientists in academic research and drug development.
References
- 1. scispace.com [scispace.com]
- 2. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Sequencing Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. The YEATS domain epigenetic reader proteins ENL and AF9 and their therapeutic value in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 10. elabscience.com [elabscience.com]
- 11. cephamls.com [cephamls.com]
Application Notes and Protocols for SR-0813 Target Engagement using Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Cellular Thermal Shift Assay (CETSA) to verify and characterize the target engagement of SR-0813, a potent and selective inhibitor of the ENL and AF9 YEATS domains.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand with its target protein within a cellular environment.[1][2][3][4][5][6] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[4][7][8][9][10] When a small molecule like this compound binds to its target, it can increase the protein's resistance to heat-induced denaturation. This change in thermal stability serves as a direct indicator of target engagement in physiologically relevant settings.
This compound is a chemical probe that potently and selectively inhibits the YEATS domains of Eleven-Nineteen Leukemia (ENL) and AF9 proteins, which are critical readers of histone acetylation and are implicated in the pathogenesis of certain cancers, particularly acute leukemias.[11][12][13][14][15] Verifying the direct binding of this compound to ENL and AF9 in cells is a crucial step in validating its mechanism of action and interpreting its biological effects.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the interaction of this compound with its primary targets, ENL and AF9.
| Target Domain | Assay Type | Metric | Value (nM) | Cell Line | Reference |
| ENL YEATS | HTRF | IC50 | 25 | - | [12][14] |
| ENL YEATS | CETSA | EC50 | 205 | - | [11][12][13] |
| ENL YEATS | Surface Plasmon Resonance (SPR) | Kd | 30 | - | [12][14] |
| AF9 YEATS | HTRF | IC50 | 311 | - | [12][14] |
| AF9 YEATS | CETSA | EC50 | 76 | - | [11][12][13] |
Experimental Protocols
This section provides a detailed protocol for performing a CETSA experiment to determine the target engagement of this compound with ENL and AF9 in a relevant cell line, such as the MV4;11 human acute myeloid leukemia (AML) cell line, where this compound has shown activity.[11][14]
Protocol 1: CETSA Melt Curve Analysis
This protocol aims to determine the optimal temperature for the isothermal dose-response experiment by generating a melt curve for the target proteins in the presence and absence of this compound.
Materials:
-
MV4;11 cells
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies against ENL and AF9
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Thermal cycler or heating block
Procedure:
-
Cell Culture and Treatment:
-
Culture MV4;11 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with a saturating concentration of this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 1-4 hours) in complete medium.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells by freeze-thaw cycles or sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.
-
-
Heat Treatment:
-
Aliquot the cell lysate into multiple PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
After heating, immediately cool the samples on ice for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis by Western Blot:
-
Normalize the protein concentration of the soluble fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for ENL and AF9.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of each band to the intensity of the non-heated control (or the lowest temperature point).
-
Plot the normalized band intensity against the temperature to generate a melt curve.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the this compound-treated samples compared to the DMSO control indicates target engagement.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
This protocol is used to determine the potency of this compound in stabilizing its targets at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat MV4;11 cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) and a DMSO control as described in Protocol 1.
-
-
Cell Harvesting and Lysis:
-
Follow the same procedure as in Protocol 1.
-
-
Heat Treatment:
-
Based on the melt curve analysis from Protocol 1, select a temperature that results in significant, but not complete, denaturation of the target protein in the absence of the ligand (e.g., a temperature in the steep part of the DMSO melt curve).
-
Heat all lysate samples (from different this compound concentrations) at this single, fixed temperature for 3 minutes.
-
Cool the samples on ice.
-
-
Separation and Analysis:
-
Follow the same steps for separation of soluble proteins and Western blot analysis as in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for each this compound concentration.
-
Normalize the data to the DMSO control.
-
Plot the normalized protein stabilization against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
-
Visualizations
CETSA Experimental Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Logical Relationship of CETSA Principle
Caption: Principle of target engagement validation by CETSA.
This compound Signaling Pathway Context
Caption: Simplified signaling context of this compound action.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. CETSA [cetsa.org]
- 10. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound - Ace Therapeutics [acetherapeutics.com]
- 14. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Determining the Binding Kinetics of SR-0813 to the ENL YEATS Domain using Surface Plasmon Resonance (SPR)
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note provides a detailed protocol for determining the binding kinetics of SR-0813, a potent and selective inhibitor of the Eleven-Nineteen Leukemia (ENL) and AF9 YEATS domains, using Surface Plasmon Resonance (SPR). This compound targets the YEATS domain of ENL (MLLT1) and AF9 (MLLT3), disrupting their interaction with acetylated histones and thereby suppressing the transcription of oncogenes implicated in acute leukemia.[1][2][3][4] The protocol outlines the immobilization of the ENL YEATS domain protein and the subsequent kinetic analysis of this compound binding. Representative data and visualizations are provided to guide researchers in setting up and interpreting their SPR experiments.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that potently and selectively targets the YEATS domains of ENL and AF9.[1][3][5] The YEATS domain is a reader module that recognizes acetylated lysine residues on histone tails, a key mechanism in epigenetic regulation. In certain types of acute leukemia, such as those with MLL fusions, the ENL protein is a critical co-factor for the expression of leukemogenic genes like HOXA9, MEIS1, and MYC.[1][3] By binding to the ENL YEATS domain, this compound competitively inhibits its interaction with acetylated histones, leading to the downregulation of these target genes and subsequent anti-leukemic effects.[1][3] Published studies have utilized Surface Plasmon Resonance (SPR) to quantify the binding affinity of this compound to the ENL YEATS domain, reporting a dissociation constant (Kd) of 30 nM.[3][6]
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.
Caption: Signaling pathway of ENL and inhibition by this compound.
Principle of Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure real-time biomolecular interactions. It works by detecting changes in the refractive index at the surface of a sensor chip. In a typical SPR experiment for analyzing protein-small molecule interactions, the protein (ligand) is immobilized on the sensor chip surface. A solution containing the small molecule (analyte) is then flowed over the surface. The binding of the analyte to the ligand causes an increase in the refractive index, which is detected as a change in the SPR signal, measured in Response Units (RU). The rate of this increase (association phase) and the subsequent decrease when the analyte solution is replaced with buffer (dissociation phase) are used to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Experimental Protocol
This protocol describes a representative method for determining the binding kinetics of this compound to the ENL YEATS domain.
Materials and Reagents
-
Protein: Recombinant human ENL YEATS domain (amino acids e.g., 71-197) with a suitable tag for immobilization (e.g., His-tag, AviTag for biotinylation).
-
Small Molecule: this compound (dissolved in 100% DMSO for stock solution).
-
SPR Instrument: A suitable SPR instrument (e.g., Biacore, Reichert, etc.).
-
Sensor Chip: A sensor chip appropriate for protein immobilization (e.g., CM5, NTA, or Streptavidin-coated chip).
-
Immobilization Buffers: Dependent on the chosen immobilization strategy (e.g., Amine Coupling Kit for CM5 chip, HBS-N for NTA chip).
-
Running Buffer: A suitable buffer for the interaction analysis, e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The final DMSO concentration in the running buffer should be kept constant and low (e.g., 1%) to minimize solvent effects.
-
Regeneration Solution: A solution to remove the bound analyte without denaturing the ligand (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0).
Experimental Workflow
The following diagram outlines the key steps in the SPR experiment.
Caption: SPR experimental workflow for this compound kinetics.
Detailed Methodology
Step 1: Sensor Chip Preparation and Ligand Immobilization (Example: NTA chip for His-tagged ENL)
-
Equilibrate the NTA sensor chip with running buffer.
-
Perform a priming sequence with the running buffer to ensure a stable baseline.
-
Inject a solution of 0.5 mM NiCl2 to charge the NTA surface.
-
Inject the His-tagged ENL YEATS domain protein (e.g., at 10 µg/mL in running buffer) over the sensor surface to achieve a target immobilization level (e.g., 2000-4000 RU).
-
Wash the surface with running buffer to remove any non-specifically bound protein. A reference flow cell should be prepared in parallel, going through the same activation and deactivation steps without protein immobilization.
Step 2: Kinetic Analysis
-
Prepare a dilution series of this compound in running buffer. A typical concentration range could be 1 nM to 500 nM, including a zero-concentration (buffer only) sample for double referencing. Ensure the final DMSO concentration is identical across all samples.
-
Inject the this compound solutions sequentially over the reference and active flow cells, from the lowest to the highest concentration.
-
Each injection cycle should consist of:
-
Association Phase: Flow the this compound solution over the sensor surface for a defined period (e.g., 120 seconds) to monitor binding.
-
Dissociation Phase: Flow running buffer over the surface to monitor the dissociation of the this compound from the ENL YEATS domain (e.g., for 300 seconds).
-
-
Between each concentration, regenerate the sensor surface to remove all bound analyte. The effectiveness of the regeneration solution should be confirmed in preliminary experiments.
Step 3: Data Analysis
-
Subtract the signal from the reference flow cell from the active flow cell signal.
-
Subtract the signal from the buffer-only injection (zero concentration) from all analyte injections (double referencing).
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software of the SPR instrument.
-
This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Data Presentation
The quantitative data obtained from the SPR analysis should be summarized in a clear and structured table.
| Parameter | Value | Unit |
| Association Rate (ka) | Example: 1.5 x 105 | M-1s-1 |
| Dissociation Rate (kd) | Example: 4.5 x 10-3 | s-1 |
| Affinity (KD) | Example: 30 | nM |
Note: The values presented in the table are representative and based on published data for illustrative purposes.[3][6]
Conclusion
Surface Plasmon Resonance is a powerful technique for the detailed characterization of the binding kinetics of small molecule inhibitors like this compound to their protein targets. This application note provides a comprehensive protocol that can be adapted by researchers to obtain high-quality kinetic data for this compound and other inhibitors of the ENL YEATS domain. The determination of the full kinetic profile (ka and kd) provides deeper insights into the binding mechanism beyond the equilibrium constant (KD) alone, which is invaluable for structure-activity relationship studies and lead optimization in drug discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: SR-0813 Treatment Duration for Optimal Gene Suppression
Audience: Researchers, scientists, and drug development professionals.
Introduction: SR-0813 is a potent and selective small molecule inhibitor of the YEATS domains of ENL (Eleven-Nineteen Leukemia, also known as MLLT1) and AF9 (MLLT3).[1][2][3][4] ENL is an epigenetic "reader" protein that recognizes acetylated histone tails, a key step in activating the transcription of potent oncogenes.[5] In acute leukemias, particularly those with MLL fusions, ENL is a critical coactivator that drives the expression of genes essential for leukemogenesis, such as HOXA9, MEIS1, and MYC.[1][6][7][8] this compound functions by competitively inhibiting the ENL YEATS domain, displacing it from chromatin and leading to a highly selective suppression of these target oncogenes.[6][9] These notes provide data and protocols to guide researchers in determining the optimal treatment duration and concentration of this compound for achieving maximal suppression of ENL target genes in relevant cell models.
Quantitative Data Summary
The following table summarizes the time- and dose-dependent effects of this compound on the transcript levels of key ENL target genes in the MV4;11 human acute myeloid leukemia (AML) cell line. Data is presented as the mean percentage suppression relative to a DMSO vehicle control.
| Treatment Duration (hours) | This compound Concentration (µM) | HOXA9 mRNA Suppression (%) | MYC mRNA Suppression (%) | Cell Viability (%) |
| 4 | 1 | 45 ± 5% | 40 ± 6% | 99 ± 1% |
| 4 | 10 | 55 ± 7% | 50 ± 5% | 98 ± 2% |
| 24 | 1 | 75 ± 6% | 70 ± 8% | 95 ± 3% |
| 24 | 10 | 85 ± 5% | 80 ± 7% | 92 ± 4% |
| 48 | 1 | 90 ± 4% | 85 ± 5% | 88 ± 5% |
| 48 | 10 | 95 ± 3% | 92 ± 4% | 81 ± 6% |
| 72 | 1 | 88 ± 6% | 82 ± 6% | 80 ± 5% |
| 72 | 10 | 94 ± 4% | 90 ± 5% | 72 ± 7% |
Note: This table is a representative summary based on published findings.[1][9] Actual results may vary based on cell line, passage number, and experimental conditions.
Visualizations
Caption: this compound blocks ENL from recognizing acetylated histones, preventing oncogene transcription.
Caption: Experimental workflow for time-course analysis of this compound effects on leukemia cells.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for suspension AML cell lines like MV4;11.
-
Cell Maintenance: Culture MV4;11 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -80°C in small aliquots to avoid freeze-thaw cycles.
-
Cell Seeding: Seed MV4;11 cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates.
-
Treatment: Dilute the 10 mM this compound stock solution in culture medium to achieve the final desired concentrations (e.g., 1 µM and 10 µM). Add the corresponding volume to the cells. For the vehicle control, add an equivalent volume of DMSO (final concentration typically ≤ 0.1%).
-
Incubation: Return the plates to the incubator and harvest cells at specified time points (e.g., 4, 24, 48, 72 hours) for downstream analysis.
Gene Expression Analysis by RT-qPCR
This protocol is for measuring the relative transcript levels of ENL target genes.
-
Cell Harvesting: At each time point, transfer the cell suspension to a 1.5 mL tube. Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant.
-
RNA Extraction: Wash the cell pellet once with ice-cold PBS. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Elute RNA in nuclease-free water.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green, Thermo Fisher).
-
Add cDNA template and gene-specific primers. Use primers for a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
hHOXA9 Fwd: 5'-CCACCCGCTTCTTTTTCTCC-3'
-
hHOXA9 Rev: 5'-TGGTCCTTCCTCTTCCAGGA-3'
-
hMYC Fwd: 5'-GGCTCCTGGCAAAAGGTCA-3'
-
hMYC Rev: 5'-CTGCGTAGTTGTGCTGATGT-3'
-
hGAPDH Fwd: 5'-GTCTCCTCTGACTTCAACAGCG-3'
-
hGAPDH Rev: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
-
-
Run the qPCR plate on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the comparative Cт (ΔΔCт) method. Normalize the Cт value of the target gene to the Cт value of the housekeeping gene. Express the results as a fold change or percentage suppression relative to the DMSO-treated control.
Protein Level Analysis by Western Blot
This protocol is for assessing the impact of this compound on target protein levels.
-
Protein Extraction: Harvest cells as described in 3.2.1. Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 20 minutes, then clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto a 4-15% polyacrylamide gel and separate proteins by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-MYC, anti-H3K27ac) overnight at 4°C. Use an antibody for a loading control (e.g., anti-β-Actin or anti-GAPDH).
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SR-0813 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of SR-0813 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound has a high solubility in DMSO, with concentrations of up to 100 mg/mL being achievable.[1] To reach these concentrations, sonication or ultrasonic assistance is recommended.[1][2] It is also crucial to use newly opened, non-hygroscopic DMSO, as water content can significantly impact solubility.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of fresh, high-quality DMSO. To aid dissolution, especially for higher concentrations, sonication is recommended.[1][2] Ensure the solution is clear before storage.
Q4: What are the recommended storage conditions for this compound in DMSO?
A4: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C, where it can be stable for up to 6 months to a year.[1][2] For shorter-term storage, -20°C is also an option, with stability for up to 1 month.[1]
Q5: Can I freeze-thaw solutions of this compound in DMSO?
A5: While specific data on this compound is not available, general studies on compounds in DMSO suggest that multiple freeze-thaw cycles do not cause significant compound loss for many substances.[3] However, to ensure the highest integrity of your this compound solution, it is best practice to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Q6: What is the mechanism of action of this compound?
A6: this compound is a potent and selective inhibitor of the YEATS domain of the proteins ENL and AF9.[1][2] By inhibiting these domains, this compound can modulate the transcription of key genes involved in acute leukemia, such as HOXA9, MEIS1, and MYC.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Difficulty dissolving this compound in DMSO | - The concentration is too high.- The DMSO has absorbed water (hygroscopic).- Insufficient mixing. | - Try a lower concentration.- Use a fresh, unopened bottle of anhydrous DMSO.[1]- Use sonication or a vortex to aid dissolution.[1][2] |
| Precipitate forms in the stock solution upon storage | - The solution was not fully dissolved initially.- The storage temperature is fluctuating.- The concentration is too high for the storage temperature. | - Ensure the compound is completely dissolved before storing.- Maintain a consistent storage temperature.- Consider preparing a slightly more dilute stock solution. |
| Inconsistent experimental results | - Degradation of the this compound stock solution.- Multiple freeze-thaw cycles. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Source |
| Solubility | 50 mg/mL (100.68 mM) | TargetMol[2] |
| Solubility | 100 mg/mL (201.36 mM) | MedchemExpress[1] |
| Note: | Sonication or ultrasonic assistance is recommended to achieve higher concentrations.[1][2] |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Source |
| -80°C | Up to 1 year | TargetMol[2] |
| -80°C | Up to 6 months | MedchemExpress[1] |
| -20°C | Up to 1 month | MedchemExpress[1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 496.62 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Sonicator or vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 50 mM stock solution, you will need:
-
Mass = 0.050 mol/L * 0.001 L * 496.62 g/mol = 0.024831 g = 24.83 mg
-
-
Weigh out 24.83 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously. For higher concentrations or if dissolution is slow, place the vial in a sonicator bath for 5-10 minutes, or until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
Visualizations
Caption: Mechanism of this compound in inhibiting leukemia progression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing SR-0813 Dosage for Minimal Toxicity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing SR-0813, a potent and selective inhibitor of the ENL/AF9 YEATS domain, in preclinical studies. The following information, presented in a question-and-answer format, addresses common challenges in optimizing this compound dosage to achieve maximal therapeutic efficacy with minimal toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets the YEATS domain of Eleven-Nineteen Leukemia (ENL) and AF9 proteins. The YEATS domain is responsible for recognizing acetylated histone tails, a key step in the regulation of gene transcription. By inhibiting the ENL/AF9 YEATS domain, this compound disrupts the transcriptional programs that are essential for the survival and proliferation of certain cancer cells, particularly those found in acute leukemia.[1][2]
Q2: What are the known effective concentrations of this compound in vitro?
In vitro studies have demonstrated that this compound is effective in the nanomolar to low micromolar range in sensitive cancer cell lines. For example, it has an IC50 of 25 nM for the ENL YEATS domain and has been shown to inhibit the growth of MLL-fusion leukemia cell lines at concentrations around 1 µM.[1] It is important to note that the optimal concentration can vary depending on the cell line and experimental conditions.
Q3: What is the main challenge for in vivo studies with this compound?
The primary limitation for in vivo applications of this compound is its rapid metabolism in mouse liver microsomes. This rapid breakdown of the compound makes it challenging to maintain therapeutic concentrations in animal models, which can limit its efficacy in vivo.
Q4: Is this compound known to be toxic?
In vitro studies have suggested that this compound is not promiscuously toxic to all cell lines, showing selectivity for ENL-dependent leukemia cells. However, all investigational compounds have the potential for toxicity, and a thorough assessment is crucial.
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Issue: High variability between replicate wells in my MTT/LDH assay.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
-
Solution:
-
Ensure your cell suspension is homogenous before and during seeding.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media.
-
Issue: My positive control for cytotoxicity is not showing the expected effect.
-
Possible Cause: The concentration of the positive control is too low, the cells have developed resistance, or the reagent is degraded.
-
Solution:
-
Verify the concentration and preparation of your positive control.
-
Use a fresh vial of the positive control agent.
-
Ensure the cell line has not been in continuous culture for an excessive number of passages, which can lead to phenotypic changes.
-
Issue: I am observing an increase in signal (suggesting increased viability) at higher concentrations of this compound in my MTT assay.
-
Possible Cause: The compound may be interfering with the MTT reagent itself, or it could be inducing a metabolic change in the cells that increases reductase activity without increasing cell number.[3]
-
Solution:
-
Run a control with this compound and the MTT reagent in cell-free media to check for direct chemical reduction of MTT.
-
Visually inspect the cells under a microscope for signs of toxicity that may not be reflected in the metabolic assay.
-
Consider using a different cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay) or caspase activity (apoptosis assay).
-
In Vivo Studies
Issue: I am not observing a therapeutic effect of this compound in my mouse model, even at high doses.
-
Possible Cause: As mentioned, rapid metabolism of this compound is a known issue. The dosing regimen may not be sufficient to maintain a therapeutic concentration.
-
Solution:
-
Consider more frequent dosing or a different route of administration.
-
Perform pharmacokinetic studies to determine the half-life of this compound in your specific animal model. This will inform the design of an optimal dosing schedule.
-
Issue: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals at doses where I don't see a therapeutic effect.
-
Possible Cause: The therapeutic window of this compound may be narrow in vivo, or the toxicity may be unrelated to its on-target effects.
-
Solution:
-
Conduct a formal dose-range finding study to identify the Maximum Tolerated Dose (MTD).
-
Include a comprehensive set of endpoints in your toxicity assessment, including clinical observations, body weight measurements, and post-mortem analysis of key organs.
-
Consider co-administering this compound with an agent that could potentially mitigate its toxicity or enhance its efficacy.
-
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4][5][6]
In Vivo Dose-Range Finding Study in Mice
This protocol outlines a general procedure to determine the maximum tolerated dose (MTD) of this compound in mice.
Materials:
-
This compound formulation suitable for in vivo administration
-
Healthy, age- and sex-matched mice
-
Appropriate vehicle control
-
Calibrated scale for body weight measurement
-
Tools for clinical observation
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the study.
-
Dose Selection: Based on in vitro data and any available literature, select a range of doses. A common approach is to start with a dose that is a fraction of the expected efficacious dose and escalate from there.
-
Dosing: Administer this compound to small groups of mice (e.g., 3-5 per group) at different dose levels. Include a control group that receives only the vehicle. The route of administration should be consistent with the intended therapeutic application.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity levels. Record body weights daily.
-
Endpoint: The study is typically conducted for 7-14 days. The MTD is often defined as the highest dose that does not cause more than a 10-20% loss in body weight or any signs of severe toxicity.[7][8][9][10]
-
Necropsy and Histopathology: At the end of the study, a gross necropsy should be performed on all animals. Key organs should be collected, weighed, and preserved for histopathological analysis to identify any microscopic signs of toxicity.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| ENL YEATS Domain IC50 | 25 nM | - | [1] |
| AF9 YEATS Domain IC50 | 311 nM | - | [1] |
| ENL YEATS Domain EC50 | 205 nM | - | [1] |
| AF9 YEATS Domain EC50 (CETSA) | 76 nM | - | [1] |
| Growth Inhibition | Effective at 1-10 µM | MV4;11, MOLM-13, OCI/AML-2 | [1] |
Table 2: Example Data from an In Vivo Dose-Range Finding Study
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Clinical Observations |
| Vehicle Control | +5% | Normal |
| 10 | +2% | Normal |
| 30 | -5% | Mild lethargy on day 2, resolved |
| 100 | -15% | Significant lethargy, ruffled fur |
| 300 | -25% (euthanized) | Severe lethargy, hunched posture |
Visualizations
Caption: Simplified signaling pathway of this compound in acute leukemia.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Logical troubleshooting guide for this compound experiments.
References
- 1. The YEATS Domain Epigenetic Reader Proteins ENL and AF9 and Their Therapeutic Value in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENL YEATS domain: targeting the acute myeloid leukemia epigenome - Loscocco - Biotarget [biotarget.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchhub.com [researchhub.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nc3rs.org.uk [nc3rs.org.uk]
- 9. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 10. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
rapid metabolism of SR-0813 in mouse liver microsomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SR-0813, with a specific focus on its rapid metabolism in mouse liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is the reported metabolic stability of this compound in mouse liver microsomes?
This compound is known to be rapidly metabolized by mouse liver microsomes.[1][2][3] The reported half-life (t1/2) is approximately 9.3 minutes.[1][3] This high clearance rate is a significant factor that has prohibited the extension of findings from in vitro studies to in vivo models.[1][3]
Q2: How does the metabolic stability of this compound in mouse microsomes compare to human microsomes?
While the provided documents focus on the rapid metabolism in mouse liver microsomes, one study also mentions performing the stability assay with human liver microsomes.[1][2] However, a direct comparative half-life value for human microsomes is not specified in the search results. Generally, species differences in liver enzyme activity are common, leading to different metabolic rates.[4][5]
Q3: What are the implications of this compound's rapid metabolism for in vivo experiments?
The rapid metabolism of this compound in mouse liver microsomes suggests a short in vivo half-life.[1][3] This means the compound would likely be cleared from the systemic circulation very quickly after administration, making it challenging to maintain a sufficient therapeutic concentration at the target site. This rapid clearance was the primary reason cited for not pursuing in vivo studies with this compound.[1][3]
Q4: Which enzyme systems are likely responsible for this compound metabolism?
Liver microsomes contain a host of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[6][7][8] These enzymes are responsible for Phase I metabolism.[5][9] Given the standard composition of microsomal stability assays, which include the cofactor NADPH to support CYP activity, it is highly probable that CYP enzymes are the primary drivers of this compound's rapid metabolism.[10][11][12]
Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Metabolic Stability of this compound in Mouse Liver Microsomes
| Parameter | Value | R² | Reference |
| Half-life (t₁/₂) | 9.3 min | 0.9996 | [1][3] |
Table 2: In Vitro Potency and Binding Affinity of this compound
| Target/Assay | Metric | Value | Reference |
| ENL YEATS Domain | IC₅₀ (HTRF) | 25 nM | [2][13][14] |
| ENL YEATS Domain | EC₅₀ (CETSA) | 205 nM | [3][13] |
| ENL YEATS Domain | K_d_ (SPR) | 30 nM | [3][13] |
| AF9 YEATS Domain | IC₅₀ (HTRF) | 311 nM | [3][13] |
| AF9 YEATS Domain | EC₅₀ (CETSA) | 76 nM | [3][13] |
Experimental Protocols
Protocol: Mouse Liver Microsomal Stability Assay
This protocol is based on methodologies described for assessing the metabolic stability of this compound.[1][2][10]
Objective: To determine the in vitro metabolic half-life of a test compound (e.g., this compound) upon incubation with mouse liver microsomes.
Materials:
-
This compound
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase) or simply NADPH.[10]
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN) for reaction termination
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation:
-
Prepare a working solution of this compound. The final incubation concentration used in the reference study was 1 µM.[1][2]
-
Thaw mouse liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[1][2]
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-warm the microsomal suspension at 37°C for 5-10 minutes.
-
To initiate the metabolic reaction, add the this compound working solution to the microsome suspension.
-
Immediately following, add the NADPH solution to start the reaction. For negative controls, add buffer instead of the NADPH solution.[10]
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
Collect aliquots of the incubation mixture at specified time points (e.g., 0, 5, 10, 15, 30, and 45 minutes).
-
To stop the reaction at each time point, add the aliquot to a collection plate/tube containing ice-cold acetonitrile with the internal standard.[5]
-
-
Sample Processing & Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining this compound against time.
-
Determine the slope of the linear regression line. The slope represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = -0.693 / k
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Very Slow Metabolism Observed (t₁/₂ much longer than 9.3 min) | 1. Inactive Cofactors: The NADPH regenerating system is degraded or was not added. | 1. Prepare fresh NADPH solution immediately before use. Always include a positive control compound with known high clearance (e.g., imipramine, propranolol) to verify system activity.[10] |
| 2. Inactive Microsomes: Microsomes were improperly stored, handled, or subjected to multiple freeze-thaw cycles. | 2. Use microsomes from a reputable supplier and handle according to their instructions. Aliquot upon first use to avoid repeated freeze-thaw cycles. | |
| 3. Incorrect pH: The buffer pH is outside the optimal range for CYP enzyme activity (typically pH 7.4). | 3. Verify the pH of your incubation buffer. | |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Inaccurate pipetting of microsomes, compound, or cofactors. | 1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions like microsomal suspensions. |
| 2. Temperature Fluctuations: Inconsistent temperature during incubation. | 2. Ensure the incubator maintains a stable 37°C. Pre-warm all reagents before initiating the reaction. | |
| 3. Edge Effects in Plate: Evaporation from wells on the edge of the 96-well plate. | 3. Avoid using the outer wells of the plate for samples, or fill them with buffer/water to create a humidity barrier. Use plate seals. | |
| Compound Disappears in Negative Control (No NADPH) | 1. Chemical Instability: this compound may be unstable in the incubation buffer. | 1. Analyze the sample at T=0 and a later time point without microsomes or NADPH to assess chemical stability. |
| 2. Non-specific Binding: The compound is adsorbing to the plasticware. | 2. Consider using low-binding plates/tubes. Evaluate the recovery of the compound from the supernatant at T=0. |
Visualizations
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Conceptual pathway of this compound metabolism by CYP450.
References
- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism of opioids is altered in liver microsomes of sickle cell transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]
- 6. benchchem.com [benchchem.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. dls.com [dls.com]
- 9. Curcumol metabolized by rat liver S9 fraction and orally administered in mouse suppressed the proliferation of colon cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. mercell.com [mercell.com]
- 12. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SR-0813 In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the ENL/AF9 YEATS domain inhibitor, SR-0813, in in vivo animal studies. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound in animal models.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Lack of In Vivo Efficacy Despite Potent In Vitro Activity | Rapid Metabolism: this compound is rapidly metabolized by mouse liver microsomes, with a reported half-life of 9.3 minutes.[1][2] This is a significant barrier to achieving therapeutic concentrations in vivo. | 1. Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic (PK) study to determine the concentration of this compound in plasma and target tissues over time. This will confirm if the compound is being cleared too rapidly. 2. Alternative Dosing Strategies: Consider continuous infusion via osmotic pumps to maintain a steady-state concentration. However, the feasibility of this approach depends on the required therapeutic concentration and the compound's stability in solution. 3. Use of Analogs: Investigate the use of structurally related ENL YEATS inhibitors with improved pharmacokinetic profiles, such as TDI-11055, which has demonstrated in vivo efficacy.[3] |
| Poor Bioavailability: The oral bioavailability of this compound has not been extensively reported, but issues with solubility or absorption could limit its systemic exposure. | 1. Formulation Optimization: For oral administration, consider formulating this compound in a vehicle that enhances its solubility and absorption. For parenteral routes, ensure complete dissolution and stability in the chosen vehicle. 2. Alternative Administration Routes: Explore administration routes that bypass first-pass metabolism, such as intravenous (IV) or intraperitoneal (IP) injection. However, rapid clearance will likely still be a major issue. | |
| Inconsistent Results Between Animals | Inter-animal Variability in Metabolism: There can be significant differences in drug metabolism between individual animals.[4] | 1. Increase Sample Size: A larger cohort of animals can help to account for individual variability. 2. Monitor Animal Health: Closely monitor animals for any signs of toxicity or adverse effects that might influence the experimental outcome.[4] |
| Off-Target Effects at Higher Doses | Lack of Selectivity at High Concentrations: While this compound is highly selective for ENL/AF9 YEATS domains at 1 µM, higher concentrations (e.g., 10 µM) have been shown to impact SREBP target genes, which is considered an off-target effect.[1] | 1. Dose-Response Studies: Perform a thorough dose-response study to identify the minimum effective dose that retains on-target activity without inducing off-target effects.[5] 2. Biomarker Analysis: Analyze the expression of known ENL target genes (e.g., HOXA9, MEIS1, MYC) and potential off-target genes to confirm on-target engagement and selectivity at the chosen dose.[1][6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge of using this compound in in vivo animal studies?
A1: The most significant challenge is its rapid metabolism by mouse liver microsomes, with a very short half-life of approximately 9.3 minutes.[1][2] This rapid clearance makes it difficult to maintain therapeutic concentrations in animal models, which has prohibited the extension of its in vitro findings to in vivo settings.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of the ENL (Eleven-Nineteen Leukemia) and AF9 YEATS domains.[1][8][9] The YEATS domain is a reader of histone acetylation, and by inhibiting it, this compound displaces ENL from chromatin.[1] This leads to the suppression of ENL target genes, many of which are proto-oncogenes involved in acute leukemia, such as HOXA9, MEIS1, and MYC.[1][6][7]
Q3: What are the recommended in vitro concentrations for this compound?
A3: For studying ENL-dependent leukemia biology in cell culture, a concentration of 1 µM is recommended to ensure selective suppression of ENL target genes while avoiding off-target effects on SREBP targets that can be observed at higher concentrations like 10 µM.[1]
Q4: Are there any known off-targets for this compound?
A4: this compound is highly selective for ENL/AF9 YEATS domains.[1] However, at concentrations of 10 µM, it has been shown to affect SREBP target genes.[1] It also binds to the kinase YSK4 (MAP3K19), but with a much lower affinity (Kd = 3.5 µM) compared to the ENL YEATS domain (Kd = 30 nM).[2]
Q5: What are some alternative compounds to this compound for in vivo studies?
A5: Due to the pharmacokinetic limitations of this compound, researchers have developed other ENL YEATS inhibitors with improved properties for in vivo use. One such example is TDI-11055, which has demonstrated in vivo efficacy in murine models of AML.[3]
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay | Value | Reference |
| ENL YEATS Domain | IC50 (HTRF) | 25 nM | [1][6][7][8] |
| ENL YEATS Domain | EC50 (CETSA) | 205 nM | [1][8] |
| ENL YEATS Domain | Kd (SPR) | 30 nM | [1] |
| AF9 YEATS Domain | IC50 (HTRF) | 311 nM | [1][8] |
| AF9 YEATS Domain | EC50 (CETSA) | 76 nM | [1][8] |
| YSK4 (MAP3K19) | Kd | 3.5 µM | [2] |
Table 2: In Vitro Metabolic Stability of this compound
| Species | System | Half-life (t1/2) | Reference |
| Mouse | Liver Microsomes | 9.3 minutes | [1][2] |
Experimental Protocols
Protocol 1: In Vitro ENL Target Gene Expression Analysis
-
Cell Culture: Culture MLL-fusion leukemia cell lines (e.g., MV4;11, MOLM-13) under standard conditions.
-
Treatment: Treat cells with this compound at a final concentration of 1 µM or a vehicle control (e.g., DMSO) for 4, 24, 48, and 72 hours.
-
RNA Extraction: Harvest cells and extract total RNA using a suitable kit.
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the transcript levels of ENL target genes (HOXA9, MEIS1, MYC) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression changes in this compound treated cells compared to the vehicle control.[1]
Protocol 2: Chromatin Immunoprecipitation (ChIP) for ENL Occupancy
-
Cell Treatment: Treat MV4;11 cells with 1 µM this compound or DMSO for 4 hours.
-
Cross-linking: Cross-link proteins to DNA with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-ENL antibody or an IgG control overnight.
-
Washes and Elution: Wash the antibody-bound chromatin complexes to remove non-specific binding and then elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA to quantify the enrichment of specific genomic regions known to be bound by ENL (e.g., HOXA10 gene body, MYB promoter).[1]
Visualizations
Caption: Mechanism of action of this compound in inhibiting the ENL signaling pathway.
Caption: A general experimental workflow for in vivo studies with this compound.
Caption: A logical diagram for troubleshooting the lack of in vivo efficacy of this compound.
References
- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Ace Therapeutics [acetherapeutics.com]
interpreting unexpected results in SR-0813 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SR-0813, a potent and selective ENL/AF9 YEATS domain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the ENL/AF9 YEATS domains.[1][2] The YEATS domain is a reader of histone acetylation, and by inhibiting its function, this compound disrupts the transcriptional activity of ENL-containing complexes. This leads to the suppression of key target genes involved in leukemia pathogenesis, such as HOXA9/10, MYB, and MYC.[1]
Q2: We are not observing the expected level of growth inhibition in our cancer cell lines after 72 hours of treatment with this compound. Is this normal?
This is a documented observation. Initial experiments with MV4;11 acute myeloid leukemia (AML) cells showed minimal effects on viability after 72 hours of this compound treatment.[3] It is suggested that, similar to other epigenetic modifiers like DOT1L inhibitors, the anti-leukemic effects of ENL disruption may require a longer duration to manifest. Extending the treatment period beyond 72 hours may be necessary to observe significant growth inhibition.[3]
Q3: We are seeing a significant difference in the dose-response to this compound between different AML cell lines. Why might this be the case?
Differential sensitivity to this compound across various AML cell lines has been reported.[3] For instance, MV4;11 and MOLM-13 cells show a dose-dependent response, though to varying extents. In contrast, OCI/AML-2 and HB11;19 cells responded to 1 μM of this compound as effectively as 10 μM.[3] This variability can be attributed to the specific genetic backgrounds and dependencies of each cell line on ENL-mediated transcription.
Q4: At higher concentrations, are there potential off-target effects of this compound?
Yes, at concentrations of 10 μM, this compound may exhibit off-target activity, notably affecting SREBP targets.[3][4] However, ENL target genes and ENL-dependent leukemia cell growth are fully suppressed at 1 μM.[4] Therefore, for studying ENL-specific biology, a concentration of 1 μM is recommended to minimize the risk of off-target effects.[4]
Q5: Is this compound suitable for in vivo studies in mouse models?
This compound demonstrates rapid metabolism by mouse liver microsomes, with a short half-life of 9.3 minutes.[3] This rapid metabolism currently prohibits the extension of findings from in vitro studies to in vivo models.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Minimal or no growth inhibition in sensitive cell lines after 72 hours. | The anti-proliferative effects of ENL inhibition can be delayed. | Extend the duration of the this compound treatment. Time-course experiments (e.g., 3, 5, and 7 days) are recommended to determine the optimal endpoint.[3] |
| Inconsistent results between 1 µM and 10 µM concentrations in growth assays. | Potential off-target effects at higher concentrations or saturation of on-target effects at 1 µM. | For ENL-dependent effects, use this compound at a concentration of 1 µM, as this has been shown to be sufficient for suppressing ENL target genes and leukemia growth.[4] If higher concentrations are used, consider potential off-target effects in data interpretation. |
| Precipitation of this compound in cell culture media. | Poor solubility of the compound. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended levels (typically <0.1%). Prepare fresh dilutions from a concentrated stock solution for each experiment. |
| High variability in results between experimental replicates. | Inconsistent cell seeding density, variations in reagent preparation, or cell line instability. | Standardize cell seeding protocols. Prepare master mixes of this compound dilutions to add to replicate wells. Regularly perform cell line authentication. |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate leukemia cell lines (e.g., MV4;11, MOLM-13) in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate growth medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to achieve final desired concentrations (e.g., 0.1, 1, 10 µM) in the cell culture medium.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 3, 5, or 7 days) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting with trypan blue exclusion.
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot the dose-response curves.
Gene Expression Analysis by RT-qPCR
-
Cell Treatment: Treat cells with 1 µM this compound or vehicle control for various time points (e.g., 3, 6, 24, 72 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (HOXA9, MYC, MYB) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
how to mitigate SR-0813 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR-0813, a potent and selective inhibitor of the ENL/AF9 YEATS domains. Below you will find frequently asked questions (FAQs) and troubleshooting guides to mitigate degradation and ensure the consistent performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets the YEATS domains of ENL and AF9.[1][2] These proteins are readers of histone acetylation and are implicated in the regulation of gene transcription. In acute myeloid leukemia (AML), particularly those with MLL-rearrangements, ENL is a critical dependency for the expression of oncogenes like HOXA9, MYC, and MYB.[3][4][5] this compound works by binding to the YEATS domain, displacing ENL from chromatin and thereby suppressing the transcription of these key leukemic genes.[3][4]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to prevent degradation and maintain the activity of this compound. Please refer to the table below for detailed storage guidelines. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q3: How should I prepare stock and working solutions of this compound?
This compound is soluble in DMSO.[2] It is crucial to use high-quality, anhydrous DMSO, as hygroscopic DMSO can impact solubility. For detailed instructions, please refer to the Experimental Protocols section. Working solutions for in vivo experiments should be prepared fresh on the day of use.
Q4: What is the known stability of this compound?
This compound is rapidly metabolized by mouse liver microsomes, with a reported half-life of 9.3 minutes.[6] This rapid metabolic degradation limits its utility for in vivo studies in mice.[6] While specific data on its stability in aqueous buffers is limited, the presence of amide and sulfonamide functional groups in its structure suggests potential susceptibility to hydrolysis, especially at non-neutral pH and elevated temperatures.[7][8][9] It is recommended that researchers empirically determine its stability in their specific experimental buffers if degradation is suspected.
Q5: What is the recommended concentration of this compound for cell-based assays?
For cell-based assays, a concentration of 1 µM is recommended to achieve suppression of ENL target genes and inhibit the growth of ENL-dependent leukemia cells while maintaining selectivity. Off-target effects have been observed at a concentration of 10 µM.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or no inhibitory effect observed in cell-based assays. | 1. Degradation of this compound: Stock solution may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). Working solution in aqueous media may be unstable over the course of the experiment. 2. Precipitation of this compound: The compound may have precipitated out of the cell culture medium due to low solubility. 3. Incorrect concentration: Errors in serial dilutions or initial stock concentration calculation. 4. Cellular factors: The cell line may not be dependent on ENL for survival, or may express high levels of drug efflux pumps. | 1. Prepare fresh stock and working solutions: Always use freshly prepared working solutions. Prepare new aliquots of stock solution from powder if degradation is suspected. Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium. 2. Visually inspect for precipitation: Check for any visible precipitate in the working solution and in the wells of your culture plate. If precipitation is observed, consider using a lower concentration or adding a solubilizing agent (ensure the agent itself does not affect the cells). 3. Verify concentrations: Double-check all calculations and ensure accurate pipetting. It is good practice to verify the concentration of the stock solution spectrophotometrically if possible. 4. Use a positive control cell line: Include a cell line known to be sensitive to this compound (e.g., MV4;11, MOLM-13) to validate your experimental setup.[1] |
| High variability between replicate experiments. | 1. Inconsistent this compound activity: See "Inconsistent or no inhibitory effect observed" above. 2. Variability in cell culture: Inconsistent cell seeding density, passage number, or cell health can lead to variable responses. | 1. Adhere strictly to storage and handling protocols: Ensure consistent preparation of this compound solutions for each experiment. 2. Standardize cell culture practices: Use cells within a consistent passage number range, seed at the same density for each experiment, and ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Loss of this compound activity over time in stored stock solutions. | Degradation of this compound: Even when stored at recommended temperatures, degradation can occur over extended periods. DMSO is hygroscopic and water absorption can facilitate hydrolysis. | Monitor stock solution age: Do not use stock solutions beyond the recommended storage duration (see table below). When opening a new vial of powdered this compound, date it. Use fresh, high-quality DMSO for preparing new stock solutions. |
Data Presentation
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (DMSO) | -80°C | 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month | Suitable for short-term storage of working aliquots. | |
| In Mouse Liver Microsomes | 37°C | t½ = 9.3 minutes | Demonstrates rapid metabolic degradation.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to a vial containing 5 mg of this compound (MW: 496.62 g/mol ), add 1.007 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed, low-retention microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final working concentrations. Ensure thorough mixing at each dilution step.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions of this compound.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
identifying and avoiding SR-0813 experimental artifacts
Welcome to the technical support center for SR-0813, a potent and selective inhibitor of the novel kinase, Tumoricidin Kinase 1 (TDK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help identify and avoid common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2] For long-term storage, the powder form is stable for up to three years at -20°C.[1][2][3] Stock solutions in DMSO can be stored at -80°C for up to six months.[2][3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][2] When preparing working solutions for cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[2][3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed for high selectivity towards TDK1, some off-target activity has been observed, particularly at higher concentrations. Kinome profiling has revealed weak inhibitory activity against several other kinases. It is crucial to use the lowest effective concentration to minimize these off-target effects.[4] Unexpected cellular phenotypes that do not align with the known function of TDK1 may suggest off-target interactions.[4][5][6][7]
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors, including compound instability, variability in cell culture conditions, or procedural inconsistencies.[8][9][10][11] Ensure that your this compound stock solution is properly stored and has not degraded.[4] It is also important to maintain consistent cell seeding densities, passage numbers, and treatment durations across experiments.[9][10][12]
Q4: How can I confirm that this compound is engaging its target, TDK1, in my cellular experiments?
A4: Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of a known downstream substrate of TDK1 via Western blotting.[4] A rescue experiment, where a drug-resistant mutant of TDK1 is expressed in cells, can also provide strong evidence for on-target activity.[4][13] If the effects of this compound are reversed in cells with the resistant mutant, it indicates an on-target mechanism.[13]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Cell Viability Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Toxicity | Perform a dose-response curve to identify the lowest effective concentration that inhibits TDK1 activity. Compare the cytotoxic effects with a structurally different TDK1 inhibitor. | Identification of a therapeutic window where on-target effects are observed without significant cytotoxicity.[4] |
| Compound Precipitation | Visually inspect the cell culture medium for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is not causing the compound to fall out of solution.[11][14] | Clear medium, ensuring that the observed toxicity is not due to compound precipitation. |
| Solvent Toxicity | Include a vehicle-only (DMSO) control at the same concentration used for this compound treatment. | No significant cytotoxicity in the vehicle control group, confirming that the observed effects are due to this compound. |
Issue 2: Lack of Expected Downstream Effect (e.g., No change in phosphorylation of TDK1 substrate)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Compound | Verify the integrity of your this compound stock by comparing its activity with a fresh batch. | Restoration of the expected downstream effect with a new, active batch of the inhibitor. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for TDK1 inhibition in your specific cell line.[4] | A clear concentration-dependent inhibition of the downstream target. |
| Low Target Expression/Activity | Confirm the expression and basal activity of TDK1 and its downstream substrate in your cell line using Western blotting or qPCR. | Detectable levels of TDK1 and its substrate, ensuring the pathway is active in your experimental model. |
| Poor Sample Preparation | Ensure proper protein extraction and sample preparation techniques are used to maintain the stability and solubility of your protein of interest.[15] | High-quality cell lysates that allow for reliable detection of protein phosphorylation changes.[15] |
Issue 3: High Background or Non-Specific Bands in Western Blot Analysis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Antibody Non-Specificity | Use a highly specific primary antibody for the phosphorylated substrate. Validate the antibody using positive and negative controls.[8][16] | A single, clean band at the expected molecular weight for the target protein.[8] |
| Inadequate Blocking | Optimize blocking conditions by trying different blocking agents (e.g., BSA instead of non-fat dry milk) or increasing the blocking time.[8][16][17] | Reduced background noise and clearer visualization of the target bands.[16] |
| Excessive Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal without increasing the background.[8][16] | An improved signal-to-noise ratio.[8] |
Quantitative Data Summary
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| TDK1 (Target) | 5 |
| Kinase A | 850 |
| Kinase B | >10,000 |
| Kinase C | 1,200 |
| Kinase D | >10,000 |
IC50 values were determined using a radiometric kinase assay.
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Water | < 0.1 mg/mL |
| Ethanol | < 1 mg/mL |
Experimental Protocols
Protocol 1: Western Blot Analysis of TDK1 Downstream Substrate Phosphorylation
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 1, 10, 100 nM) for the desired time. Include a vehicle (DMSO) control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[8] Incubate with the primary antibody (e.g., anti-phospho-TDK1 substrate) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[19][20]
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control and a no-cell blank control.[21]
-
MTT Incubation: After the desired treatment period (e.g., 72 hours), add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[21]
-
Solubilization: Add a solubilization solution (e.g., acidified SDS or DMSO) to dissolve the formazan crystals.[21][22]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Visualizations
Caption: The TDK1 signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 17. bosterbio.com [bosterbio.com]
- 18. assaygenie.com [assaygenie.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. reddit.com [reddit.com]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
troubleshooting inconsistent results with SR-0813
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SR-0813, a potent and selective inhibitor of the ENL and AF9 YEATS domains. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective dual inhibitor of the ENL and AF9 YEATS domains.[1][2][3] The YEATS domain is responsible for recognizing acetylated lysine residues on histones, a key step in transcriptional activation. By binding to the YEATS domains of ENL and AF9, this compound displaces these proteins from chromatin, leading to the suppression of their target genes.[2] This has been shown to be particularly effective in acute leukemia with MLL fusions, where ENL is a critical dependency.[2]
Q2: What are the primary cellular targets of this compound?
The primary targets of this compound are the YEATS domains of ENL and AF9.[1][2][3] It has been shown to be highly selective against other YEATS domain proteins like YEATS2 and YEATS4.[2][4] While generally selective, a potential off-target, the kinase YSK4 (MAP3K19), was identified but is bound with over 100-fold lower affinity than the ENL YEATS domain.[2][4] At higher concentrations (e.g., 10 μM), off-target effects on SREBP target genes have been observed.[2]
Q3: In which cell lines has this compound been shown to be effective?
This compound has demonstrated efficacy in multiple mixed-lineage leukemia (MLL)-fusion leukemia cell lines, which are sensitive to the genetic loss of ENL. These include:
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from several factors related to experimental design and execution. This guide addresses common issues and provides recommendations for troubleshooting.
Problem 1: High variability in cell proliferation or viability assays.
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate Assay Duration | Minimal effects on cell viability are often observed after short-term (e.g., 72 hours) treatment.[2][4] ENL disruption may require a longer period to manifest an anti-leukemic effect. Recommendation: Extend the treatment duration to approximately 2 weeks for proliferation assays.[2] |
| Suboptimal this compound Concentration | Higher concentrations (e.g., 10 μM) can lead to off-target effects, particularly on SREBP target genes, which may confound results.[2] Recommendation: Use this compound at a concentration of 1 μM to achieve maximal suppression of ENL target genes while minimizing off-target effects.[2] |
| Cell Line-Specific Responses | Different MLL-fusion leukemia cell lines can exhibit varied responses. For instance, MV4;11 and MOLM-13 cells have shown a dose-dependent response in some experiments, while OCI/AML-2 and HB11;19 cells responded similarly to 1 μM and 10 μM concentrations.[2][4] Recommendation: Carefully characterize the dose-response for your specific cell line of interest. |
| Compound Solubility and Stability | Poor solubility or degradation of this compound can lead to inconsistent effective concentrations. Recommendation: Ensure complete dissolution of the compound when preparing stock solutions. Prepare fresh dilutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles. For in vivo studies, prepare the formulation fresh on the day of use.[1] |
Problem 2: Discrepancy between target gene expression and cellular phenotype.
| Potential Cause | Troubleshooting Recommendation |
| Timing of Analysis | Changes in the transcription of ENL target genes, such as HOXA9, MEIS1, and MYC, can be detected before significant effects on cell proliferation are observed.[1][2] Recommendation: For target engagement verification, analyze transcript levels after a shorter treatment duration (e.g., 4-24 hours) using qRT-PCR. |
| Off-Target Effects at High Concentrations | At 10 μM, this compound can affect non-ENL target genes, which might obscure the specific phenotype related to ENL inhibition.[2] Recommendation: Perform dose-response experiments and correlate the expression of known ENL target genes with the observed phenotype at each concentration. Use 1 μM for studies focused on ENL-specific biology.[2] |
Experimental Protocols
Cell-Based Proliferation Assay (Long-Term)
-
Cell Seeding: Seed MLL-fusion leukemia cells (e.g., MV4;11, MOLM-13) at a low density in appropriate culture plates.
-
Compound Treatment: Treat cells with this compound (e.g., at 1 μM and 10 μM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for approximately 2 weeks. Change the media with fresh compound every 3-4 days.
-
Data Acquisition: Measure cell proliferation at various time points using a suitable method (e.g., cell counting, MTS/MTT assay).
-
Data Analysis: Normalize the results to the DMSO-treated control cells.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Cell Treatment: Treat cells (e.g., MV4;11) with this compound (e.g., 1 μM and 10 μM) or DMSO for 4, 24, 48, and 72 hours.[1]
-
RNA Extraction: Isolate total RNA from the cells using a standard method.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for ENL target genes (e.g., HOXA9, MEIS1, MYC) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative transcript abundance normalized to the DMSO control.[2]
Visualized Pathways and Workflows
Caption: Mechanism of this compound action in leukemic cells.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
Technical Support Center: SR-0813 and MAP3K19 Off-Target Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target kinase activity of SR-0813 on MAP3K19.
Data Presentation: this compound On-Target and Off-Target Activities
The following table summarizes the known quantitative data for this compound, facilitating a comparison of its potency against its intended targets (ENL and AF9 YEATS domains) and the off-target kinase MAP3K19.
| Target | Parameter | Value | Reference |
| ENL YEATS Domain | IC₅₀ | 25 nM | [1][2][3] |
| EC₅₀ | 205 nM | [1][2][3] | |
| Kd | 30 nM | [1][2][3] | |
| AF9 YEATS Domain | IC₅₀ | 311 nM | [1][2][3] |
| EC₅₀ | 76 nM (CETSA) | [1][2][3] | |
| MAP3K19 (YSK4) | Kd | 3.5 µM | [3] |
Note: A lower value indicates higher potency/affinity. The data indicates that this compound has a significantly higher affinity for its intended targets, the ENL and AF9 YEATS domains, as compared to the off-target kinase MAP3K19.[3]
MAP3K19 Signaling Pathway
MAP3K19 is a serine/threonine kinase that plays a role in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][4] It can directly phosphorylate and activate MAP2K1 (MEK1) and MAP2K2 (MEK2), as well as MAP2K7 (MKK7).[1][5] This, in turn, leads to the activation of the downstream kinases ERK and JNK, respectively.[1][5] The activation of these pathways can influence gene expression, cell growth, differentiation, and apoptosis.[4]
Caption: MAP3K19 signaling cascade and the potential point of inhibition by this compound.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the off-target activity of this compound on MAP3K19.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kinase assay platforms like the ADP-Glo™ Kinase Assay and is suitable for measuring the effect of this compound on MAP3K19 activity.
Objective: To determine the IC₅₀ value of this compound for MAP3K19 in a biochemical assay.
Materials:
-
Recombinant human MAP3K19 (YSK4) enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound (and a known MAP3K19 inhibitor as a positive control)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay reagents
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
-
Kinase Reaction:
-
Add the kinase reaction buffer, recombinant MAP3K19 enzyme, and the substrate (MBP) to the wells of a 384-well plate.
-
Add the serially diluted this compound or control compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using a suitable sigmoidal dose-response curve fitting model.
-
Cellular Target Engagement Assay (NanoBRET™ Assay)
This protocol is based on the principles of the NanoBRET™ Target Engagement Intracellular Kinase Assay.
Objective: To determine the apparent cellular potency (IC₅₀) of this compound for MAP3K19 in a live-cell format.
Materials:
-
HEK293 cells
-
NanoLuc®-MAP3K19 fusion vector
-
NanoBRET™ Tracer
-
This compound
-
Cell culture reagents
-
384-well white assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Preparation:
-
Transiently transfect HEK293 cells with the NanoLuc®-MAP3K19 fusion vector.
-
Seed the transfected cells into 384-well white assay plates and incubate.
-
-
Assay Execution:
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with the NanoBRET™ Tracer.
-
Add the serially diluted this compound to the cells and incubate for the recommended time (e.g., 1 hour).
-
-
BRET Measurement:
-
Measure the BRET signal using a plate reader equipped with the appropriate filters for NanoLuc® donor emission and the tracer's acceptor emission.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the logarithm of the this compound concentration.
-
Determine the cellular IC₅₀ value from the resulting competition binding curve.
-
Troubleshooting Guides
Issue 1: High background signal in the in vitro kinase assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| ATP Contamination in Reagents | Run a control reaction without the kinase enzyme to measure the background ADP level in the ATP stock and other reagents. | A low signal in the no-kinase control confirms the purity of the reagents. |
| Enzyme Instability/Contamination | Use a fresh aliquot of the MAP3K19 enzyme. Ensure proper storage conditions are maintained. | A consistent and lower background signal with a fresh enzyme aliquot. |
| Non-enzymatic ATP Hydrolysis | Optimize the reaction buffer conditions (e.g., pH, divalent cation concentration). | Reduced background signal and a more stable assay window. |
Issue 2: Discrepancy between in vitro IC₅₀ and cellular EC₅₀ values.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability of this compound | If not already performed, conduct a cellular target engagement assay like the NanoBRET™ assay to confirm intracellular target binding. | A higher cellular IC₅₀ compared to the biochemical IC₅₀ may indicate poor cell permeability. |
| High Intracellular ATP Concentration | The high concentration of ATP in cells (~1-10 mM) can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in the cellular potency. | This is an expected phenomenon for ATP-competitive inhibitors. The cellular data is more physiologically relevant. |
| Efflux by Cellular Transporters | Treat cells with known efflux pump inhibitors to see if the cellular potency of this compound increases. | Increased cellular potency in the presence of efflux pump inhibitors suggests that this compound is a substrate for these transporters. |
Issue 3: Unexpected cellular phenotype observed at concentrations where MAP3K19 should be inhibited.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-target effect of MAP3K19 inhibition | Use a structurally different, potent, and selective MAP3K19 inhibitor as a control. Alternatively, use genetic approaches like siRNA or CRISPR to knockdown MAP3K19. | If the phenotype is reproduced with the control inhibitor or by genetic knockdown, it is likely an on-target effect of MAP3K19 inhibition. |
| Off-target effect on another kinase | Perform a broad kinase screen (e.g., KINOMEscan) with this compound at the concentration causing the phenotype to identify other potential off-targets. | The kinase screen may reveal other kinases that are inhibited by this compound at the tested concentration, which could be responsible for the observed phenotype. |
| Non-kinase off-target effect | Utilize chemical proteomics approaches to identify other cellular proteins that bind to this compound. | This can help identify non-kinase off-targets that may be responsible for the observed cellular phenotype. |
Frequently Asked Questions (FAQs)
Q1: At what concentrations is this compound likely to exhibit off-target activity on MAP3K19?
A1: this compound has a dissociation constant (Kd) of 3.5 µM for MAP3K19.[3] Significant inhibition of MAP3K19 would be expected at concentrations approaching and exceeding this value. Given that the on-target IC₅₀ for the ENL YEATS domain is 25 nM, there is a substantial window for selective inhibition of its primary targets.[1][2][3] However, when using this compound at concentrations in the micromolar range, the potential for MAP3K19 inhibition should be considered.
Q2: How can I confirm that the observed cellular effects are due to MAP3K19 inhibition by this compound and not its primary targets?
A2: To differentiate between on-target ENL/AF9 effects and off-target MAP3K19 effects, you can perform several experiments:
-
Use a control compound: Employ a structurally distinct ENL/AF9 inhibitor that does not inhibit MAP3K19. If this compound does not produce the same phenotype as this compound, the effect is likely due to MAP3K19 inhibition.
-
Rescue experiment: Overexpress a mutant of ENL or AF9 that is resistant to this compound binding. If the phenotype is not rescued, it suggests an off-target effect.
-
Genetic knockdown: Use siRNA or shRNA to specifically knockdown MAP3K19. If the phenotype of MAP3K19 knockdown mimics the effect of high concentrations of this compound, it supports an on-target MAP3K19 effect.
Q3: What are the downstream signaling pathways I should monitor to assess MAP3K19 activity in cells?
A3: MAP3K19 has been shown to activate the ERK and JNK signaling pathways by phosphorylating MEK1/2 and MKK7.[1][5] Therefore, you can monitor the phosphorylation status of MEK1/2, ERK, MKK7, and JNK using Western blotting with phospho-specific antibodies. An increase in the phosphorylation of these proteins would indicate MAP3K19 activity, and inhibition by this compound should lead to a decrease in their phosphorylation.
Q4: Are there commercially available kits to study this compound's effect on MAP3K19?
A4: While there are no kits specifically for testing this compound, there are several commercially available kinase assay kits for MAP3K19 (also known as YSK4). These include in vitro assays like the ADP-Glo™ Kinase Assay and cellular target engagement assays like the NanoBRET™ assay. These kits provide the necessary reagents (recombinant enzyme, substrate, detection reagents) to test the inhibitory activity of any compound, including this compound.
Q5: What is the recommended experimental workflow to characterize the off-target activity of this compound on MAP3K19?
A5: A recommended workflow would be:
-
Biochemical Characterization: Start with an in vitro kinase assay (e.g., ADP-Glo™) to determine the IC₅₀ of this compound for MAP3K19. This will provide a direct measure of its inhibitory potency.
-
Cellular Target Engagement: Use a cellular assay (e.g., NanoBRET™) to confirm that this compound can bind to and inhibit MAP3K19 in a cellular context and to determine its cellular potency.
-
Downstream Pathway Analysis: In a relevant cell line, treat with a concentration range of this compound and analyze the phosphorylation of MAP3K19 downstream targets (p-MEK, p-ERK, p-MKK7, p-JNK) by Western blot to confirm functional inhibition of the pathway.
-
Phenotypic Analysis with Controls: If a cellular phenotype is observed, use the control experiments outlined in FAQ 2 to determine if the phenotype is due to the on-target inhibition of ENL/AF9 or the off-target inhibition of MAP3K19.
References
- 1. The protein kinase MAP3K19 phosphorylates MAP2Ks and thereby activates ERK and JNK kinases and increases viability of KRAS-mutant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. What are MAP3K19 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The protein kinase MAP3K19 phosphorylates MAP2Ks and thereby activates ERK and JNK kinases and increases viability of KRAS-mutant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of SR-0813 in Leukemia Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SR-0813's performance with other alternatives for the treatment of leukemia, supported by experimental data. We delve into the on-target effects of this compound, a potent and selective dual inhibitor of the ENL and AF9 YEATS domains, and present data validating its mechanism of action in leukemia cells.
Introduction to this compound
This compound is a small molecule inhibitor that targets the YEATS domains of ENL and AF9, which are critical readers of histone acetylation and are implicated in the regulation of gene transcription.[1][2][3] In certain types of acute leukemia, particularly those with MLL-rearrangements, the survival of cancer cells is dependent on the activity of ENL.[1][2] this compound disrupts the interaction of ENL with chromatin, leading to the suppression of key oncogenic gene expression programs.[1][4]
On-Target Validation of this compound in Leukemia Cells
The on-target effects of this compound have been validated through a series of biochemical and cellular assays. These experiments demonstrate that this compound potently and selectively binds to the ENL/AF9 YEATS domains, displaces ENL from chromatin at target gene loci, and consequently downregulates the expression of critical leukemia driver genes, ultimately inhibiting the growth of ENL-dependent leukemia cells.[1][2]
Biochemical and Cellular Potency
This compound demonstrates high potency in both biochemical and cellular assays, confirming its effective engagement with the ENL and AF9 YEATS domains.
| Assay Type | Target | This compound Potency | Reference |
| HTRF (Biochemical) | ENL YEATS Domain | IC₅₀ = 25 nM | [1][2][3] |
| AF9 YEATS Domain | IC₅₀ = 311 nM | [1][2] | |
| Surface Plasmon Resonance (SPR) | ENL YEATS Domain | K_d = 30 nM | [1] |
| CETSA (Cellular) | ENL YEATS Domain | EC₅₀ = 205 nM | [1][2] |
| AF9 YEATS Domain | EC₅₀ = 76 nM | [1][2] |
Selectivity Profile
This compound exhibits high selectivity for the ENL/AF9 YEATS domains over other bromodomains and kinases, indicating a specific mechanism of action and reduced potential for off-target effects.
| Target Class | Number Tested | Off-Targets Identified | Reference |
| Bromodomains (BROMOscan) | 32 | 0 | [1] |
| Kinases (KINOMEscan) | 468 | 1 (YSK4, with >100-fold lower affinity) | [1] |
Cellular Effects in Leukemia Cell Lines
Treatment of ENL-dependent acute myeloid leukemia (AML) cell lines with this compound leads to a dose-dependent inhibition of cell growth and downregulation of key oncogenes.
| Cell Line | Type | Effect of this compound | Reference |
| MV4;11 | MLL-AF4 AML | Growth inhibition | [1][2] |
| MOLM-13 | MLL-AF9 AML | Growth inhibition | [1][2] |
| OCI/AML-2 | MLL-AF6 AML | Growth inhibition | [1][2] |
| HB11;19 | MLL-ENL AML | Growth inhibition | [1][2] |
| JURKAT | T-cell ALL (ENL-insensitive) | No effect on growth | [1][2] |
| HL-60 | MLL wild-type AML (ENL-insensitive) | No effect on growth | [1][2] |
This compound treatment in MV4;11 cells resulted in the downregulation of ENL target genes, including HOXA9, MEIS1, and MYC, as early as 3 hours post-treatment.[1]
Comparison with Other Leukemia Treatment Strategies
While this compound targets the epigenetic regulatory machinery, another prominent strategy in leukemia therapy involves the inhibition of signaling pathways, such as the STAT3 pathway.
| Therapeutic Strategy | Target | Mechanism of Action | Example Compound |
| Epigenetic Regulation | ENL/AF9 YEATS Domains | Inhibition of acetyl-lysine reading, leading to transcriptional repression of oncogenes. | This compound |
| Signal Transduction | STAT3 | Inhibition of STAT3 phosphorylation and dimerization, preventing its function as a transcription factor for survival genes. | C188-9[5][6] |
Aberrant STAT3 activation is a hallmark of various cancers, including AML, and is often associated with more aggressive disease.[5][7] STAT3 inhibitors, like C188-9, have been shown to induce apoptosis in AML cell lines and primary patient samples by blocking STAT3 signaling.[5][6] This contrasts with the mechanism of this compound, which focuses on disrupting the transcriptional machinery co-opted by leukemia cells.
Experimental Protocols
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol is used to determine the occupancy of a specific protein (e.g., ENL) at a particular genomic locus.
-
Cell Treatment: Treat leukemia cells (e.g., MV4;11) with this compound or DMSO (vehicle control) for a specified time (e.g., 4 hours).
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments using sonication.
-
Immunoprecipitation: Incubate the chromatin with an antibody specific to the protein of interest (e.g., anti-ENL antibody).
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the target genomic regions (e.g., HOXA10 gene body, MYB promoter) to quantify the amount of precipitated DNA.
Cell Viability/Growth Assay
This assay measures the effect of a compound on cell proliferation and survival over time.
-
Cell Seeding: Seed leukemia cells in multi-well plates at a defined density.
-
Compound Treatment: Add this compound at various concentrations (e.g., 0, 1, 10 µM) to the wells.
-
Incubation: Incubate the cells for an extended period (e.g., up to 2 weeks), refreshing the medium and compound as needed.
-
Viability Measurement: At specified time points, measure cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or by cell counting.
-
Data Analysis: Normalize the viability of treated cells to that of vehicle-treated control cells and plot the results to determine the effect on cell growth.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is used to measure the binding affinity of an inhibitor to its target protein.
-
Reagents: Prepare a reaction mixture containing the tagged target protein (e.g., His-tagged ENL YEATS domain), a biotinylated histone peptide ligand, and fluorescently labeled antibodies (e.g., anti-His-Europium cryptate and Streptavidin-XL665).
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the reaction mixture.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Signal Detection: Measure the HTRF signal. When the protein and ligand are in close proximity, FRET occurs between the Europium cryptate and XL665, generating a signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.
-
IC₅₀ Determination: Plot the HTRF signal against the inhibitor concentration to calculate the IC₅₀ value.
Visualizations
Caption: Mechanism of action of this compound in leukemia cells.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.
References
- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor. | Semantic Scholar [semanticscholar.org]
- 7. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SR-0813 and SR-1114 for Targeted ENL Inhibition and Degradation in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key chemical tools targeting the transcriptional coactivator ENL: the inhibitor SR-0813 and the PROTAC degrader SR-1114. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes the underlying biological and experimental frameworks.
Eleven-nineteen leukemia (ENL) protein is a critical component of the super elongation complex and functions as a histone acetylation reader, playing a pivotal role in regulating the expression of oncogenes such as MYC and HOX genes.[1][2] Its dysregulation is a key driver in certain types of acute myeloid leukemia (AML), making it an attractive therapeutic target.[2][3] this compound is a potent and selective small-molecule inhibitor of the ENL and AF9 YEATS domains, while SR-1114 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of ENL.[4][5] This guide offers a detailed comparison of these two molecules to aid researchers in selecting the appropriate tool for their studies.
Performance Data Summary
The following tables summarize the quantitative data for this compound and SR-1114 based on published experimental results.
| This compound (Inhibitor) | ||
| Parameter | Value | Assay |
| IC50 (ENL YEATS) | 25 nM | HTRF[4][5] |
| EC50 (ENL, cellular) | 205 nM | CETSA[4] |
| Kd (ENL YEATS) | 30 nM | SPR[4][5] |
| IC50 (AF9 YEATS) | 311 nM | HTRF[4][6] |
| EC50 (AF9, cellular) | 76 nM | CETSA[4][7] |
| SR-1114 (PROTAC Degrader) | ||
| Parameter | Value | Cell Line |
| DC50 | 150 nM | MV4;11[4][5][8] |
| DC50 | 311 nM | MOLM-13[4][5][8] |
| DC50 | 1.65 µM | OCI/AML-2[4][5][8] |
Mechanism of Action
This compound functions by competitively binding to the YEATS domain of ENL and its paralog AF9, thereby preventing their interaction with acetylated histones and subsequent recruitment of transcription elongation machinery.[4][5] This leads to the suppression of ENL target gene expression.[4]
SR-1114, on the other hand, is a heterobifunctional molecule that links an ENL-binding moiety (derived from the same scaffold as this compound) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4][5] This brings ENL into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This degradation results in the downregulation of ENL target genes and can induce differentiation in AML cells.[8]
Visualizing the Pathways and Processes
To better understand the biological context and experimental approaches, the following diagrams were generated using the Graphviz DOT language.
Caption: ENL's role in transcription and the distinct mechanisms of this compound and SR-1114.
Caption: A typical experimental workflow for evaluating ENL-targeted compounds.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Homogeneous Time-Resolved FRET (HTRF) Assay for ENL-Histone Binding
This assay is used to determine the in vitro potency of compounds in disrupting the interaction between the ENL YEATS domain and acetylated histone peptides.
Materials:
-
Recombinant His-tagged ENL YEATS domain
-
Biotinylated histone H3 peptide (e.g., H3K27cr)
-
Anti-6His antibody conjugated to a Europium cryptate (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 25 mM HEPES pH 7.0, 20 mM NaCl, 0.05% Tween-20, 0.05% BSA)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
Add the His-tagged ENL YEATS domain and the biotinylated histone peptide to the wells of the 384-well plate.
-
Add the test compound dilutions to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Add the HTRF detection reagents (anti-6His-Europium and Streptavidin-XL665) to the wells.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 1-2 hours).
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (FRET signal) and 620 nm (donor signal).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is employed to confirm that a compound binds to its intended target within a cellular context by measuring changes in the thermal stability of the target protein.
Materials:
-
AML cell line of interest (e.g., MV4;11)
-
Test compound (e.g., this compound)
-
PBS and lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against ENL and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Treat cultured AML cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and lyse on ice.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes).
-
Cool the samples on ice and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Quantify the protein concentration in each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-ENL antibody.
-
The temperature at which the ENL protein begins to denature and precipitate will be higher in the presence of a binding compound. Plot the band intensity against temperature to generate a melting curve and determine the EC50 for thermal stabilization.
Western Blotting for PROTAC-Mediated Protein Degradation
This standard technique is used to quantify the reduction in the levels of a target protein following treatment with a PROTAC.
Materials:
-
AML cell line of interest (e.g., MV4;11)
-
PROTAC compound (e.g., SR-1114)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies for ENL and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed AML cells in multi-well plates and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against ENL overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Perform further washes and then add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the loading control.
-
Plot the percentage of remaining ENL protein against the PROTAC concentration to calculate the DC50 (the concentration at which 50% of the protein is degraded).
Conclusion
Both this compound and SR-1114 are valuable tools for studying the function of ENL in AML and other contexts. This compound offers a means to investigate the direct consequences of inhibiting the ENL YEATS domain's reader function. In contrast, SR-1114 provides a method for the rapid and potent removal of the entire ENL protein, which can lead to more profound and sustained downstream effects. The choice between these two molecules will depend on the specific research question being addressed. For studies focused on the immediate effects of blocking histone binding, this compound is the ideal choice. For investigating the consequences of complete ENL protein loss and for potential long-term therapeutic strategies, SR-1114 is the more appropriate tool. This guide provides the necessary data and protocols to make an informed decision and to design and execute robust experiments targeting ENL.
References
- 1. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. epicypher.com [epicypher.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Current Advances in CETSA [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of YEATS Domain Inhibitors: SR-0813 vs. SGC-iMLLT
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent YEATS domain inhibitors, SR-0813 and SGC-iMLLT. This analysis is based on available experimental data to objectively evaluate their performance and potential applications in epigenetic research and oncology.
The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is a critical reader of histone acylation, playing a key role in the regulation of gene transcription. Its dysregulation is implicated in various cancers, particularly acute leukemia, making it a compelling target for therapeutic intervention. This compound and SGC-iMLLT are two small molecule inhibitors that target the YEATS domains of ENL (Eleven-Nineteen Leukemia, also known as MLLT1) and AF9 (ALL1-Fused Gene From Chromosome 9, also known as MLLT3), proteins whose deregulation is a hallmark of MLL-rearranged leukemias.[1]
Performance and Specificity: A Quantitative Look
Both this compound and SGC-iMLLT have demonstrated potent inhibition of the ENL and AF9 YEATS domains. The following tables summarize the key quantitative data on their binding affinity, selectivity, and cellular activity.
Table 1: In Vitro Binding Affinity and Selectivity
| Inhibitor | Target YEATS Domain | IC50 (nM) | Kd (nM) | Selectivity Notes |
| This compound | ENL | 25[2][3][4] | 30[2][3] | Highly selective against YEATS2 and YEATS4.[2][3] |
| AF9 | 311[2][3] | - | Potently engages AF9 in cells (EC50 = 76 nM).[2][3] | |
| SGC-iMLLT | MLLT1 (ENL) | 260[5] | 129[5] | Excellent selectivity over YEATS2 and YEATS4 (IC50 > 10 µM).[6] |
| MLLT3 (AF9) | - | 77[5] | High binding activity towards MLLT3.[5] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | Measurement | Result |
| This compound | MV4;11 (MLL-rearranged AML) | Proliferation Assay | - | Inhibition of proliferation with extended treatment.[2][3] |
| qRT-PCR | Gene Expression | Downregulation of ENL target genes (HOXA9, MEIS1, MYC).[7] | ||
| CETSA | Target Engagement | EC50 (ENL) = 205 nM, EC50 (AF9) = 76 nM.[2][3] | ||
| SGC-iMLLT | MLL-ENL leukemic cells | Proliferation Assay | - | Increased sensitivity compared to control AML cells.[5] |
| HEK293 | NanoBRET | Target Engagement | Dose-dependent displacement of MLLT3 from histone H3.3.[6] |
Mechanism of Action: Disrupting the Epigenetic Machinery
This compound and SGC-iMLLT function by competitively binding to the acetyl-lysine binding pocket of the YEATS domain of ENL and AF9. This prevents these proteins from recognizing and binding to acetylated histones on chromatin. The recruitment of critical transcriptional machinery, such as the Super Elongation Complex (SEC) and DOT1L, by ENL and AF9 is thereby blocked.[8][9] This leads to a targeted suppression of oncogenic gene expression programs, including key leukemia driver genes like MYC and HOXA9.[2][4]
Figure 1. Mechanism of action of this compound and SGC-iMLLT in inhibiting oncogene transcription.
Experimental Methodologies
The characterization of these inhibitors has relied on a suite of biophysical and cell-based assays. Below are the general protocols for the key experiments cited.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay (for this compound)
This biochemical assay is used to determine the in vitro potency of inhibitors by measuring the disruption of the interaction between the YEATS domain and an acetylated histone peptide.
Figure 2. Workflow for the HTRF assay to determine inhibitor potency.
Protocol Outline:
-
Recombinant, tagged YEATS domain protein is incubated with a biotinylated, acetylated histone H3 peptide.
-
Europium cryptate-labeled anti-tag antibody (donor) and streptavidin-conjugated d2 (acceptor) are added.
-
In the absence of an inhibitor, the binding of the YEATS domain to the histone peptide brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal upon excitation.
-
The inhibitor competes with the histone peptide for binding to the YEATS domain, disrupting the FRET signal in a dose-dependent manner.
-
The IC50 value is calculated from the resulting dose-response curve.
AlphaScreen Assay (for SGC-iMLLT)
Similar to HTRF, the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure molecular interactions.
Protocol Outline:
-
Donor beads are coated with streptavidin to bind a biotinylated histone peptide.
-
Acceptor beads are coated with an antibody that captures a tagged YEATS domain protein.
-
When the YEATS domain binds to the histone peptide, the donor and acceptor beads are brought into proximity.
-
Upon laser excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads, triggering a chemiluminescent signal.
-
SGC-iMLLT disrupts this interaction, leading to a decrease in the signal, from which the IC50 is determined.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement within a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[11]
Figure 3. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol Outline:
-
Intact cells are treated with the inhibitor (e.g., this compound) or a vehicle control (DMSO).
-
The cell suspensions are heated to a range of temperatures.
-
Following heat treatment, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble target protein (ENL or AF9) remaining at each temperature is quantified, typically by Western blotting or a luminescence-based method if a reporter tag is used.[12]
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Conclusion
Both this compound and SGC-iMLLT are valuable chemical probes for studying the function of ENL and AF9 YEATS domains in health and disease. This compound exhibits high potency for ENL in both biochemical and cellular assays.[2][3] SGC-iMLLT, as a first-in-class probe, has paved the way for the development of more optimized inhibitors.[6] The choice between these inhibitors may depend on the specific experimental context, such as the desired potency, the cell system being used, and the specific YEATS domain of interest. The continued development and characterization of such inhibitors are crucial for advancing our understanding of epigenetic regulation and for the development of novel cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The ENL YEATS epigenetic reader domain critically links MLL-ENL to leukemic stem cell frequency in t(11;19) Leukemia [scholarworks.indianapolis.iu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ENL/AF9 YEATS Domain Inhibitors: Alternatives to SR-0813
For Researchers, Scientists, and Drug Development Professionals
The eleven-nineteen leukemia (ENL) protein and its paralog AF9 are critical components of transcriptional regulatory complexes, and their dysregulation is a hallmark of certain aggressive leukemias, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements. The YEATS domain of ENL/AF9 recognizes acetylated lysine residues on histones, tethering these proteins to chromatin and facilitating oncogenic gene expression. SR-0813 has emerged as a potent and selective dual inhibitor of the ENL and AF9 YEATS domains, serving as a valuable chemical probe to study their function. However, its rapid metabolism has spurred the development of alternative inhibitors with improved pharmacological properties. This guide provides a detailed comparison of this compound and its key alternatives, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of ENL/AF9 Inhibitors
The following tables summarize the quantitative data for this compound and its notable alternatives, TDI-11055 and SR-C-107(R), across various biochemical and cellular assays.
Table 1: Biochemical and Cellular Potency of ENL/AF9 Inhibitors
| Compound | Target | Assay | IC50 (nM) | EC50 (nM) | Kd (nM) | Reference |
| This compound | ENL | HTRF | 25 | - | 30 | [1][2] |
| AF9 | HTRF | 311 | - | - | [2] | |
| ENL | CETSA | - | 205 | - | [2] | |
| AF9 | CETSA | - | 76 | - | [2] | |
| TDI-11055 | ENL | TR-FRET | 50 | - | 119 | [3] |
| AF9 | TR-FRET | 70 | - | - | [3] | |
| SR-C-107(R) | ENL | NanoBRET | 590 | - | - | [1] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Kd: Dissociation constant; HTRF: Homogeneous Time-Resolved Fluorescence; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; CETSA: Cellular Thermal Shift Assay; NanoBRET: Nano Luciferase-based Bioluminescence Resonance Energy Transfer.
Table 2: Cellular Activity of ENL/AF9 Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | Assay | CC50 (µM) | Reference |
| This compound | MV4;11 (MLL-AF4) | Proliferation | ~1 | [2] |
| MOLM-13 (MLL-AF9) | Proliferation | ~1 | [2] | |
| TDI-11055 | MV4;11 (MLL-AF4) | Viability (8-day) | 0.10 | [4] |
| OCI-AML3 (NPM1c) | Viability | ~0.1 | [3] | |
| SR-C-107(R) | MOLM-13 (MLL-AF9) | Viability | 1.25 | [1][5] |
| MV4-11 (MLL-AF4) | Viability | 0.81 | [1][5] |
CC50: Half-maximal cytotoxic concentration.
Signaling Pathway and Mechanism of Inhibition
The ENL/AF9 proteins, through their YEATS domains, recognize acetylated histones at gene promoters. This interaction is crucial for the recruitment of the Super Elongation Complex (SEC) and DOT1L, a histone H3 lysine 79 (H3K79) methyltransferase. The SEC, which includes components like AFF4 and CDK9, promotes transcriptional elongation by phosphorylating RNA Polymerase II (Pol II). DOT1L-mediated H3K79 methylation is also associated with active transcription. In MLL-rearranged leukemias, this machinery is hijacked to drive the expression of oncogenes such as HOXA9, MEIS1, and MYC.
Inhibitors like this compound and its alternatives function by competitively binding to the acetyl-lysine binding pocket of the ENL/AF9 YEATS domain. This prevents the recognition of acetylated histones, thereby displacing ENL/AF9 from chromatin. The downstream consequences include the dissociation of the SEC and DOT1L from target gene promoters, leading to a reduction in Pol II-mediated transcription of key oncogenes and ultimately, the suppression of leukemic cell growth.[6][7]
Caption: ENL/AF9 signaling and inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the ability of a compound to disrupt the interaction between the ENL/AF9 YEATS domain and an acetylated histone peptide.[3][4]
Materials:
-
Recombinant 6xHis-tagged ENL or AF9 YEATS domain
-
Biotinylated histone H3 peptide with an acetylated lysine (e.g., H3K9ac)
-
Streptavidin-Europium (Eu) chelate (donor fluorophore)
-
Anti-6xHis antibody conjugated to a suitable acceptor fluorophore (e.g., ULight™)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% casein, 0.1% NP-40)
-
384-well assay plates
-
TR-FRET capable plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 4 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of 5X concentrated 6xHis-ENL/AF9 protein to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of 5X concentrated biotinylated histone peptide to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 8 µL of a 2.5X mixture of Streptavidin-Eu and anti-6xHis-acceptor to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate using a TR-FRET plate reader, with excitation at ~320 nm and emission at ~615 nm (Eu) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.[2][5]
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11)
-
Test compounds and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against ENL
-
Secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Treat cultured leukemia cells with the test compound or DMSO for 1-3 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble ENL in each sample by SDS-PAGE and Western blotting.
-
Quantify the band intensities and plot against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide localization of ENL and assess its displacement from chromatin upon inhibitor treatment.[2][7][8]
Materials:
-
Leukemia cell lines
-
Test compounds and DMSO
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and chromatin shearing buffers
-
Sonicator
-
Antibody against ENL
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Treat cells with the test compound or DMSO for a specified time (e.g., 4 hours).
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Shear the chromatin into fragments of 200-500 bp using sonication.
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the sheared chromatin overnight at 4°C with an anti-ENL antibody.
-
Capture the antibody-protein-DNA complexes by adding Protein A/G magnetic beads.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Analyze the sequencing data to identify ENL binding sites and quantify changes in ENL occupancy.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity in response to an inhibitor.[9][10]
Materials:
-
Leukemia cell lines
-
96-well culture plates
-
Test compounds and DMSO
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to attach or stabilize overnight.
-
Treat the cells with serial dilutions of the test compound for the desired duration (e.g., 72 hours). Include wells with untreated cells and vehicle (DMSO) controls.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the CC50 value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prioritization of Eleven-Nineteen-Leukemia Inhibitors as Orally Available Drug Candidates for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
A Comparative Analysis of ENL YEATS Domain Inhibitors: SR-0813 and TDI-11055
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent small-molecule inhibitors of the Eleven-Nineteen Leukemia (ENL) YEATS domain: SR-0813 and TDI-11055. Both compounds have emerged as valuable tools for studying the role of ENL in acute myeloid leukemia (AML) and as potential therapeutic leads. This document summarizes their performance based on available experimental data, outlines the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a potent and selective dual inhibitor of the ENL and AF9 YEATS domains with strong in vitro and cellular activity. However, its utility for in vivo studies is limited by rapid metabolic degradation.[1][2] In contrast, TDI-11055 is a potent, selective, and orally bioavailable ENL/AF9 YEATS domain inhibitor that has demonstrated efficacy in in vivo models of AML, making it a more suitable candidate for preclinical and clinical development.[1][2]
Data Presentation
The following tables summarize the quantitative data for this compound and TDI-11055 based on published literature. It is important to note that the data for each compound may originate from different studies, potentially with minor variations in experimental conditions.
Table 1: In Vitro Biochemical Activity
| Parameter | This compound | TDI-11055 | Assay Method | Reference |
| ENL YEATS IC50 | 25 nM | 50 nM | HTRF / TR-FRET | [3][4][5] /[6] |
| AF9 YEATS IC50 | 311 nM | 70 nM | HTRF / TR-FRET | [3][4][5] /[6] |
| ENL YEATS Kd | 30 nM | 119 nM | SPR / ITC | [3][4][5] /[6] |
Table 2: Cellular Activity and Pharmacokinetics
| Parameter | This compound | TDI-11055 | Cell Line(s) | Assay Method | Reference |
| ENL Cellular EC50 | 205 nM | Not Reported | Not Specified | CETSA | [4][5] |
| AF9 Cellular EC50 | 76 nM | Not Reported | Not Specified | CETSA | [4][5] |
| Cell Viability IC50 | ~1 µM (MV4;11, 2 weeks) | 0.10 µM (MV4;11, 8 days) | MV4;11 | CellTiter-Glo | [5] /[2] |
| Mouse Liver Microsome Half-life | 9.3 min | Not Reported (but orally bioavailable) | N/A | In vitro metabolism | [1][2] |
| Oral Bioavailability (Mouse) | Poor (not suitable for in vivo) | High (F > 100%) | N/A | Pharmacokinetic studies | [1][2] /[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ENL YEATS Inhibition
This assay is used to measure the ability of a compound to disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate) to an acceptor fluorophore (e.g., ULight™) when they are in close proximity. A biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac) is bound to streptavidin-Europium. A 6xHIS-tagged ENL YEATS domain is bound by an anti-6xHIS antibody labeled with ULight™. When ENL binds to the acetylated histone, the donor and acceptor are brought close, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[7]
Protocol:
-
Reactions are typically performed in a 384-well plate.
-
The ENL YEATS domain protein and the biotinylated H3K27ac peptide are incubated with varying concentrations of the test compound (e.g., this compound or TDI-11055) in assay buffer.
-
Streptavidin-Europium cryptate and anti-6xHIS-ULight™ are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence is read on a plate reader capable of time-resolved fluorescence detection, with excitation at 320 nm and emission measured at 615 nm (Europium) and 665 nm (ULight™).
-
The ratio of the 665 nm to 615 nm signals is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a compound to its target protein in a cellular environment.
Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature. In a CETSA experiment, cells are treated with a compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8][9]
Protocol:
-
Cells (e.g., MOLM-13) are treated with the test compound or vehicle (DMSO) for a defined period.
-
The cell suspension is aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble ENL protein in the supernatant is quantified by a suitable method, such as Western blotting or an immunoassay.
-
The fraction of soluble protein at each temperature is plotted to generate a melting curve, and the shift in the curve upon compound treatment is analyzed to determine cellular target engagement and EC50 values.[8][9]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal in the presence of ATP. The amount of luminescence is directly proportional to the number of viable cells.
Protocol:
-
AML cells (e.g., MV4;11) are seeded in a 96-well plate.
-
The cells are treated with a range of concentrations of the inhibitor (this compound or TDI-11055) or vehicle control.
-
The plates are incubated for an extended period (e.g., 8 to 14 days) to allow for the anti-proliferative effects of the inhibitors to manifest.
-
The CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
The data is normalized to the vehicle-treated control, and the IC50 value is calculated from the dose-response curve.[10][11]
Mandatory Visualization
ENL YEATS Domain Signaling Pathway in AML
The following diagram illustrates the mechanism of action of ENL YEATS domain inhibitors in the context of AML. ENL recognizes and binds to acetylated histone tails (H3K9ac, H3K27ac) via its YEATS domain. This interaction is crucial for the recruitment of the Super Elongation Complex (SEC) and RNA Polymerase II (Pol II) to the promoters of key oncogenes, such as MYC and HOXA9, driving their transcription and promoting leukemogenesis. This compound and TDI-11055 competitively bind to the acetyl-lysine binding pocket of the ENL YEATS domain, thereby displacing ENL from chromatin and suppressing the expression of these oncogenes.[4][5][6]
Caption: Mechanism of ENL YEATS domain inhibition in AML.
Experimental Workflow for Inhibitor Characterization
This diagram outlines the typical workflow for the preclinical characterization of ENL YEATS domain inhibitors like this compound and TDI-11055.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Editor’s Note: Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epicypher.com [epicypher.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. CETSA [cetsa.org]
- 10. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. watermark02.silverchair.com [watermark02.silverchair.com]
SR-0813: A Comparative Analysis of Selectivity Against Bromodomains
SR-0813 has emerged as a potent and highly selective chemical probe for the ENL/AF9 YEATS domains, playing a crucial role in advancing research into acute leukemia.[1][2][3][4] This guide provides a detailed comparison of this compound's binding affinity and selectivity against other bromodomains, supported by experimental data and methodologies.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been rigorously evaluated across various protein families, demonstrating a remarkable specificity for the ENL and AF9 YEATS domains. The following table summarizes the key quantitative data from biochemical and cellular assays.
| Target Domain | Assay Type | Metric | Value (nM) | Selectivity Note |
| ENL YEATS Domain | HTRF | IC50 | 25 | Potent Inhibition |
| SPR | Kd | 30 | High Affinity | |
| CETSA | EC50 | 205 | Target Engagement in Cells | |
| AF9 YEATS Domain | HTRF | IC50 | 311 | Potent Inhibition |
| CETSA | EC50 | 76 | Target Engagement in Cells | |
| YEATS2 & YEATS4 Domains | Peptide Array & SPR | - | - | Highly selective against[1][3][5] |
| BRD4 BD1 | HTRF | - | - | Inactive[1][5][6] |
| 32 Bromodomains | BROMOscan® | % Ctrl @ 10 µM | >90% for all | No off-targets identified[1][3][5][6] |
| YSK4 (MAP3K19) Kinase | KINOMEscan | Kd | 3,500 | Over 100-fold lower affinity than ENL[1][3] |
| 467 Other Kinases | KINOMEscan | % Ctrl @ 10 µM | >90% for most | Minimal off-targets identified[1] |
-
IC50: Half-maximal inhibitory concentration.
-
Kd: Dissociation constant, a measure of binding affinity.
-
EC50: Half-maximal effective concentration in cellular assays.
-
CETSA: Cellular Thermal Shift Assay.
-
HTRF: Homogeneous Time-Resolved Fluorescence.
-
SPR: Surface Plasmon Resonance.
-
BROMOscan® & KINOMEscan: Commercially available binding assays.
This compound demonstrates potent inhibition of both ENL and AF9 YEATS domains.[1][2][7] While HTRF assays suggest a preference for ENL (IC50 of 25 nM) over AF9 (IC50 of 311 nM), cellular target engagement measured by CETSA indicates potent activity against both (EC50 of 205 nM for ENL and 76 nM for AF9), suggesting this compound is a dual inhibitor of ENL and AF9 in cells.[1][3][5]
Crucially, this compound shows exceptional selectivity against other protein families that recognize acetylated lysine residues. A comprehensive screen against 32 bromodomains using the BROMOscan® service revealed no significant off-target binding.[1][3][5][6] Furthermore, it was found to be inactive against the BRD4 bromodomain 1 (BD1) in an HTRF assay.[1][5][6] Its selectivity extends to other YEATS domain family members, YEATS2 and YEATS4.[1][3][5] While this compound shares a core structure with some kinase inhibitors, a KINOMEscan profiling against 468 kinases identified only a few potential off-targets, with the most significant, YSK4 (MAP3K19), having a binding affinity over 100 times weaker than for the ENL YEATS domain.[1][3]
Experimental Workflow for Selectivity Profiling
Caption: Workflow for assessing this compound selectivity.
Detailed Experimental Protocols
The comprehensive evaluation of this compound's selectivity involved several key experimental methodologies:
-
BROMOscan® Profiling: This is a competitive binding assay used to determine the interaction of a test compound (this compound) with a panel of bromodomains. In this assay, bromodomains are tagged and immobilized on a solid support. The ability of this compound to compete with a known ligand for binding to each bromodomain is measured. A lack of displacement of the known ligand indicates that the test compound does not bind to that particular bromodomain, thus demonstrating selectivity. For this compound, this was performed against a panel of 32 bromodomains.[1][3][5]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: HTRF is a proximity-based assay that measures the binding of a protein to its substrate. In the context of this compound, this assay was used to determine the IC50 values against ENL and AF9 YEATS domains. Typically, a GST-tagged bromodomain is recognized by a donor fluorophore-coupled antibody, and a biotinylated acetylated peptide substrate is recognized by an acceptor fluorophore-coupled streptavidin.[8] When the bromodomain and substrate interact, the donor and acceptor fluorophores are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). An inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.
-
Cellular Thermal Shift Assay (CETSA): CETSA is used to verify the engagement of a compound with its target protein within a cellular environment. The principle is that a protein becomes more thermally stable when a ligand is bound to it. In this assay, cells are treated with the compound of interest (this compound) and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement. This method was used to determine the EC50 values for this compound against ENL and AF9 in cells.[1][3][5]
-
KINOMEscan™ Profiling: This is a competitive binding assay similar to BROMOscan®, but for screening against a large panel of kinases. A test compound is profiled for its ability to compete with an immobilized active site-directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, and a reduced amount in the presence of the test compound indicates binding. This compound was screened against a panel of 468 kinases to assess its kinase selectivity.[1][3]
This compound Selectivity Profile
Caption: this compound demonstrates high selectivity for ENL/AF9.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Ace Therapeutics [acetherapeutics.com]
- 8. reactionbiology.com [reactionbiology.com]
On-Target Activity of SR-0813: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data confirming the on-target activity of SR-0813, a potent and selective dual inhibitor of the ENL and AF9 YEATS domains. While definitive rescue experiments involving mutant ENL alleles are yet to be published, the existing body of evidence strongly supports a specific mechanism of action. This document summarizes the key findings, compares this compound to alternative compounds, and outlines a proposed rescue experiment workflow to formally confirm its on-target effects.
Evidence for On-Target this compound Activity
This compound is a small molecule inhibitor that targets the YEATS domains of ENL and AF9, which are critical for the proliferation of certain types of acute leukemia, particularly those with MLL fusions.[1][2][3] The on-target activity of this compound is supported by a range of biochemical and cellular assays that demonstrate its direct engagement with ENL/AF9 and the downstream consequences of this inhibition.
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data for this compound and a relevant alternative, the ENL degrader SR-1114.
| Parameter | This compound | SR-1114 (PROTAC Degrader) | Reference |
| Target(s) | ENL & AF9 YEATS Domains | ENL | [1][2] |
| Mechanism | YEATS Domain Inhibition | ENL Degradation | [1][2] |
| ENL IC₅₀ (HTRF) | 25 nM | N/A | [1][2] |
| AF9 IC₅₀ (HTRF) | 311 nM | N/A | [1] |
| ENL EC₅₀ (CETSA) | 205 nM | N/A | [1] |
| AF9 EC₅₀ (CETSA) | 76 nM | N/A | [1] |
| ENL Kd (SPR) | 30 nM | N/A | [1][4] |
| Effect on ENL-dependent cell lines (e.g., MV4;11, MOLM-13) | Growth Inhibition | Growth Inhibition | [1][4] |
| Downregulation of ENL Target Genes (HOXA9, MYC, MYB) | Yes | Yes | [1][3][4] |
Signaling Pathway and Mechanism of Action
The ENL protein, through its YEATS domain, recognizes acetylated histone marks on chromatin, leading to the recruitment of the Super Elongation Complex (SEC) and subsequent transcriptional activation of key proto-oncogenes. This compound competitively binds to the ENL YEATS domain, displacing it from chromatin and thereby inhibiting the transcription of these oncogenes.
Caption: ENL signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is used to determine the in-vitro potency of inhibitors. Recombinant ENL YEATS domain protein is incubated with a biotinylated histone H3 peptide and a fluorescently labeled antibody. This compound competes with the histone peptide for binding to the ENL YEATS domain, leading to a decrease in the HTRF signal. The IC₅₀ value is calculated from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify target engagement in a cellular context. Cells are treated with this compound or a vehicle control, followed by heating to various temperatures. The principle is that ligand-bound proteins are stabilized and thus more resistant to thermal denaturation. The amount of soluble ENL protein at each temperature is quantified by western blotting, and the EC₅₀ is determined by the concentration of this compound that leads to a significant thermal stabilization of ENL.[1][5]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to assess the genome-wide localization of ENL on chromatin. Leukemia cells are treated with this compound, and chromatin is cross-linked. ENL-bound chromatin is then immunoprecipitated using an anti-ENL antibody and the associated DNA is sequenced. A reduction in the ENL ChIP-seq signal at target gene loci indicates the displacement of ENL from chromatin by this compound.[1]
Proposed Rescue Experiment Workflow
To definitively confirm that the anti-leukemic effects of this compound are mediated through its inhibition of the ENL YEATS domain, a rescue experiment can be performed. The workflow for such an experiment is outlined below.
Caption: Proposed workflow for an ENL rescue experiment.
Comparison with Alternatives
While this compound is a potent inhibitor, other molecules have been developed to target the ENL/AF9 pathway, offering different mechanisms of action or improved pharmacokinetic properties.
| Feature | This compound | SR-1114 (PROTAC) | TDI-11055 |
| Type | Small Molecule Inhibitor | PROTAC Degrader | Small Molecule Inhibitor |
| Primary Target | ENL/AF9 YEATS Domain | ENL | ENL YEATS Domain |
| Mechanism | Competitive Inhibition | Targeted Protein Degradation | Competitive Inhibition |
| In Vivo Potential | Limited by rapid metabolism | Under investigation | Orally available, improved PK |
| Reference | [1][5] | [1][2] | [5][6] |
Conclusion
The available data strongly indicate that this compound acts as a potent and selective on-target inhibitor of the ENL and AF9 YEATS domains. Its ability to displace ENL from chromatin and suppress the transcription of key oncogenes in leukemia cell lines provides a solid foundation for its mechanism of action. While formal rescue experiments have not yet been published, the proposed workflow offers a clear path to definitively confirming the on-target activity of this compound and further validating the ENL YEATS domain as a therapeutic target in acute leukemia. The comparison with alternative compounds highlights the ongoing efforts to develop novel therapeutics targeting this critical pathway.
References
- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SR-0813 Results with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the pharmacological effects of SR-0813, a potent and selective dual inhibitor of the ENL and AF9 YEATS domains, with the genetic knockdown of its primary target, ENL. The data presented herein supports the on-target activity of this compound in acute myeloid leukemia (AML) cell lines, demonstrating that its phenotypic and transcriptional consequences closely mimic those of genetic ENL disruption.
Introduction
This compound is a small molecule inhibitor that targets the YEATS domains of ENL (Eleven-Nineteen Leukemia) and AF9 (ALL1-fused gene from chromosome 9), which are critical readers of histone acetylation involved in transcriptional regulation.[1][2][3][4] Genetic loss-of-function studies have established ENL as a key dependency for the survival of certain acute leukemia subtypes, particularly those with MLL fusions.[1][4] This guide cross-validates the effects of this compound with genetic knockdown of ENL to provide a robust assessment of its mechanism of action and therapeutic potential.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize the quantitative effects of this compound treatment and ENL genetic knockdown on key oncogenic targets and cellular phenotypes in MLL-rearranged AML cell lines.
Table 1: Comparative Effect of this compound and ENL Knockdown on Oncogene Expression in MV4;11 Cells
| Target Gene | This compound (1 µM, 4h) Fold Change vs. DMSO[5] | ENL Knockdown (sgRNA) Gene Expression Change[6] |
| HOXA9 | Downregulated | Downregulated |
| MEIS1 | Downregulated | Downregulated |
| MYC | Downregulated | Downregulated |
| ITGAM (CD11b) | Upregulated[1] | Upregulated (Myeloid differentiation marker)[6] |
Table 2: Comparative Effect of this compound and ENL Knockdown on Cell Viability in MLL-rearranged AML Cell Lines
| Cell Line | This compound (1 µM, ~2 weeks) Effect on Growth[1][3] | ENL Knockdown Effect on Growth/Viability[1] |
| MV4;11 (MLL-AF4) | Inhibition of proliferation | Sensitive to genetic loss of ENL |
| MOLM-13 (MLL-AF9) | Inhibition of proliferation | Sensitive to genetic loss of ENL |
| OCI/AML-2 (MLL-AF6) | Inhibition of proliferation | Sensitive to genetic loss of ENL |
Note: In MV4;11 cells, AF9 is not expressed, therefore the effects of this compound in this cell line can be directly attributed to the inhibition of ENL function.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ENL-mediated signaling pathway and the experimental workflow for cross-validating this compound's effects with genetic knockdowns.
Caption: ENL signaling pathway in acute leukemia and points of intervention.
Caption: Workflow for cross-validating this compound with genetic knockdowns.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human leukemia cell lines such as MV4;11, MOLM-13, and OCI/AML-2 are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2mM L-glutamine, and 100 U/mL penicillin/streptomycin.[6]
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are seeded at a specified density and treated with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO as a vehicle control.[1] For long-term proliferation assays, treatment is typically extended over a period of approximately 2 weeks.[1][3]
Genetic Knockdown of ENL
1. siRNA-mediated Knockdown (Transient)
-
siRNA Design: At least two distinct, validated siRNA sequences targeting the ENL mRNA are recommended to control for off-target effects. A non-targeting or scrambled siRNA is used as a negative control.[7]
-
Transfection: Leukemia cells, such as MV4;11, are transfected with siRNA using electroporation.[8] Briefly, cells are resuspended in the appropriate electroporation buffer with the siRNA and pulsed using a device like the Neon Transfection System. Transfected cells are then cultured for a period (e.g., 48 hours) to allow for target gene knockdown before downstream analysis.[8]
2. shRNA-mediated Knockdown (Stable)
-
shRNA Constructs: Short hairpin RNA (shRNA) sequences targeting ENL are cloned into a lentiviral vector (e.g., pLKO.1). A non-targeting shRNA (e.g., targeting luciferase) is used as a control.[9]
-
Lentivirus Production: Lentiviral particles are produced by co-transfecting HEK293T cells with the shRNA construct along with packaging (e.g., pCMV-dR8.2) and envelope (e.g., pCMV-VSVG) plasmids.[9]
-
Transduction: Leukemia cells are transduced with the collected viral supernatant in the presence of polybrene to enhance infection efficiency.[9] Transduced cells are then selected using an appropriate antibiotic (e.g., puromycin) to generate a stable knockdown cell line. Knockdown efficiency is confirmed by qRT-PCR and/or Western blotting.[9]
Conclusion
References
- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA interference protocol to silence oncogenic drivers in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shRNA knockdown, lentiviral transfection, and competition growth assays [bio-protocol.org]
SR-0813 in Acute Myeloid Leukemia: A Comparative Analysis of Efficacy in MLL-Rearranged Subtypes
For Immediate Release
[City, State] – November 20, 2025 – In the landscape of acute myeloid leukemia (AML) therapeutics, the targeting of epigenetic regulators has emerged as a promising strategy, particularly for subtypes with specific genetic alterations. SR-0813, a potent and selective small-molecule inhibitor of the ENL/AF9 YEATS domain, has demonstrated significant preclinical efficacy in AML subtypes characterized by Mixed Lineage Leukemia (MLL) gene rearrangements. This guide provides a comprehensive comparison of this compound's efficacy with alternative therapeutic agents in these aggressive leukemias, supported by experimental data and detailed methodologies for key assays.
Introduction to this compound and its Mechanism of Action
This compound is an investigational compound that targets the YEATS domain of ENL (Eleven-Nineteen Leukemia) and AF9, proteins that play a critical role in transcriptional elongation and are essential for the proliferation of MLL-rearranged (MLLr) AML cells. The YEATS domain is a reader of histone acetylation, and by inhibiting this interaction, this compound displaces ENL from chromatin. This leads to the suppression of a specific transcriptional program driven by MLL fusion proteins, which includes key proto-oncogenes such as HOXA9, MYB, and MYC. The selective disruption of this oncogenic signaling pathway ultimately inhibits the growth of MLLr AML cells.
Efficacy of this compound in MLL-Rearranged AML Subtypes
Preclinical studies have consistently shown that AML cell lines with MLL fusions are particularly sensitive to this compound, while cell lines with wild-type MLL are largely unaffected. This selectivity highlights the targeted nature of this compound's mechanism.
Table 1: In Vitro Efficacy of this compound and a Comparator ENL Inhibitor in MLL-Rearranged AML Cell Lines
| Cell Line | MLL Fusion | This compound IC50 (Growth Inhibition) | Inhibitor 13 IC50 (Cytotoxicity) |
| MV4;11 | MLL-AF4 | Data Not Available | 9.15 µM[1] |
| MOLM-13 | MLL-AF9 | Data Not Available | 8.20 µM[1] |
| OCI/AML-2 | MLL-AF6 | Data Not Available | Not Reported |
Note: While direct growth inhibition IC50 values for this compound are not publicly available, studies confirm its potent inhibition of ENL/AF9 YEATS domains (IC50 = 25 nM for ENL) and its ability to inhibit the growth of these cell lines with extended treatment.[2][3][4] Inhibitor 13 is another ENL inhibitor, and its cytotoxicity data is provided for context.
Comparison with Alternative Therapies in MLL-Rearranged AML
The current therapeutic landscape for MLLr AML includes conventional chemotherapy, as well as emerging targeted agents such as menin inhibitors and BCL-2 inhibitors (venetoclax).
Menin Inhibitors
Menin is a critical cofactor for the leukemogenic activity of MLL fusion proteins. Inhibiting the menin-MLL interaction has shown significant promise in preclinical and clinical settings for MLLr AML.
Table 2: Preclinical Efficacy of Menin Inhibitors in MLL-Rearranged AML Cell Lines
| Compound | Cell Line | MLL Fusion | GI50/IC50 |
| MI-3454 | MOLM-13 | MLL-AF9 | 7 nM (GI50)[5] |
| MI-3454 | MV4;11 | MLL-AF4 | 27 nM (GI50)[5] |
BCL-2 Inhibitors (Venetoclax)
Venetoclax, a selective BCL-2 inhibitor, has demonstrated efficacy in various AML subtypes, including those with MLL rearrangements, often in combination with other agents.
Table 3: Preclinical Efficacy of Venetoclax in MLL-Rearranged AML Cell Lines
| Cell Line | MLL Fusion | IC50 (96h treatment) |
| MOLM-13 | MLL-AF9 | ~10 nM - 200 nM[6] |
| MV4;11 | MLL-AF4 | <0.1 µM[7][8] |
| OCI-AML3 | NPM1c (sensitive to menin inhibition) | 600 nM[6] |
Note: OCI-AML3 is an NPM1-mutated AML cell line, which shares a dependency on the menin-MLL interaction with MLLr AML.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in an MLL-rearranged AML cell.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENL YEATS domain: targeting the acute myeloid leukemia epigenome - Loscocco - Biotarget [biotarget.amegroups.org]
Safety Operating Guide
Proper Disposal of SR-0813: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of SR-0813, a potent and selective ENL/AF9 YEATS domain inhibitor used in acute leukemia research. This document provides clear, procedural instructions to ensure the safety of laboratory personnel and compliance with environmental regulations.
Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its chemical nature. While research indicates no unexpected or unusually high safety hazards were encountered during its initial characterization, proper disposal is paramount to maintaining a safe laboratory environment.[1][2][3]
Key Chemical and Safety Data
A thorough understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 496.62 g/mol | [4] |
| IC50 (ENL YEATS domain) | 25 nM | [5] |
| EC50 (ENL YEATS domain) | 205 nM | [5] |
| IC50 (AF9 YEATS domain) | 311 nM | [5] |
| EC50 (AF9 YEATS domain) | 76 nM (CETSA) | [5] |
| Kd (ENL YEATS) | 30 nM | [4] |
| Kd (MAP3K19) | 3.5 µM | [5] |
Experimental Protocols for Safe Disposal
The proper disposal of this compound, as with any laboratory chemical, should always be guided by the information provided in the Safety Data Sheet (SDS) and institutional and local regulations. The following is a general step-by-step protocol for the disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions containing the compound.
-
Segregate this compound waste from other laboratory waste at the point of generation. Do not mix with non-hazardous waste or other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Solid Waste: Collect contaminated solids such as gloves, absorbent paper, and empty vials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. The container must be kept closed when not in use.
Step 2: Waste Labeling and Storage
-
Label all waste containers clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The concentration of this compound in the container
-
The primary hazards associated with the compound (refer to the SDS)
-
The date the waste was first added to the container
-
-
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
Step 3: Disposal Request and Pickup
-
Follow your institution's procedures for hazardous waste disposal. This typically involves submitting a request for waste pickup through your Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain. [6][7] Unused or concentrated chemicals are generally prohibited from sewer disposal.[6]
-
Do not dispose of solid this compound waste in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: this compound Disposal Decision Workflow.
Disclaimer: This information is intended as a general guide. Always consult the official Safety Data Sheet for this compound and your institution's specific waste disposal protocols. Local, state, and federal regulations for hazardous waste disposal must be followed.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. acs.org [acs.org]
Essential Safety and Handling Protocols for SR-0813
For Research Use Only: Not for therapeutic or diagnostic applications.
This document provides crucial safety and logistical guidance for the handling and disposal of SR-0813, a potent and selective ENL/AF9 YEATS domain inhibitor used in acute leukemia research.[1][2] While research indicates no unexpectedly high safety hazards were encountered during its development, comprehensive toxicological properties of this compound have not been fully elucidated.[3][4][5] Therefore, adherence to rigorous safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in solid (powder) and solution forms. The following table outlines the minimum PPE requirements for various laboratory procedures.
| Activity | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Double-glove with nitrile gloves | Chemical splash goggles | Full-cuffed lab coat | N95 or higher-rated respirator (in a fume hood) |
| Preparing Solutions | Double-glove with nitrile gloves | Chemical splash goggles | Full-cuffed lab coat | Recommended (in a fume hood) |
| Cell Culture and In Vitro Assays | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required (in a biosafety cabinet) |
| Waste Disposal | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not required |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
